4-Chloro-2-butanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32104. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGOYBJJLVSJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212585 | |
| Record name | 4-Chlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-49-2 | |
| Record name | 4-Chloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-butanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224CY68X2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chloro-2-butanone chemical properties and reactivity
An In-Depth Technical Guide to 4-Chloro-2-butanone: Chemical Properties and Reactivity
Authored by: [Your Name/Department]
Publication Date: January 4, 2026
Introduction
This compound (CAS No. 6322-49-2), a halogenated ketone, is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a primary alkyl chloride, renders it a versatile building block for a diverse array of chemical transformations. This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. Understanding its physicochemical characteristics and reaction mechanisms is paramount for its effective and safe utilization in creating complex molecular architectures, from novel pharmaceuticals to advanced agrochemicals.[1][2]
I. Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthetic protocols. These properties dictate the choice of reaction conditions and safety measures.
A. General and Physical Properties
This compound is typically a colorless to pale yellow liquid with a pungent odor.[1] Key physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [3][4][5][6] |
| Molecular Weight | 106.55 g/mol | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 145.6 - 155 °C at 760 mmHg | [1][4] |
| 55 °C at 2.13 kPa | [7] | |
| Density | 1.033 - 1.068 g/cm³ | [1][4][7] |
| Flash Point | 45.5 °C | [1][4][8] |
| Refractive Index | 1.4284 - 1.4334 | [7][9][10] |
| Solubility | Miscible with many organic solvents. | [1] |
| Soluble in water (4.095e+004 mg/L @ 25 °C est.). | [8] | |
| Purity | ≥97% (typically ≥98.5% by GC) | [1][2][3] |
B. Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources.
-
¹H-NMR (400 MHz, DMSO-d6): δ 2.12 (s, 3H), 2.94 (t, 2H), 3.74 (t, 2H).[7][11]
-
¹³C-NMR: Spectral data is available and can be found in databases such as SpectraBase.[5]
-
IR Spectrum: Infrared spectral data is available through the NIST Chemistry WebBook.[6][12]
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows a top peak at m/z 43.[5] Further fragmentation data is available in the NIST Mass Spectrometry Data Center.[5][13]
II. Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two distinct reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]
A. Reactions at the Chlorinated Carbon: Nucleophilic Substitution
The primary chloride in this compound is a good leaving group, making the adjacent carbon atom an excellent electrophile for Sₙ2 reactions.
1. Amination Reactions
Reaction with primary or secondary amines leads to the formation of aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles and pharmaceutical intermediates.
-
Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where the amine acts as the nucleophile, displacing the chloride ion.
Caption: Sₙ2 reaction of this compound with an amine.
B. Reactions Involving the Ketone Carbonyl Group
The carbonyl group in this compound undergoes typical reactions of ketones, most notably nucleophilic addition.[14]
1. Nucleophilic Addition
A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[15] Subsequent protonation yields an alcohol.
Caption: General mechanism of nucleophilic addition to the ketone.
2. Reactions with Amines to Form Imines (Schiff Bases)
The reaction with primary amines can also occur at the carbonyl group to form imines, also known as Schiff bases.[16] This reaction is typically acid-catalyzed and involves the elimination of water.[16] The pH of the reaction medium is critical; it is generally most effective around a pH of 5.[16]
C. Tandem and Cyclization Reactions
The true synthetic power of this compound is realized in reactions where both functional groups participate, often in a sequential or concerted manner, to form cyclic structures.
1. Synthesis of Heterocycles
This compound is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it is used in the preparation of pyrrolopyrazine derivatives, which act as selective spleen tyrosine kinase inhibitors.[7][11]
2. Robinson Annulation
It can serve as a reagent in Robinson annulation, a powerful ring-forming reaction in organic chemistry, often used interchangeably with methyl vinyl ketone.[7][11]
3. Favorskii Rearrangement
As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.[17][18][19] This reaction proceeds through a cyclopropanone intermediate.[18] The use of an alkoxide base will lead to the formation of an ester.[18]
Caption: Key steps in the Favorskii rearrangement of this compound.
III. Experimental Protocols
A. Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of 4-hydroxy-2-butanone using thionyl chloride.[7][11]
Protocol: Synthesis from 4-Hydroxy-2-butanone
-
Reaction Setup: To a solution of 4-hydroxy-2-butanone (10 mmol) in dichloromethane (2 ml) in a reaction flask, add thionyl chloride (20 mmol) dropwise at a controlled temperature (e.g., cooling to below 5 °C).[7][11][20]
-
Reaction Progression: Stir the reaction mixture at room temperature overnight or for 2-3 hours, followed by gentle heating to 60 °C for 0.5-1 hour to ensure completion.[7][11][20]
-
Workup: After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporator).[7][11] The crude product can be washed with a 5 wt% sodium bicarbonate solution until the pH is neutral.[20]
-
Purification: The final product is obtained after decompression.[20] The purity can be assessed by GC analysis.
Caption: Workflow for the synthesis of this compound.
IV. Safety and Handling
This compound is a flammable liquid and vapor and is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[5][21][22] It is harmful if swallowed, inhaled, or in contact with skin.[22]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[21] Keep the container tightly closed.[21] For long-term storage, an inert atmosphere and freezing temperatures (under -20°C) are recommended.[10][11]
-
Fire Safety: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam for extinction in case of fire.[22]
-
Spills: Evacuate the area and remove all sources of ignition.[21] Absorb the spill with an inert material and dispose of it as hazardous waste.
V. Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an essential building block in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for harnessing its full synthetic potential and driving innovation in chemical and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS#:6322-49-2 | Chemsrc [chemsrc.com]
- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 6322-49-2 [chemicalbook.com]
- 8. This compound, 6322-49-2 [thegoodscentscompany.com]
- 9. chembk.com [chembk.com]
- 10. Cas 6322-49-2,this compound | lookchem [lookchem.com]
- 11. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 19. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 20. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 21. echemi.com [echemi.com]
- 22. aksci.com [aksci.com]
A Spectroscopic Guide to 4-Chloro-2-butanone: Structure Elucidation and Analysis
Introduction
4-Chloro-2-butanone (CAS No. 6322-49-2) is a bifunctional organic compound featuring both a ketone and an alkyl chloride.[1][2] This structure makes it a valuable reagent in organic synthesis, notably as a surrogate for methyl vinyl ketone in Robinson annulation reactions. Given its utility in the development of complex molecules, stringent verification of its identity and purity is paramount. This technical guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The following sections are designed for researchers and drug development professionals, offering not just the spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. This multi-technique approach forms a self-validating system for the unambiguous characterization of this important chemical intermediate.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic output.
-
IUPAC Name: 4-chlorobutan-2-one[3]
The molecule consists of a four-carbon chain with a carbonyl group at the C2 position and a chlorine atom at the C4 position. This arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.
Caption: Chemical structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three electronically non-equivalent sets of protons. The electronegativity of the adjacent oxygen and chlorine atoms will cause a downfield shift (deshielding) of the neighboring protons. The signal for the protons on C3 will be split into a triplet by the two protons on C4, and vice-versa, according to the n+1 rule.
Data Presentation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet (s) | 3H | -CH₃ (C1) |
| ~3.0 | Triplet (t) | 2H | -CH₂- (C3) |
| ~3.8 | Triplet (t) | 2H | -CH₂Cl (C4) |
Note: Data is typically acquired in CDCl₃; shifts may vary slightly based on the solvent used.
Trustworthiness - Interpreting the Spectrum:
-
δ ~2.2 (s, 3H): This singlet corresponds to the three protons of the methyl group (C1). It is a singlet because there are no adjacent protons to cause splitting. Its position is downfield from a typical alkane methyl group due to the slight deshielding effect of the adjacent carbonyl group.
-
δ ~3.0 (t, 2H): This triplet represents the two protons on C3. The signal is shifted downfield due to its position alpha to the carbonyl group. It is split into a triplet by the two neighboring protons on C4 (n=2, so n+1=3).
-
δ ~3.8 (t, 2H): This triplet corresponds to the two protons on C4. This signal is the most deshielded (furthest downfield) due to the strong electron-withdrawing effect of the directly attached chlorine atom. It is split into a triplet by the two neighboring protons on C3.
The clear separation of these signals and their expected multiplicities and integrations provide a reliable fingerprint for the molecule's structure.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbon is the most deshielded and will appear significantly downfield, while the methyl carbon will be the most shielded and appear furthest upfield.[4]
Data Presentation:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| > 200 | C=O (C2) | Carbonyl carbons are highly deshielded and typically appear in this region. |
| ~45-55 | -CH₂- (C3) | Alpha to a carbonyl group, this carbon is moderately deshielded.[5] |
| ~40-50 | -CH₂Cl (C4) | The electronegative chlorine atom causes a significant downfield shift.[4] |
| ~25-30 | -CH₃ (C1) | As a terminal methyl group alpha to a carbonyl, it is relatively shielded.[5] |
Note: These are predicted ranges based on established principles.[4][5] Actual values can be confirmed by acquiring a spectrum.
Trustworthiness - Interpreting the Spectrum:
-
The carbonyl carbon (C2) is easily identified by its large chemical shift (>200 ppm), a characteristic feature of ketones.
-
The C4 carbon, bonded to chlorine, is shifted downfield due to the halogen's inductive effect.
-
The C3 carbon, being alpha to the carbonyl, is also deshielded.
-
The methyl carbon (C1) has the lowest chemical shift, consistent with its more shielded environment.
The combination of ¹H and ¹³C NMR data provides a complete and validated map of the molecule's carbon-hydrogen framework.
Experimental Protocol: Acquiring NMR Spectra
Caption: Standard workflow for solution-state NMR sample preparation and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[6] Transfer the solution to a 5 mm NMR tube. The deuterated solvent is necessary for the instrument's lock system.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal, stabilizing the magnetic field.
-
Shimming: The magnetic field is homogenized by a process called shimming. This is critical for achieving high-resolution spectra with sharp, well-defined peaks.[6]
-
Acquisition: A standard one-pulse ¹H experiment is run first. Following this, a proton-decoupled ¹³C experiment is performed. The number of scans for ¹³C NMR is typically much higher due to the low natural abundance of the ¹³C isotope.[7]
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or TMS at 0 ppm).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the most prominent and diagnostic feature will be the intense absorption from the carbon-oxygen double bond (C=O) stretch of the ketone. Other key absorptions include C-H stretching and bending, and the C-Cl stretch. The gas-phase spectrum from the NIST database is a primary reference.[8][9]
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2900-3000 | Medium | C-H (sp³) Stretching |
| ~1740 | Strong | C=O (Ketone) Stretching |
| ~1420 | Medium | C-H Bending (Scissoring) |
| ~650-750 | Medium | C-Cl Stretching |
Note: Values are from the NIST gas-phase IR spectrum and may differ slightly in liquid or solid phase.[8]
Trustworthiness - Interpreting the Spectrum:
-
C=O Stretch (~1740 cm⁻¹): This very strong and sharp absorption is the most unambiguous feature in the spectrum. Its position is characteristic of an aliphatic ketone. The presence of the electronegative chlorine atom beta to the carbonyl can cause a slight shift to a higher wavenumber compared to a simple ketone like 2-butanone.
-
C-H Stretch (~2900-3000 cm⁻¹): These absorptions correspond to the stretching vibrations of the C-H bonds on the methyl and methylene groups.
-
C-Cl Stretch (~650-750 cm⁻¹): The stretch for the carbon-chlorine bond appears in the fingerprint region of the spectrum. While this region can be complex, a band in this area is consistent with the presence of an alkyl chloride.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of liquids.[10]
Caption: Simplified workflow for ATR-FTIR analysis of a liquid sample.
-
Preparation: Ensure the ATR crystal (often diamond or zinc selenide) is clean. Use a suitable solvent like isopropanol and a soft lab wipe to clean the surface.[10]
-
Background Scan: A background spectrum is collected first. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring it completely covers the sampling area.[11]
-
Acquisition: Acquire the sample spectrum. The instrument software will ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, the crystal must be thoroughly cleaned to prevent cross-contamination of subsequent samples.
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For this compound, we expect to see a molecular ion (M⁺˙). A key diagnostic feature will be the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, will result in two molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, separated by 2 m/z units, with a relative intensity ratio of about 3:1.
Data Presentation:
| m/z | Relative Intensity | Assignment/Interpretation |
| 108 | ~5% | [M+2]⁺˙ Molecular ion with ³⁷Cl isotope |
| 106 | ~15% | [M]⁺˙ Molecular ion with ³⁵Cl isotope |
| 71 | ~20% | [M - Cl]⁺ Loss of a chlorine radical |
| 57 | ~10% | [C₄H₉]⁺ or [C₃H₅O]⁺ Possible rearrangement fragment |
| 43 | 100% | [CH₃CO]⁺ Acylium ion (Base Peak) |
Note: Data interpreted from the NIST EI-MS spectrum.[1] Intensities are approximate.
Trustworthiness - Interpreting the Spectrum:
-
Molecular Ion (m/z 106, 108): The presence of this pair of peaks confirms the molecular weight and the presence of one chlorine atom in the molecule.
-
Base Peak (m/z 43): The most intense peak (base peak) at m/z 43 corresponds to the stable acylium ion [CH₃CO]⁺. This fragment is formed by α-cleavage, a very common and favorable fragmentation pathway for ketones, where the bond between C2 and C3 is broken.
-
[M - Cl]⁺ (m/z 71): The peak at m/z 71 results from the loss of the chlorine radical from the molecular ion.
Fragmentation Pathway Diagram:
Caption: Primary EI-MS fragmentation pathways for this compound.
Experimental Protocol: Acquiring a GC-MS Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound as it separates the analyte from impurities before detection.[12]
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13] Filter the sample if any particulates are present and transfer it to a GC autosampler vial.[14]
-
GC Method Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to ensure elution of the compound.
-
-
MS Method Setup:
-
Ion Source: Use a standard Electron Ionization (EI) source, typically at 70 eV.
-
Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-200).
-
-
Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from the solvent and any impurities, and then enter the mass spectrometer to be ionized, fragmented, and detected.[15]
Conclusion
The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirms the precise carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key ketone functional group. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic signature, and reveals a predictable fragmentation pattern that serves as a final structural fingerprint. Together, these techniques provide a robust, self-validating analytical package essential for quality control and research applications in any professional laboratory.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. uwyo.edu [uwyo.edu]
- 7. nmr-bio.com [nmr-bio.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. memphis.edu [memphis.edu]
synthesis and characterization of 4-chloro-2-butanone
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-butanone
Abstract
This compound (CAS No. 6322-49-2) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its bifunctional nature, possessing both a reactive ketone and an alkyl chloride, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 4-hydroxy-2-butanone, followed by a detailed protocol for its structural and purity verification using modern analytical techniques. The causality behind experimental choices is emphasized to equip researchers and development professionals with a robust understanding of the process.
Introduction and Significance
This compound is a halogenated ketone that serves as a crucial reagent in various organic transformations. It is frequently used as a surrogate for methyl vinyl ketone in Robinson annulation reactions and is a key precursor for the synthesis of diverse heterocyclic compounds, including pyrrolopyrazine derivatives which have applications as selective spleen tyrosine kinase inhibitors.[3][4] Its utility in the agrochemical industry is also well-documented, where it contributes to the synthesis of active ingredients for herbicides and pesticides.[1][2]
A thorough understanding of its synthesis and characterization is paramount for ensuring high purity and yield, which are critical factors for downstream applications in drug development and manufacturing. This document outlines a reliable and scalable synthetic procedure and the corresponding analytical framework for its validation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, reaction design, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClO | [5][6][7] |
| Molecular Weight | 106.55 g/mol | [5][6][8] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 53-55°C @ 16-17 Torr (2.13 kPa) | [3][9][10] |
| Density | ~1.068 g/cm³ @ 23°C | [3][9][10] |
| Refractive Index | ~1.428 - 1.433 @ 23°C | [3][11] |
| Flash Point | 45.5°C | [2][9] |
| Solubility | Miscible with many organic solvents | [2] |
Synthesis of this compound
The most direct and widely adopted method for synthesizing this compound is through the chlorination of its corresponding alcohol, 4-hydroxy-2-butanone. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of its byproducts.
Principle and Mechanism
The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 4-hydroxy-2-butanone is converted into a chlorosulfite intermediate, which then undergoes substitution by a chloride ion. The driving force for the reaction is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily expelled from the reaction mixture, shifting the equilibrium towards the product.
The choice of thionyl chloride over other chlorinating agents like HCl is strategic; it avoids the use of high pressures or temperatures and the aqueous conditions associated with concentrated HCl, which could lead to side reactions involving the ketone functionality.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for high yield and purity.[3][11][12]
A. Reagents and Equipment:
-
4-hydroxy-2-butanone (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
500 mL four-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
B. Procedure:
-
Setup: Assemble the four-neck flask with the magnetic stirrer, dropping funnel, thermometer, and condenser. Ensure the gas outlet from the condenser is directed to a basic scrubber to neutralize the HCl and SO₂ gases produced.
-
Charging the Reactor: Charge the flask with 4-hydroxy-2-butanone.
-
Cooling: Cool the flask to -5°C using an ice-salt bath.[12]
-
Addition of Thionyl Chloride: Add thionyl chloride to the dropping funnel. Begin the dropwise addition to the cooled 4-hydroxy-2-butanone solution while stirring vigorously. Maintain the internal temperature below 5°C throughout the addition. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Subsequently, slowly heat the mixture to 60°C and maintain this temperature for 0.5-1 hour to ensure the reaction goes to completion.[12]
-
Cooling and Work-up: Cool the reaction mixture back to room temperature.
-
Neutralization: Carefully and slowly add the crude reaction mixture to a beaker containing a stirred 5% sodium bicarbonate solution. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral (pH 7). Safety Note: This step will cause vigorous gas evolution (CO₂). Perform this in a well-ventilated fume hood.
-
Extraction (Optional but Recommended): Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. If no solvent was used, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Combine the organic extracts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to yield pure this compound.[3][10] The product is typically collected at around 55°C at 2.13 kPa (16 Torr).
Safety and Handling
This compound is a flammable liquid and causes skin, eye, and respiratory irritation.[4][8] Thionyl chloride is highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[4][13][14]
-
Handling: Avoid contact with skin and eyes and inhalation of vapors.[13] Keep away from heat, sparks, and open flames.[4][9] Ground all equipment to prevent static discharge.[4][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.[13][14] For long-term storage, keeping it under nitrogen at -20°C is recommended.[11][13][15]
Characterization of this compound
Rigorous characterization is a self-validating step, ensuring the identity and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides an unambiguous confirmation of the molecular structure.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Methods
A. ¹H NMR Spectroscopy
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
-
Sample Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected Spectrum: The spectrum of this compound is expected to show three distinct signals:
-
A singlet at ~2.1-2.2 ppm, integrating to 3H, corresponding to the methyl protons (CH₃-C=O).
-
A triplet at ~2.9-3.0 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the carbonyl group (-C(=O)-CH₂-).
-
A triplet at ~3.7-3.8 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the chlorine atom (-CH₂-Cl).[3][11]
-
Causality Note: The downfield shift of the -CH₂-Cl protons compared to the -CO-CH₂- protons is due to the stronger deshielding effect of the electronegative chlorine atom.
-
B. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.
-
Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four carbon atoms in the molecule.[8][16]
-
~29-30 ppm: Methyl carbon (CH₃).
-
~40-50 ppm: Methylene carbon adjacent to chlorine (C-4).
-
~45-55 ppm: Methylene carbon adjacent to the carbonyl (C-3).
-
200 ppm: Carbonyl carbon (C-2), which is significantly deshielded.[16]
-
C. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent tool for identifying functional groups.
-
Expected Spectrum: The IR spectrum provides a distinct "fingerprint" for the molecule.[17] The most characteristic absorption is:
-
A strong, sharp peak between 1700-1725 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of a ketone.[17]
-
A peak in the range of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.
-
Chromatographic Methods
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the definitive method for assessing purity and confirming the molecular weight of the compound.
-
Expected Results:
-
GC: A single major peak in the gas chromatogram indicates a high degree of purity.
-
MS: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (106.55 g/mol ). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will exhibit a characteristic pattern for the molecular ion peak: a peak at m/z = 106 and another peak at m/z = 108 (the [M+2]⁺ peak) with a relative intensity of approximately one-third of the M⁺ peak.[5][8] The base peak (most intense) is typically observed at m/z = 43 , corresponding to the [CH₃CO]⁺ fragment.[8]
-
Summary of Characterization Data
| Technique | Expected Result | Interpretation |
| ¹H NMR | δ ~2.2 (s, 3H), ~3.0 (t, 2H), ~3.7 (t, 2H) | Confirms the proton framework of the molecule. |
| ¹³C NMR | 4 signals (~29, ~45, ~50, ~205 ppm) | Confirms the four unique carbon environments. |
| IR Spec. | Strong absorption at ~1715 cm⁻¹ | Confirms the presence of a ketone C=O group. |
| GC-MS | Single major GC peak; MS shows M⁺ at m/z 106 and [M+2]⁺ at m/z 108 (3:1 ratio) | Confirms high purity and the correct molecular weight and elemental composition (presence of one chlorine atom). |
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound via the chlorination of 4-hydroxy-2-butanone with thionyl chloride. The causality for each critical step, from temperature control to purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow employing NMR, IR, and GC-MS has been established as a self-validating system to unequivocally confirm the structure and purity of the final product. Adherence to the described protocols and safety measures will enable researchers and drug development professionals to reliably produce and validate high-quality this compound for its diverse applications in organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6322-49-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CAS: 6322-49-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 12. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
4-Chloro-2-butanone electrophilicity and reaction sites
An In-Depth Technical Guide to the Electrophilicity and Reaction Sites of 4-Chloro-2-butanone
Abstract
This compound, a member of the α-haloketone class, is a bifunctional electrophile of significant interest in organic synthesis. Its unique electronic architecture, featuring two distinct electrophilic centers, underpins a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the electrophilic nature of this compound, detailing the structural features that govern its reactivity. We will explore the primary reaction pathways, including nucleophilic substitution and base-induced rearrangements, offering mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who leverage halogenated ketones as strategic building blocks in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3]
The Dual Electrophilic Nature of this compound
The reactivity of α-haloketones like this compound is fundamentally dictated by the presence of two electron-withdrawing groups: the carbonyl (C=O) group and the α-halogen (Cl). This arrangement creates two primary electrophilic sites within the molecule: the carbonyl carbon and the α-carbon bonded to the chlorine atom.[1][4]
-
Enhanced Electrophilicity at the α-Carbon (C4): The potent inductive effect of the adjacent carbonyl group significantly withdraws electron density from the α-carbon. This polarization of the C-Cl bond increases the partial positive charge on the α-carbon, rendering it exceptionally susceptible to attack by nucleophiles.[4] This activation is so profound that the rate of nucleophilic substitution at this center is dramatically enhanced compared to analogous alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[1]
-
Electrophilicity of the Carbonyl Carbon (C2): As with all ketones, the carbonyl carbon possesses a significant partial positive charge due to the high electronegativity of the oxygen atom. This site is therefore a target for nucleophilic addition. The competition between attack at the α-carbon and the carbonyl carbon is a central theme in the chemistry of this compound, with reaction conditions and the nature of the nucleophile dictating the outcome.[1]
-
Acidity of α'-Hydrogens (C1): The protons on the methyl group (the α'-position) are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, these protons can be readily abstracted to form an enolate intermediate. This enolate formation is a pivotal step in key transformations such as the Favorskii rearrangement.[1][5]
The following diagram illustrates the key reactive sites of this compound.
Caption: Key reactive sites in this compound.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and application in reaction design.
| Property | Value | Source |
| CAS Number | 6322-49-2 | [2][6] |
| Molecular Formula | C₄H₇ClO | [2][7] |
| Molecular Weight | 106.55 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~145-155°C | [2][6][8] |
| Density | ~1.033-1.068 g/cm³ | [2][6] |
| Flash Point | ~45.5°C | [2][8] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [8][9] |
Major Reaction Pathways and Mechanisms
The dual electrophilicity of this compound gives rise to several important synthetic transformations. The choice of nucleophile and reaction conditions is paramount in directing the reaction toward the desired pathway.
Nucleophilic Substitution (Sₙ2 Pathway)
The most fundamental reaction of this compound is the nucleophilic substitution of the chloride.[1] Due to the electronic activation by the carbonyl group, this reaction proceeds readily via an Sₙ2 mechanism.[10] Sₙ1 reactions are disfavored because they would form a less stable carbocation at the α-position.[10]
Causality in Experimental Choice: To favor the Sₙ2 pathway and avoid competing reactions, less basic nucleophiles are typically employed.[10] Strong bases can lead to the deprotonation of the α'-hydrogens, initiating the Favorskii rearrangement.[10] A wide array of "soft" and non-basic nucleophiles, such as amines, thiols, and halides, are effective for this transformation.
This pathway is a cornerstone of heterocyclic synthesis. For example, thiazoles can be synthesized from the reaction of α-haloketones with thioamides, and pyrroles can be formed via the Hantzsch pyrrole synthesis.[5]
Caption: Generalized workflow for an Sₙ2 reaction with this compound.
The Favorskii Rearrangement
When this compound is treated with a strong base (e.g., hydroxide, alkoxide), a fascinating molecular rearrangement occurs, known as the Favorskii rearrangement.[5][11][12] This reaction is a powerful method for synthesizing carboxylic acid derivatives and, in the case of cyclic α-halo ketones, for achieving ring contraction.[13][14]
Mechanistic Steps:
-
Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.[13]
-
Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the α-carbon, displacing the chloride and forming a strained cyclopropanone intermediate.[13][15]
-
Nucleophilic Attack: The nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion. This is followed by protonation to yield the final carboxylic acid or ester product.[13]
Caption: Key intermediates in the Favorskii rearrangement.
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.
Synthesis of this compound
This procedure is based on the chlorination of 4-hydroxy-2-butanone using thionyl chloride.[6][16]
Materials:
-
4-hydroxy-2-butanone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, optional solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Four-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer
Step-by-Step Methodology:
-
Charge the four-neck flask with a solution of 4-hydroxy-2-butanone (1.0 eq). If using a solvent, add dichloromethane.
-
Cool the flask to between -5°C and 0°C using an ice-salt bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise via the addition funnel, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Gently heat the reaction to 50-60°C and maintain for 30-60 minutes to ensure the reaction goes to completion.[16]
-
Cool the mixture back to room temperature.
-
Carefully wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH 7). This step neutralizes excess acid.[16]
-
Separate the organic layer and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound product. Further purification can be achieved by vacuum distillation.
Trustworthiness Note: This protocol includes a final neutralization step which is critical for quenching the reaction and removing corrosive acidic byproducts, ensuring the stability and purity of the final product.
Representative Sₙ2 Reaction: Synthesis of an α-Aminoketone
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., diethylamine, 2.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq, as an acid scavenger)
-
Acetonitrile (CH₃CN) or Ethanol (EtOH) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
Step-by-Step Methodology:
-
In the round-bottom flask, dissolve this compound (1.0 eq) and the amine (2.2 eq) in the chosen solvent. The excess amine also acts as an acid scavenger. Alternatively, use a non-nucleophilic base like K₂CO₃.
-
Stir the mixture at room temperature. The reaction is often exothermic; cooling may be necessary initially.
-
After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove any precipitated salts (e.g., diethylammonium chloride or potassium chloride).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by extraction followed by column chromatography or distillation.
Applications in Pharmaceutical and Agrochemical Synthesis
The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules.[2]
-
Pharmaceuticals: It serves as a key building block for preparing diverse heterocyclic compounds which form the core of many Active Pharmaceutical Ingredients (APIs).[2][17] For example, it is used in the preparation of pyrrolopyrazine derivatives that act as selective spleen tyrosine kinase inhibitors.[6][8]
-
Agrochemicals: In the agrochemical sector, this compound is used to synthesize active ingredients for herbicides, fungicides, and pesticides, contributing to crop protection and enhanced yields.[2][3]
-
Robinson Annulation: It can act as a reagent for the Robinson annulation, a powerful ring-forming reaction in organic chemistry, often used interchangeably with methyl vinyl ketone.[6]
Conclusion
This compound is a powerful and versatile synthetic intermediate, whose utility is derived from a finely balanced and well-defined reactivity profile. The presence of two distinct electrophilic centers—the activated α-carbon and the carbonyl carbon—allows for selective chemical transformations. By carefully selecting nucleophiles and controlling reaction conditions, chemists can expertly navigate its reaction pathways, choosing between direct Sₙ2 substitution and the elegant Favorskii rearrangement. This control makes this compound an indispensable tool for constructing the complex molecular frameworks required in modern drug discovery and agrochemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. This compound | 6322-49-2 [chemicalbook.com]
- 7. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 9. Cas 6322-49-2,this compound | lookchem [lookchem.com]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 14. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 15. Favorskii Reaction [organic-chemistry.org]
- 16. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 17. pharmaoffer.com [pharmaoffer.com]
An In-depth Technical Guide to the Stability and Degradation of 4-Chloro-2-butanone
Abstract
4-Chloro-2-butanone (CAS No. 6322-49-2) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility is derived from the dual reactivity of its ketone and alkyl chloride functionalities. However, these same reactive centers render the molecule susceptible to various degradation pathways, impacting purity, potency, and safety of downstream products. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its principal degradation mechanisms under various stress conditions. We will explore hydrolytic, photolytic, and oxidative degradation pathways, supported by mechanistic insights. Furthermore, this document outlines robust, step-by-step protocols for conducting forced degradation studies and presents stability-indicating analytical methodologies essential for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound, also known as 2-chloroethyl methyl ketone, is a colorless to pale yellow liquid with the chemical formula C₄H₇ClO.[1][3] Its structure features a reactive primary alkyl chloride beta to a carbonyl group, a combination that dictates its chemical behavior and susceptibility to degradation. Understanding its stability is not merely an academic exercise; it is a critical component of quality control, ensuring the integrity of synthetic processes and the safety of final products.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6322-49-2 | [3][4] |
| Molecular Formula | C₄H₇ClO | [4] |
| Molecular Weight | 106.55 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~146 °C at 760 mmHg | [5][6] |
| Density | ~1.033 - 1.068 g/cm³ | [1][7] |
| Flash Point | ~45 °C | [1][6] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [5][8] |
| InChIKey | MAGOYBJJLVSJIC-UHFFFAOYSA-N | [3][4] |
Core Degradation Pathways and Mechanisms
The degradation of this compound can be categorized into three primary pathways: hydrolysis, photodegradation, and oxidation. The presence of both a carbonyl group and an alkyl halide makes it susceptible to both nucleophilic attack and radical-based reactions.
Hydrolytic Degradation (pH-Dependent)
Hydrolysis is arguably the most significant degradation pathway for this compound in aqueous environments. The rate and mechanism are highly dependent on the pH of the medium.
-
Mechanism: The primary hydrolytic pathway is a nucleophilic substitution reaction at the carbon atom bearing the chlorine. In neutral or basic conditions, a water molecule or hydroxide ion, respectively, acts as the nucleophile, displacing the chloride ion to form 4-hydroxy-2-butanone.[9][10] The synthesis of this compound from 4-hydroxy-2-butanone is a known process, indicating the reversibility and thermodynamic favorability of this substitution.[11]
-
Acidic Conditions: Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, but the primary site of hydrolytic instability remains the C-Cl bond. The rate of hydrolysis is generally slower in acidic media compared to basic conditions.
-
Basic Conditions: In the presence of a base (e.g., hydroxide ions), two potential degradation pathways can occur:
-
Sɴ2 Substitution: The hydroxide ion directly attacks the carbon-bearing chlorine, leading to the formation of 4-hydroxy-2-butanone. This is the most probable and direct hydrolysis pathway.
-
Homo-Favorskii Rearrangement: As a β-halo ketone, this compound can theoretically undergo a base-catalyzed rearrangement.[12][13] This involves the formation of an enolate, followed by intramolecular cyclization to a cyclobutanone intermediate, which is then opened by a nucleophile. While possible, this pathway is generally less favored than direct substitution for primary halides.
-
The primary and most anticipated hydrolytic degradant is 4-hydroxy-2-butanone .
Photodegradation
Organic molecules containing halogens and carbonyl groups can absorb UV radiation, leading to photochemical degradation. The primary mechanism involves the homolytic cleavage of the carbon-chlorine bond, which has a lower bond dissociation energy compared to C-C and C-H bonds.
-
Mechanism: Upon absorption of UV light, the C-Cl bond can break, forming a carbon-centered radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules (including other this compound molecules) or reaction with oxygen, leading to a complex mixture of degradation products. Ketone groups themselves can act as photosensitizers, potentially accelerating the degradation of other molecules.[14]
Oxidative Degradation
This compound is susceptible to oxidation, particularly in the presence of strong oxidizing agents or radical initiators.
-
Mechanism: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidants can force cleavage of C-C bonds.[7] A more relevant pathway for β-chloro ketones could involve radical-mediated oxidation. Oxidizing agents can initiate radical chain reactions, potentially leading to the abstraction of hydrogen atoms or addition across the carbonyl group. The presence of the electron-withdrawing chlorine atom can influence the reactivity of the adjacent methylene protons. A potential, though less common, pathway with specific peroxy acids is the Baeyer-Villiger oxidation, which would convert the ketone into an ester.[7] Expected degradation products could include smaller carboxylic acids and aldehydes resulting from C-C bond cleavage.
Visualizing Degradation and Analysis
To provide clarity on the key degradation pathway and the analytical workflow for its study, the following diagrams are presented.
Caption: Key degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][15]
Protocol: Forced Degradation Study
This protocol outlines the steps to stress this compound under various conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Class A volumetric flasks, pipettes
-
HPLC or GC-MS system
-
pH meter
-
Temperature-controlled oven, water bath
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before diluting for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with an equivalent amount of 0.1 M HCl before diluting for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Place a sample of solid or a solution of this compound in an oven at 80°C. Analyze samples at set time points.
-
Photolytic Degradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
-
Control Samples: For each stress condition, prepare a control sample stored at refrigerated conditions (2-8°C) to account for initial purity.
Protocol: Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active substance without interference from degradation products, impurities, or excipients.[16] Given that the primary hydrolytic degradant, 4-hydroxy-2-butanone, is more polar, a reverse-phase HPLC method is highly suitable. Gas chromatography is also an excellent alternative due to the volatility of the parent compound and its likely degradants.[17][18]
Example HPLC Method Parameters (for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Photodiode Array (PDA) to check for peak purity and identify optimal detection wavelengths.
-
Injection Volume: 10 µL
This method should be able to resolve this compound from its main degradant, 4-hydroxy-2-butanone, which is expected to elute earlier due to its higher polarity.[19]
Data Interpretation and Summary
The results from the forced degradation studies should be compiled to assess the stability profile.
Table 2: Illustrative Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Product(s) | Observations |
| 0.1 M HCl | 24h at 60°C | ~5% | 4-Hydroxy-2-butanone | Slow degradation observed. |
| 0.1 M NaOH | 30 min at RT | ~15% | 4-Hydroxy-2-butanone | Rapid degradation. |
| 3% H₂O₂ | 24h at RT | ~8% | Multiple minor peaks | Moderate degradation, complex profile. |
| Heat (80°C) | 48h | < 2% | None detected | Thermally stable under these conditions. |
| Light (ICH Q1B) | 7 days | ~10% | Multiple minor peaks | Significant photodegradation. |
Note: Data in this table is illustrative and should be determined experimentally.
Mass Balance: A critical aspect of data evaluation is calculating the mass balance. In an ideal scenario, the decrease in the assay of the parent compound should be quantitatively matched by the sum of all formed degradation products. A mass balance close to 100% provides confidence that all major degradants have been detected.
Conclusion and Recommendations
This compound is a moderately stable compound that is particularly susceptible to degradation under basic and photolytic conditions. Its primary degradation pathway is hydrolysis via nucleophilic substitution to form 4-hydroxy-2-butanone. The compound exhibits good thermal stability but can be degraded by strong oxidizing agents.
Recommendations for Handling and Storage:
-
Storage: For long-term stability, this compound should be stored under an inert atmosphere at or below -20°C, protected from light.[8][12]
-
Handling: Avoid contact with strong bases, oxidizing agents, and excessive heat.[12] Use in a well-ventilated area.
-
Process Control: In synthetic processes, careful control of pH, exclusion of water (where appropriate), and protection from light are crucial to minimize the formation of impurities.
This guide provides the foundational knowledge for understanding and managing the stability of this compound, enabling scientists to ensure the quality and integrity of their research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 10. youtube.com [youtube.com]
- 11. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. Homo-Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. irjpms.com [irjpms.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. 2-Butanone, 4-hydroxy- | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Hazards and Toxicity of 4-Chloro-2-butanone in a Laboratory Setting
Abstract: 4-Chloro-2-butanone (CAS No. 6322-49-2) is a versatile chemical intermediate used in various research and development applications. However, its utility is matched by a significant hazard profile that necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth analysis of the chemical's properties, toxicological profile, and associated hazards. It further outlines comprehensive, field-proven procedures for risk assessment, safe handling, emergency response, and waste disposal tailored for researchers, scientists, and drug development professionals. The core principle of this document is to foster a proactive safety culture by explaining the causality behind each recommendation, thereby ensuring a self-validating system of laboratory safety.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-chloroethyl methyl ketone, is a flammable and reactive organic compound.[1] Its molecular structure, featuring both a ketone functional group and an alkyl chloride, is the primary determinant of its reactivity and toxicological properties. Understanding its physical characteristics is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 6322-49-2 | [1][2][3] |
| Molecular Formula | C₄H₇ClO | [1] |
| Molecular Weight | 106.55 g/mol | [1][3] |
| Appearance | Yellow to dark brown liquid | [1] |
| Boiling Point | 145-146°C | [1] |
| Flash Point | 45°C (113°F) | [1] |
| Synonyms | 4-chlorobutan-2-one, 1-Chloro-3-butanone, 2-Chloroethyl methyl ketone | [1][3] |
| Storage Temperature | Store long-term at -20°C under an inert atmosphere |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance presenting multiple physical and health risks.[1] Laboratory personnel must be intimately familiar with these classifications to appreciate the potential consequences of exposure.
GHS Pictograms:
| GHS Classification | Hazard Code | Hazard Statement |
| Flammable liquids | H226 | Flammable liquid and vapor |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Acute toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin irritation | H315 | Causes skin irritation |
| Serious eye irritation | H319 | Causes serious eye irritation |
| Acute toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific target organ toxicity — single exposure (Respiratory system) | H335 | May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet, PubChem CID 80608[1]
Toxicological Profile and Mechanism of Action
The toxicity of this compound is not arbitrary; it is a direct consequence of its chemical structure. As an α-haloketone, it is an electrophilic compound, meaning it readily reacts with nucleophiles. This reactivity is the biochemical basis for its toxicity.
Mechanism of Toxicity: Alkylation of Biomolecules
The primary mechanism of toxicity for α-haloketones is through alkylation. The electron-withdrawing ketone group makes the adjacent carbon-chlorine bond susceptible to nucleophilic attack. In a biological system, nucleophiles are abundant in the form of sulfhydryl groups (e.g., in cysteine residues of proteins) and amino groups (e.g., in lysine residues or DNA bases). Covalent modification of these critical biomolecules disrupts their function, leading to cytotoxicity.[5] This reaction can lead to enzyme inhibition, disruption of cellular signaling, and DNA damage.[5][6]
Caption: Alkylation of a biological nucleophile by this compound.
Routes of Exposure and Health Effects
Exposure can occur via inhalation, skin contact, eye contact, and ingestion.[1] Each route presents significant and immediate health risks.
-
Inhalation: Harmful if inhaled, causing irritation to the lungs and respiratory system.[1] Symptoms may include coughing, shortness of breath, and burning sensations in the throat and chest. Overexposure can lead to serious illness.[1]
-
Dermal (Skin) Contact: Harmful in contact with skin.[1] It causes skin irritation, which can manifest as itching, scaling, reddening, or blistering.[1] Prolonged contact can lead to absorption through the skin, contributing to systemic toxicity.
-
Eye Contact: Causes serious eye irritation.[1] Symptoms are characterized by redness, watering, pain, and potentially severe eye damage.[1]
-
Ingestion: Harmful if swallowed.[1] Ingestion may cause irritation of the digestive tract and lead to systemic poisoning.
Risk Assessment and Mitigation Strategies
A multi-layered approach to risk mitigation is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Caption: Hierarchy of controls for managing laboratory hazards.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[1] The fume hood provides essential ventilation to prevent the accumulation of flammable and toxic vapors in the laboratory workspace. All manipulations, including weighing, dispensing, and use in reactions, must be performed within the fume hood.[1] Explosion-proof ventilation and electrical equipment should be used where significant quantities are handled.[4]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and strictly followed. These SOPs should cover every aspect of the workflow, from procurement and storage to use and disposal.
-
Training: All personnel must receive documented training on the hazards of this compound and the specific SOPs before being permitted to handle the chemical.
-
Restricted Access: The areas where this chemical is stored and used should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4] Standard safety glasses are insufficient.
-
Skin Protection: Wear a flame-resistant lab coat and impervious clothing.[4] Handle with chemically resistant gloves.[4] Due to the nature of the chemical, double-gloving may be advisable. Nitrile gloves may offer limited protection; consult glove manufacturer compatibility charts for specific breakthrough times. Thicker gloves or materials like Viton® should be considered for prolonged handling.
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[1]
Experimental Protocol: Safe Handling and Dispensing
This protocol outlines the minimum required steps for safely handling this compound. It is a self-validating system where each step confirms the safety of the subsequent one.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE (goggles, lab coat, appropriate gloves).
-
Assemble all necessary equipment (beakers, graduated cylinders, stir bars) inside the fume hood.
-
Place an appropriate spill kit and waste container nearby.
-
-
Dispensing:
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][4]
-
Open the container slowly and carefully inside the fume hood to release any pressure.
-
Dispense the required amount of liquid, keeping the container opening away from your breathing zone.
-
Tightly close the main container immediately after dispensing.[1]
-
-
Post-Dispensing:
-
Wipe any minor drips on the exterior of the receiving vessel with a chemically compatible wipe, and dispose of it immediately into the designated hazardous waste container.
-
Proceed with the experimental work within the fume hood.
-
Thoroughly decontaminate all equipment after use.
-
Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly.
-
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response
Caption: Emergency flowchart for a this compound spill.
Procedure for a small, contained spill:
-
Restrict access to the area.[7]
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.
-
Ventilate the area thoroughly.
For large spills (greater than 1 liter) or any spill outside of a fume hood, evacuate the area immediately and call emergency services.[7]
First Aid Measures
-
Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the skin with running water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[1]
Waste Disposal
All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.[9]
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name.
-
Store the waste container in a cool, well-ventilated, and secure area, away from sources of ignition and incompatible materials.
-
Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][4] Do not pour down the drain.[8]
References
- 1. aksci.com [aksci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. carlroth.com [carlroth.com]
Methodological & Application
The Synthetic Versatility of 4-Chloro-2-butanone: A Gateway to Diverse Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile C4 Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-butanone, a readily available and highly reactive α-haloketone, has emerged as a cornerstone C4 synthon for the synthesis of a diverse array of heterocyclic compounds.[1] Its bifunctional nature, possessing both an electrophilic carbonyl group and a carbon atom susceptible to nucleophilic attack, allows for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent reactivity of this compound makes it a valuable precursor for generating key intermediates, such as 1,4-dicarbonyl compounds, which are pivotal in classical heterocyclic syntheses.[2][3] This document will delve into the practical applications of this versatile building block in constructing fundamental five- and six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][4]
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.
Physicochemical Properties: [1]
-
Appearance: Colorless to pale yellow liquid
-
CAS Number: 6322-49-2
-
Molecular Formula: C₄H₇ClO
-
Molecular Weight: 106.55 g/mol
-
Boiling Point: ~145-155 °C
-
Flash Point: ~45.5 °C
-
Density: ~1.033-1.068 g/cm³
Hazard Identification and Precautions: this compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All ignition sources should be eliminated from the work area. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
I. Synthesis of Furans: The Feist-Bénary Reaction
The Feist-Bénary furan synthesis is a classical and highly effective method for the preparation of substituted furans.[6][7] This reaction involves the condensation of an α-haloketone, such as this compound, with a β-dicarbonyl compound in the presence of a base.[6]
Mechanistic Rationale
The reaction proceeds through a sequential process of enolate formation, nucleophilic substitution, and cyclization followed by dehydration.[6][8] The base initially deprotonates the active methylene group of the β-dicarbonyl compound to generate a nucleophilic enolate. This enolate then attacks the α-carbon of this compound, displacing the chloride ion. The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate attacks the ketone carbonyl, forming a five-membered ring. Subsequent dehydration of the cyclic hemiacetal yields the aromatic furan ring.
// Nodes start [label="β-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Enolate\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; haloketone [label="this compound\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="Alkylated\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclic_hemiacetal [label="Cyclic\nHemiacetal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; furan [label="Substituted\nFuran", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges start -> enolate [label="Base"]; enolate -> intermediate1 [label="Nucleophilic Attack"]; haloketone -> intermediate1; intermediate1 -> cyclization; cyclization -> cyclic_hemiacetal; cyclic_hemiacetal -> furan [label="Dehydration\n(-H₂O)"]; } .dot Caption: Mechanism of the Feist-Bénary Furan Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(2-oxo-propyl)furan-3-carboxylate
This protocol details the synthesis of a substituted furan using this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Pyridine (or triethylamine)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Add pyridine (1.2 eq) to the solution and stir.
-
Slowly add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furan.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |
| This compound | Ethyl acetoacetate | Pyridine | Ethanol | Reflux | 60-75% |
| This compound | Acetylacetone | Triethylamine | DMF | 80 °C | 65-80% |
II. Synthesis of Pyrroles: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][10] While this compound is not a direct precursor, it serves as an excellent starting material for the in-situ generation of the required 1,4-dicarbonyl intermediate.
Mechanistic Rationale
The synthesis of the 1,4-dicarbonyl intermediate from this compound can be achieved through various methods, such as reaction with the enolate of a ketone. Once the 1,4-dicarbonyl compound is formed, the Paal-Knorr reaction proceeds by the initial formation of a hemiaminal from the reaction of the primary amine with one of the carbonyl groups.[3] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Finally, a dehydration step yields the aromatic pyrrole ring.[3]
// Nodes start [label="this compound\n+ Ketone Enolate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; diketone [label="1,4-Dicarbonyl\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Primary Amine\n(R-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Paal-Knorr\nCondensation", fillcolor="#34A853", fontcolor="#FFFFFF"]; pyrrole [label="N-Substituted\nPyrrole", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges start -> diketone [label="Alkylation"]; diketone -> reaction; amine -> reaction; reaction -> pyrrole [label="Cyclization &\nDehydration"]; } .dot Caption: Workflow for Paal-Knorr Pyrrole Synthesis from this compound.
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This two-step protocol illustrates the synthesis of a 1,4-diketone from this compound, followed by the Paal-Knorr cyclization.
Step 1: Synthesis of 2,5-Hexanedione (a 1,4-Diketone) This step is an example of generating a 1,4-diketone; other methods exist.
Materials:
-
This compound
-
Acetone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (dilute)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add acetone (1.0 eq) to the cooled ethoxide solution to form the enolate.
-
Slowly add this compound (1.0 eq) to the enolate solution and allow the reaction to proceed at room temperature.
-
After the reaction is complete (monitored by TLC), neutralize with dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain 2,5-hexanedione.
Step 2: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole [11]
Materials:
-
2,5-Hexanedione (from Step 1)
-
Benzylamine
-
Acetic acid (catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, dissolve 2,5-hexanedione (1.0 eq) and benzylamine (1.1 eq) in toluene.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.
| 1,4-Diketone | Amine | Catalyst | Solvent | Temperature | Typical Yield |
| 2,5-Hexanedione | Aniline | Acetic Acid | Toluene | Reflux | 85-95% |
| 2,5-Hexanedione | Ammonium Hydroxide | None | Ethanol | Reflux | 70-80% |
III. Synthesis of Thiophenes: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[12] While the classical Gewald reaction starts with a ketone or aldehyde, an α-cyanoester, and elemental sulfur, this compound can be utilized as a precursor to the required carbonyl component.
Mechanistic Rationale
The reaction mechanism is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[12] This is followed by the addition of sulfur to the double bond, and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[12]
// Nodes start [label="Carbonyl Compound\n(from this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitrile [label="Active Methylene\nNitrile", fillcolor="#FBBC05", fontcolor="#202124"]; knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; unsaturated_nitrile [label="α,β-Unsaturated\nNitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfur [label="Elemental Sulfur\n(S₈)", fillcolor="#34A853", fontcolor="#FFFFFF"]; addition [label="Sulfur Addition\n& Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; thiophene [label="2-Aminothiophene", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges start -> knoevenagel; nitrile -> knoevenagel; knoevenagel -> unsaturated_nitrile; unsaturated_nitrile -> addition; sulfur -> addition [label="Base"]; addition -> thiophene [label="Tautomerization"]; } .dot Caption: Mechanism of the Gewald Aminothiophene Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-(2-oxopropyl)thiophene-3-carboxylate
Materials:
-
This compound (as a precursor to the carbonyl component)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another secondary amine as a base)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
| Carbonyl Precursor | Active Methylene Nitrile | Base | Solvent | Temperature | Typical Yield |
| This compound | Malononitrile | Triethylamine | Methanol | 50 °C | 60-70% |
| This compound | Ethyl cyanoacetate | Morpholine | Ethanol | Reflux | 65-75% |
IV. Synthesis of Thiazoles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a fundamental method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide.[13] this compound is an ideal substrate for this reaction.
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of this compound, leading to the displacement of the chloride ion.[13] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring.
// Nodes thioamide [label="Thioamide\n(e.g., Thiourea)", fillcolor="#FBBC05", fontcolor="#202124"]; haloketone [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="S-Alkylated\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclic_intermediate [label="Cyclic Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiazole [label="Substituted\nThiazole", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges thioamide -> intermediate1 [label="Nucleophilic Attack"]; haloketone -> intermediate1; intermediate1 -> cyclization; cyclization -> cyclic_intermediate; cyclic_intermediate -> thiazole [label="Dehydration\n(-H₂O)"]; } .dot Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2-oxopropyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol with gentle warming.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
The product, often as a hydrochloride salt, may precipitate from the reaction mixture upon cooling.
-
Collect the solid by filtration.
-
The free base can be obtained by neutralizing an aqueous solution of the salt with a base such as sodium carbonate, followed by extraction or filtration.
-
Purify the product by recrystallization.
| Thioamide | Solvent | Temperature | Typical Yield |
| Thiourea | Ethanol | Reflux | 80-90% |
| Thioacetamide | Acetone | Reflux | 75-85% |
V. Synthesis of Pyridazines
This compound can serve as a precursor to 1,4-dicarbonyl compounds, which can then be cyclized with hydrazine or its derivatives to form pyridazines and their derivatives.[14][15]
Mechanistic Rationale
Following the synthesis of a suitable 1,4-dicarbonyl compound from this compound, the reaction with hydrazine proceeds via the formation of a dihydrazone.[16] Subsequent intramolecular cyclization and oxidation (or dehydration) leads to the formation of the stable six-membered pyridazine ring.
// Nodes start [label="this compound\n+ Nucleophile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; diketone [label="1,4-Dicarbonyl\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydrazine [label="Hydrazine\n(H₂N-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Condensation", fillcolor="#34A853", fontcolor="#FFFFFF"]; dihydropyridazine [label="Dihydropyridazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyridazine [label="Pyridazine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges start -> diketone [label="Synthesis of\n1,4-dicarbonyl"]; diketone -> reaction; hydrazine -> reaction; reaction -> dihydropyridazine [label="Cyclization"]; dihydropyridazine -> pyridazine [label="Oxidation"]; } .dot Caption: General workflow for pyridazine synthesis from this compound.
Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine
Step 1: Synthesis of 2,5-Hexanedione (as described in the Paal-Knorr pyrrole synthesis section)
Step 2: Synthesis of 3,6-Dimethylpyridazine
Materials:
-
2,5-Hexanedione
-
Hydrazine hydrate[17]
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting dihydropyridazine can be oxidized to the pyridazine using a suitable oxidizing agent (e.g., air, or a chemical oxidant like manganese dioxide) or by heating at a higher temperature in the presence of a catalyst.
-
Purify the final product by distillation or chromatography.
Conclusion
This compound is a remarkably versatile and cost-effective building block for the synthesis of a wide range of important heterocyclic compounds. Its ability to participate in well-established named reactions, either directly or through simple transformations, makes it an invaluable tool for synthetic chemists. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to harness the full potential of this C4 synthon in their drug discovery and materials science endeavors. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, scientists can efficiently construct diverse libraries of heterocyclic molecules for further investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. Feist-Benary synthesis of furan [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 4-Chloro-2-butanone in Robinson Annulation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Utility of 4-Chloro-2-butanone as a Methyl Vinyl Ketone (MVK) Surrogate
The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2] This powerful reaction is fundamental to the construction of polycyclic systems, including steroids and terpenoids.[2] The classic textbook example involves the reaction of a ketone enolate with methyl vinyl ketone (MVK), an α,β-unsaturated ketone.[1][3]
However, the practical application of MVK is often hampered by its significant drawbacks. MVK is a highly toxic, volatile, and flammable liquid that readily polymerizes, especially under the basic or acidic conditions required for the annulation.[4][5] These properties present considerable challenges for reaction control, safety, and scalability.
To circumvent these issues, synthetic chemists often turn to MVK equivalents or precursors. This compound has emerged as a highly effective surrogate.[4] It is a more stable, less volatile liquid that, under the reaction conditions, generates the reactive Michael acceptor in situ. This strategy of using a β-chloroketone reduces the steady-state concentration of the highly reactive enone, thereby minimizing undesirable polymerization side reactions and often leading to cleaner reaction profiles and higher yields.[4] This document provides a detailed guide to the mechanism, application, and protocols for utilizing this compound in Robinson annulation reactions.
The Reaction Mechanism: An In-Situ Approach
The overall transformation using this compound follows the same fundamental pathway as the classic Robinson annulation: a Michael addition followed by an intramolecular aldol condensation.[1][6] The key difference lies in the initial step, where the Michael acceptor (MVK) is generated in situ from the this compound precursor via a base-induced elimination of HCl.
The sequence can be broken down into four key stages:
-
Enolate Formation: A base abstracts an α-proton from the ketone starting material (the Michael donor) to form a nucleophilic enolate.
-
In Situ MVK Generation: Simultaneously, the base promotes the elimination of hydrogen chloride from this compound to generate the reactive MVK.
-
Michael Addition: The enolate attacks the β-carbon of the newly formed MVK, creating a 1,5-dicarbonyl intermediate after protonation.[2][6]
-
Intramolecular Aldol Condensation & Dehydration: The 1,5-dicarbonyl intermediate, under basic conditions, forms a new enolate which then undergoes an intramolecular cyclization by attacking the other carbonyl group. This forms a six-membered ring.[3][7] Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclic ketone product.[6]
Caption: Reaction pathway for the Robinson annulation.
Application Profile: Synthesis of the Wieland-Miescher Ketone
A classic and highly valuable application of the Robinson annulation is the synthesis of the Wieland-Miescher ketone. This bicyclic diketone is a crucial building block in the total synthesis of numerous steroids and other biologically active natural products.[8][9] The use of this compound in this context provides a reliable and reproducible method for its preparation.
Core Protocol: Racemic Wieland-Miescher Ketone Synthesis
This protocol details the synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione using this compound as the MVK precursor.
Experimental Workflow Overview
Caption: High-level overview of the synthesis protocol.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 2-Methyl-1,3-cyclohexanedione | C₇H₈O₂ | 124.14 | 5.00 g | 40.28 | 1.0 |
| Sodium Methoxide | CH₃ONa | 54.02 | 2.39 g | 44.31 | 1.1 |
| This compound | C₄H₇ClO | 106.55 | 4.72 g | 44.31 | 1.1 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | - |
| Saturated NaCl (aq) | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-1,3-cyclohexanedione (5.00 g, 40.28 mmol) and anhydrous methanol (100 mL).
-
Scientist's Note: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions involving oxygen and the basic enolate intermediates. Anhydrous solvent prevents quenching of the base and enolate.
-
-
Base Addition: Cool the flask to 0 °C in an ice-water bath. Dissolve sodium methoxide (2.39 g, 44.31 mmol) in a minimal amount of anhydrous methanol and add it to the dropping funnel. Add the sodium methoxide solution dropwise to the stirring reaction mixture over 15 minutes.
-
Scientist's Note: The cooling and slow addition are necessary to control the exothermicity of the deprotonation and prevent side reactions.
-
-
MVK Precursor Addition: After the base addition is complete, add this compound (4.72 g, 44.31 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Scientist's Note: This slow addition ensures that the in situ generated MVK is consumed by the dione enolate as it is formed, minimizing its polymerization.[4]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture again to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution until the mixture is approximately pH 7.
-
Scientist's Note: Quenching neutralizes the excess base and stops the reaction. Using a mild acid like NH₄Cl prevents potential acid-catalyzed degradation of the product.
-
-
Workup - Phase Separation: Concentrate the mixture in vacuo to remove most of the methanol. Add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water (50 mL) and saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Wieland-Miescher ketone.
-
Expected Yield: 60-70%.
-
Expected Appearance: A pale yellow solid.[8]
-
Troubleshooting and Advanced Considerations
-
Low Yield: If the yield is poor, the primary suspect is the polymerization of MVK. Ensure slow, controlled addition of this compound at low temperature. The quality of the base is also critical; use freshly opened or properly stored sodium methoxide.
-
Incomplete Reaction: If starting material remains, the base may have been insufficient or of poor quality. An additional portion of base can sometimes drive the reaction to completion, but this should be done cautiously.
-
Alternative Bases: While sodium methoxide in methanol is common, other base/solvent systems like potassium hydroxide in methanol or potassium tert-butoxide in tert-butanol can be employed, depending on the specific substrate.[10]
-
Enantioselective Variants: For the synthesis of chiral steroids and natural products, enantiomerically pure Wieland-Miescher ketone is required. This is famously achieved using a proline-catalyzed version of the reaction, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[8][9]
Safety and Handling
This compound is a toxic and corrosive liquid.[11] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. It is also flammable, with a flash point of approximately 45.5°C.[11] Keep away from heat, sparks, and open flames.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chemistwizards.com [chemistwizards.com]
- 3. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 9. Wieland-Miescher_ketone [chemeurope.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. nbinno.com [nbinno.com]
The Stable Surrogate: Harnessing 4-Chloro-2-butanone for Robust Michael Additions and Annulations
Abstract
Methyl vinyl ketone (MVK) is a cornerstone reagent in organic synthesis, prized for its utility as a Michael acceptor in a variety of carbon-carbon bond-forming reactions, most notably the Robinson annulation. However, its practical application is severely hampered by its high toxicity, volatility, and notorious instability, which often leads to spontaneous polymerization, compromising reaction yields and reproducibility.[1] This application note presents 4-chloro-2-butanone as a superior, bench-stable alternative to MVK. Through a detailed exploration of its in situ generation of MVK under basic conditions, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework, including detailed protocols and safety considerations, for leveraging the stability and reliability of this compound in key synthetic transformations.
Introduction: The Challenge of Methyl Vinyl Ketone
Methyl vinyl ketone is an exceptionally reactive enone, a property that makes it a powerful tool for constructing complex molecular architectures, including steroids and terpenoids.[2] The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, frequently employs MVK to build six-membered rings onto a ketone substrate.[3]
Despite its synthetic utility, MVK's properties present significant logistical and safety challenges:
-
Instability and Polymerization: MVK readily polymerizes upon exposure to heat, light, or impurities, even during storage.[1][4] This unpredictable behavior can lead to inconsistent reaction outcomes and the formation of intractable polymeric byproducts.
-
Toxicity and Handling: MVK is a highly toxic and flammable liquid with a pungent odor, necessitating stringent handling protocols, including the use of well-ventilated fume hoods and personal protective equipment.[4]
-
Volatility: With a boiling point of approximately 81°C and a low flash point, MVK's volatility increases the risk of inhalation exposure and creates a significant fire hazard.[1]
These drawbacks have driven the search for more stable and safer surrogates that can generate MVK in situ, thereby maintaining a low, steady concentration of the reactive species and mitigating the issues of polymerization and handling.
This compound: A Stable and Effective MVK Equivalent
This compound (Cl-MVK) is a halogenated ketone that serves as an excellent and practical precursor to MVK in base-catalyzed reactions.[5] Its advantages are numerous:
-
Enhanced Stability: Cl-MVK is significantly more stable than MVK, with a higher boiling point (approx. 146°C) and flash point (approx. 45°C), making it easier and safer to store and handle under standard laboratory conditions.
-
Controlled In Situ Generation: In the presence of a base, this compound undergoes a clean elimination of hydrogen chloride to generate MVK directly within the reaction mixture. This ensures that the reactive MVK is consumed as it is formed, preventing the buildup of high concentrations that lead to polymerization.
-
Comparable Reactivity: The in situ-generated MVK exhibits the same powerful reactivity as a Michael acceptor, leading to comparable or even improved yields in many applications due to the suppression of side reactions.
Mechanism of In Situ MVK Generation
The transformation of this compound into methyl vinyl ketone under basic conditions proceeds via a base-promoted elimination reaction. The mechanism is typically an E1cB (Elimination, Unimolecular, conjugate Base) or an E2 (Elimination, Bimolecular) pathway, depending on the specific base and reaction conditions.
The presence of the carbonyl group acidifies the α-protons (on C3), making them susceptible to deprotonation by a base. The resulting enolate is stabilized by resonance. The subsequent elimination of the chloride leaving group from the β-carbon (C4) forms the α,β-unsaturated ketone, MVK.
References
Application Notes & Protocols: 4-Chloro-2-butanone in the Synthesis of Pharmaceutical Intermediates
Foreword: The Strategic Role of 4-Chloro-2-butanone
In the landscape of modern pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. This compound (CAS: 6322-49-2), a bifunctional halogenated ketone, has emerged as a critical building block for constructing complex molecular architectures.[1] Its dual reactivity—a nucleophilic substitution-prone chloride and an electrophilic ketone—allows for sequential and controlled introduction of functionalities, making it an invaluable intermediate in the development of Active Pharmaceutical Ingredients (APIs).[1]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring that protocols are not just followed, but understood. We will explore the core applications of this compound, focusing on its utility in forming key C-N bonds, a cornerstone of many pharmaceutical scaffolds, with detailed, field-proven protocols.
Physicochemical Profile & Reactivity
This compound is a colorless to pale yellow liquid with a molecular formula of C₄H₇ClO.[1][2][3] Its structure presents two key reactive sites: the primary alkyl chloride at the C4 position, which is susceptible to SN2 displacement by nucleophiles, and the ketone at the C2 position, which can undergo a variety of reactions such as reductive amination or aldol condensations. This dual functionality is the foundation of its synthetic utility.
| Property | Value | Source |
| CAS Number | 6322-49-2 | [2][3] |
| Molecular Formula | C₄H₇ClO | [1][2][3] |
| Molecular Weight | 106.55 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~145-155°C | [1] |
| Density | ~1.033-1.068 g/cm³ | [1] |
| Flash Point | ~45.5°C | [1] |
Safety & Handling: A Mandate for Trustworthy Science
Scientific integrity begins with safety. This compound is a flammable liquid and an irritant that requires careful handling to ensure operator safety and experimental reproducibility.[4][5] Adherence to these protocols is non-negotiable.
-
Hazard Profile :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection : Use impervious gloves (e.g., nitrile rubber) and flame-retardant protective clothing.[5]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[5]
-
-
Storage & Handling :
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[4][5] For long-term storage, maintaining the compound at -20°C under a nitrogen atmosphere is recommended.[4]
-
All metal parts of equipment must be grounded to prevent static discharge.[6] Use non-sparking tools when handling.[5]
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes.[4]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[4][7]
-
Spill : Remove all sources of ignition. Absorb with inert material (e.g., sand, vermiculite) and place into a suitable, closed container for disposal.[4][6]
-
Application Protocol I: N-Alkylation for Antipsychotic Scaffolds
A frequent application of this compound is the alkylation of secondary amines to form tertiary amines. This motif is central to numerous APIs, including analogs of butyrophenone antipsychotics like Haloperidol.[8] While direct alkylation of amines can sometimes lead to over-alkylation, the reaction can be controlled under specific conditions to favor mono-alkylation, especially with secondary amines.[9] This protocol details a general, robust method for the SN2 alkylation of a secondary amine.
Principle & Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. The reaction is typically facilitated by a non-nucleophilic base to neutralize the resulting ammonium salt, driving the reaction to completion. The presence of a catalyst like potassium iodide (KI) can enhance the reaction rate through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
Caption: Sɴ2 mechanism for amine alkylation.
Experimental Protocol
Objective: To synthesize 1-(4-phenylpiperazin-1-yl)butan-2-one, a representative intermediate.
Materials & Reagents:
-
1-Phenylpiperazine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Potassium Iodide (KI), granular
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Stoichiometry Table:
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Phenylpiperazine | 162.24 | 8.11 g | 50.0 | 1.0 |
| This compound | 106.55 | 5.86 g | 55.0 | 1.1 |
| Potassium Carbonate | 138.21 | 10.37 g | 75.0 | 1.5 |
| Potassium Iodide | 166.00 | 0.83 g | 5.0 | 0.1 |
| Acetonitrile | - | 200 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-phenylpiperazine (8.11 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and potassium iodide (0.83 g, 5.0 mmol).
-
Causality Note: K₂CO₃ is a non-nucleophilic base that neutralizes the HCl formed during the reaction. KI serves as a catalyst to accelerate the substitution.
-
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.
-
Reagent Addition: In a separate beaker, dissolve this compound (5.86 g, 55.0 mmol) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension over 20-30 minutes using an addition funnel.
-
Causality Note: A slight excess of the alkylating agent ensures complete consumption of the more valuable starting amine. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 CH₂Cl₂:MeOH) or GC-MS until the starting amine spot has disappeared.[11]
-
Self-Validation: In-process controls like TLC/GC ensure the reaction has reached completion, preventing premature work-up and maximizing yield.
-
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil. c. Dissolve the oil in 150 mL of ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with 2 x 75 mL of saturated NaHCO₃ solution and 1 x 75 mL of brine.
-
Causality Note: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to break emulsions and remove bulk water. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate, to afford the pure 1-(4-phenylpiperazin-1-yl)butan-2-one.
Application Protocol II: Synthesis of an Amino Ketone for Antimalarial Side-Chains
The synthesis of the side chain for drugs like Chloroquine often involves reacting an amine with a suitable electrophile.[12] this compound is an excellent starting point for creating amino ketone intermediates that can be further elaborated. This protocol describes the synthesis of 4-(diethylamino)butan-2-one, a structural analog of a key precursor.
Principle & Mechanism
Similar to the first protocol, this reaction relies on the SN2 displacement of the chloride by diethylamine. However, because diethylamine is volatile and can act as both a nucleophile and a base, an excess of the amine is used to serve both roles, driving the reaction forward and neutralizing the generated HCl.
Caption: General experimental workflow diagram.
Experimental Protocol
Objective: To synthesize 4-(diethylamino)butan-2-one.
Materials & Reagents:
-
This compound (≥98.5%)
-
Diethylamine (≥99.5%)
-
Toluene, ACS grade
-
1 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
Stoichiometry Table:
| Compound | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| This compound | 106.55 | 10.66 g | 0.10 | 1.0 |
| Diethylamine | 73.14 | 21.94 g (30 mL) | 0.30 | 3.0 |
| Toluene | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (10.66 g, 0.10 mol) in 100 mL of toluene.
-
Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add diethylamine (21.94 g, 0.30 mol) over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality Note: Using a 3-fold excess of diethylamine serves both as the nucleophile and the acid scavenger. The initial cooling mitigates the exotherm from the acid-base reaction between the amine and the HCl byproduct.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Reaction Monitoring: Monitor the reaction via GC-MS to confirm the consumption of this compound.
-
Work-up: a. Filter the reaction mixture to remove the diethylammonium chloride precipitate. b. Transfer the filtrate to a separatory funnel and extract with 2 x 50 mL of 1 M HCl. The product will move into the aqueous layer as the protonated amine salt.
-
Self-Validation: This extraction step selectively isolates the basic amine product from non-basic impurities and unreacted starting material, acting as an initial purification step. c. Combine the acidic aqueous layers in a beaker and cool in an ice bath. d. Slowly basify the aqueous layer by adding 5 M NaOH solution with stirring until the pH is >12. e. Extract the liberated free amine product with 3 x 75 mL of diethyl ether. f. Combine the ether extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 4-(diethylamino)butan-2-one.
Conclusion
This compound stands as a testament to the power of versatile intermediates in pharmaceutical synthesis. Its reliable reactivity in forming crucial carbon-nitrogen bonds, as demonstrated in the protocols above, secures its place in the synthetic chemist's toolbox. By understanding the principles behind the procedures and adhering strictly to safety guidelines, researchers can effectively leverage this compound to construct complex molecular targets, accelerating the path of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
The Strategic Role of 4-Chloro-2-butanone in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: Unveiling the Versatility of a Key Building Block
In the intricate landscape of modern agrochemical synthesis, the strategic selection of versatile chemical intermediates is paramount to the development of effective and economically viable crop protection agents. Among these, 4-chloro-2-butanone (CAS No. 6322-49-2), a chlorinated ketone, has emerged as a crucial building block, particularly in the synthesis of a range of fungicides, herbicides, and insecticides.[1][2] Its bifunctional nature, possessing both a reactive ketone and a labile chlorine atom, allows for a diverse array of chemical transformations, making it a valuable precursor for complex heterocyclic and aromatic agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in agrochemical synthesis, with a focus on detailed protocols and the underlying chemical principles.
The utility of this compound stems from its ability to participate in various C-C and C-N bond-forming reactions. The ketone functionality can undergo reactions typical of carbonyl compounds, such as condensation and addition reactions, while the chlorine atom is susceptible to nucleophilic substitution. This dual reactivity is expertly exploited in the construction of the core scaffolds of numerous active ingredients.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and for the optimization of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | PubChem[3] |
| Molecular Weight | 106.55 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich[3] |
| Boiling Point | ~145-155 °C | The Chemical Properties and Synthesis Applications of this compound[2] |
| Density | ~1.033-1.068 g/cm³ | The Chemical Properties and Synthesis Applications of this compound[2] |
| Solubility | Miscible with many organic solvents | The Chemical Properties and Synthesis Applications of this compound[2] |
Core Application: Synthesis of Azole Fungicides
One of the most significant applications of this compound in the agrochemical industry is in the synthesis of azole fungicides. This class of compounds acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The butanone backbone derived from this compound is a common structural motif in several commercial fungicides.
Case Study: Synthesis of Triflumizole
Triflumizole is a broad-spectrum imidazole fungicide used to control a wide range of fungal diseases on various crops.[4] While the complete, detailed industrial synthesis from this compound is often proprietary, a plausible and scientifically sound synthetic pathway can be elucidated based on established organic chemistry principles and available literature on imidazole synthesis.[2][5]
The overall synthesis can be envisioned as a multi-step process involving the initial formation of a key intermediate via the reaction of this compound with a substituted aniline, followed by cyclization with imidazole and subsequent functionalization.
Caption: Proposed synthetic workflow for Triflumizole from this compound.
This protocol outlines the synthesis of a crucial intermediate, demonstrating the utility of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |
| This compound | 6322-49-2 | 106.55 | ≥98% |
| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | 195.57 | ≥98% |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | ≥95% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% |
| Acetic acid, glacial | 64-19-7 | 60.05 | ≥99.7% |
Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloro-2-(trifluoromethyl)aniline (19.56 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Addition of Aldehyde: To the stirred solution, add this compound (11.72 g, 0.11 mol) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.6 g, 0.01 mol).
-
Reductive Amination: To this mixture, add sodium triacetoxyborohydride (25.43 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a classic and efficient method for forming C-N bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for the reduction of the intermediate iminium ion, minimizing the reduction of the ketone starting material.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the reducing agent and the iminium intermediate.
-
Catalytic Acid: Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is the active electrophile in the reduction step.
Application in Herbicide Synthesis
While less documented in readily available literature, the versatile reactivity of this compound also lends itself to the synthesis of various herbicidal scaffolds. The butanone moiety can be incorporated into structures that interfere with essential plant biochemical pathways.
Conceptual Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Precursor
PPO-inhibiting herbicides are a significant class of agrochemicals. A hypothetical synthesis of a precursor for such a herbicide is outlined below to illustrate the potential of this compound.
Caption: Conceptual workflow for a PPO inhibitor precursor from this compound.
Safety and Handling Considerations
This compound is a flammable liquid and an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands as a testament to the power of versatile intermediates in driving innovation in agrochemical synthesis. Its dual reactivity provides a robust platform for the construction of a wide array of complex molecular architectures, particularly in the realm of azole fungicides. The protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists, empowering them to explore the full potential of this key building block in the development of next-generation crop protection solutions. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
Catalytic Transformations of 4-Chloro-2-butanone: A Guide for Synthetic Applications
Introduction: The Versatility of a Halogenated Ketone Building Block
4-Chloro-2-butanone (CAS: 6322-49-2), a bifunctional molecule featuring both a ketone and a primary alkyl chloride, is a highly valuable and versatile intermediate in organic synthesis.[1] Its distinct reactive sites allow for a wide range of chemical transformations, making it a sought-after precursor in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, including a variety of heterocyclic compounds.[1][2] This guide provides an in-depth exploration of key catalytic conditions for reactions involving this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The physicochemical properties of this compound, a colorless to pale yellow liquid with a boiling point of approximately 145-155°C, necessitate careful handling due to its flammability.[2]
This document will delve into three major classes of catalytic reactions: asymmetric reduction of the ketone functionality, the synthesis of heterocyclic scaffolds, and catalytic carbon-carbon and carbon-heteroatom bond-forming reactions.
I. Catalytic Asymmetric Reduction: Accessing Chiral Chlorohydrins
The stereoselective reduction of the carbonyl group in this compound provides access to optically active (R)- or (S)-4-chloro-2-butanol, a critical chiral building block for numerous pharmaceuticals. Two powerful catalytic strategies for this transformation are Noyori-type asymmetric hydrogenation and biocatalytic reduction using ketoreductases.
A. Noyori Asymmetric Hydrogenation and Transfer Hydrogenation
The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, offers a highly efficient and enantioselective method for the reduction of ketones.[3] For α-chloro ketones like this compound, ruthenium catalysts bearing chiral diphosphine and diamine ligands are particularly effective.[4] The reaction can be performed under hydrogen gas (asymmetric hydrogenation) or using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture (asymmetric transfer hydrogenation, ATH). The slightly acidic conditions of some of these catalytic systems are advantageous for base-sensitive substrates like α-chloro ketones.[4]
Mechanism of Noyori Asymmetric Transfer Hydrogenation:
The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism. The ruthenium catalyst, upon activation, coordinates to the ketone. The hydride is then transferred from the metal center to the carbonyl carbon, while a proton is transferred from the diamine ligand to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. This concerted transfer accounts for the high efficiency and stereoselectivity of the reaction.
Caption: Mechanism of Noyori Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of this compound
This protocol is adapted from a general procedure for the asymmetric transfer hydrogenation of α-chloro ketones.[4][5]
-
Catalyst Preparation: In an oven-dried vial under an argon atmosphere, combine this compound (1.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 1.0 mol%).
-
Reaction Setup: To the vial, add sodium formate (5.0 mmol) followed by a 1:1 mixture of methanol and water (1.0 M solution).
-
Reaction Execution: Seal the vial, flush with argon, and stir the mixture at 80°C for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-4-chloro-2-butanol.
| Catalyst | Substrate | S/C Ratio | Conditions | Yield | ee (%) | Reference |
| Ru(OTf)--INVALID-LINK-- | α-chloroacetophenone | 1000:1 | H₂ (10 atm), CH₃OH, 10 h | >95% | 96 | [4] |
| RuCl(p-cymene)[(S,S)-TsDPEN] | α-CF₃ Ketones | 100:1 | HCOONa, MeOH/H₂O, 80°C, 24h | up to 84% | up to 96 | [5] |
B. Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often operating under mild conditions (room temperature and neutral pH). Commercially available KRED libraries allow for rapid screening to identify an enzyme with the desired stereoselectivity (either R or S) for a specific substrate. The reduction of ethyl 4-chloro-3-oxobutanoate, a close analog of this compound, to the corresponding (S)-hydroxy ester with greater than 99.9% enantiomeric excess has been demonstrated on an industrial scale using a KRED.[6]
Workflow for KRED-Catalyzed Reduction:
Caption: General workflow for developing a KRED-catalyzed reduction.
Experimental Protocol: KRED-Catalyzed Reduction of this compound
This is a general screening protocol that can be adapted for this compound.
-
Enzyme and Cofactor Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0). To this, add NAD(P)H as the cofactor. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically included for preparative-scale reactions.
-
Reaction Setup: In a series of vials, add the buffer/cofactor solution. To each vial, add a different ketoreductase from a screening kit.
-
Substrate Addition: Add this compound to each vial to a final concentration of 1-10 mg/mL.
-
Reaction Execution: Shake the vials at room temperature for 24 hours.
-
Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product. Analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Scale-up: Once the optimal KRED is identified, the reaction can be scaled up under the optimized conditions.
II. Catalytic Synthesis of Heterocycles
This compound is an excellent starting material for the synthesis of various five-membered heterocycles, leveraging the reactivity of both the ketone and the alkyl chloride.
A. Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazoles by reacting an α-halo ketone with a thioamide.[7] When thiourea is used, 2-aminothiazoles are formed. This reaction is often high-yielding and can be performed with or without a catalyst, though acidic or basic conditions can influence the reaction rate and, in some cases, the regioselectivity.[8][9][10]
Mechanism of Hantzsch Thiazole Synthesis:
The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom (an SN2 reaction). The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the ketone's carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(2-oxopropyl)thiazole
This protocol is adapted from the synthesis of 2-amino-4-methylthiazole using chloroacetone, a close structural analog of this compound.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 mol) in water.
-
Reagent Addition: While stirring, add this compound (1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reaction Execution: Heat the resulting solution to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add solid sodium hydroxide portion-wise with cooling until the solution is strongly basic.
-
Isolation: Separate the upper oily layer. Extract the aqueous layer with diethyl ether. Combine the organic layer and the extracts, dry over anhydrous sodium hydroxide, filter, and remove the solvent under reduced pressure.
-
Purification: Distill the crude product under reduced pressure to obtain the purified 2-aminothiazole derivative.
B. Synthesis of Pyrroles and Furans via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for constructing pyrroles and furans from 1,4-dicarbonyl compounds.[4][12] this compound can serve as a precursor to the required 1,4-dicarbonyl intermediate through a two-step sequence: 1) nucleophilic substitution of the chloride, followed by 2) catalytic cyclization.
Synthetic Strategy:
Caption: Two-step strategy for pyrrole and furan synthesis from this compound.
A variety of catalysts can be employed for the Paal-Knorr cyclization step, including protic acids (e.g., acetic acid), Lewis acids, and more recently, greener catalysts like iron(III) chloride in water.[13]
III. Catalytic C-C and C-Heteroatom Bond Formation
The electrophilic nature of the carbon-chlorine bond in this compound allows for its participation in various catalytic coupling and substitution reactions.
A. Phase-Transfer Catalyzed (PTC) Alkylation
Phase-transfer catalysis is an effective technique for reacting water-soluble nucleophiles with organic-soluble electrophiles like this compound.[14] Quaternary ammonium salts are commonly used as catalysts to transport the nucleophile (e.g., a phenoxide or carboxylate) into the organic phase where the reaction occurs. This method is particularly useful for O- and C-alkylation reactions.
Experimental Protocol: PTC-Mediated O-Alkylation of Phenol
This is a general protocol that can be applied to the reaction of phenol with this compound.
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5-10 mol%) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Base Addition: Add an aqueous solution of a base (e.g., 50% NaOH) to the flask.
-
Electrophile Addition: Add this compound (1.0-1.2 eq) to the biphasic mixture.
-
Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 60°C) until the reaction is complete (monitored by TLC or GC).
-
Work-up and Isolation: Separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
B. Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds.[15] This reaction couples the enolate of a ketone with an aryl halide. While the chlorine in this compound is at the γ-position relative to the ketone, the ketone itself can be deprotonated at the α-position to form an enolate, which can then participate in a cross-coupling reaction with an aryl halide. This allows for the synthesis of α-aryl-γ-chloro-ketones, which are versatile intermediates for further transformations. The choice of ligand is crucial for the success of these reactions, with sterically hindered, electron-rich phosphines and N-heterocyclic carbenes often being employed.[15]
General Reaction Scheme:
A mixture of this compound, an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a biarylphosphine), and a base (e.g., a hindered alkoxide or carbonate) are heated in an inert solvent to afford the α-arylated product.
Conclusion
This compound is a versatile and economically important building block whose synthetic utility is greatly expanded through the use of catalytic methods. This guide has provided an overview and detailed protocols for several key transformations, including asymmetric reductions to access chiral alcohols, the construction of important heterocyclic systems like thiazoles and pyrroles, and catalytic C-C and C-O bond-forming reactions. The choice of catalyst is paramount in controlling the outcome of these reactions, enabling high levels of chemo-, regio-, and stereoselectivity. By understanding and applying these catalytic principles, researchers can effectively leverage the reactivity of this compound to streamline the synthesis of complex target molecules in pharmaceutical and agrochemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating Solvent Effects on the Reactivity of 4-Chloro-2-butanone for Synthetic Route Optimization
Audience: Researchers, scientists, and drug development professionals.
Abstract and Core Principles
4-Chloro-2-butanone is a versatile bifunctional building block, prized in the synthesis of pharmaceuticals and fine chemicals due to its dual reactivity at the carbonyl group and the halogenated α-carbon.[1][2] However, its utility is critically dependent on controlling its reaction pathways. The choice of solvent is arguably the most powerful, yet sometimes overlooked, tool for directing the outcome of nucleophilic substitution reactions involving this substrate. This guide provides a detailed examination of how solvent properties—specifically polarity and proticity—govern the reaction mechanism (SN1 vs. SN2), kinetics, and ultimate product distribution. By understanding these principles, researchers can transition from empirical trial-and-error to rational reaction design, enhancing yield, minimizing byproducts, and accelerating development timelines.
Theoretical Framework: The Interplay of Substrate, Nucleophile, and Solvent
The reactivity of this compound in nucleophilic substitution is amplified by the electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the C-Cl bond, rendering the α-carbon significantly more electrophilic and susceptible to nucleophilic attack compared to a standard alkyl chloride.[3][4] The reaction can proceed via two distinct mechanistic pathways, SN1 (unimolecular) and SN2 (bimolecular), and the solvent environment is a primary determinant of which path is favored.
The SN2 Pathway: A Concerted Dance
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This process proceeds through a five-coordinate transition state.[5] For this to occur efficiently, the nucleophile must have unhindered access to the substrate.
The Role of Polar Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, are the preferred medium for SN2 reactions.[6][7] These solvents possess strong dipoles capable of dissolving ionic nucleophiles but lack acidic protons (like the H in O-H or N-H bonds). Consequently, they solvate the cation of a nucleophilic salt (e.g., Na⁺ of NaI) effectively, but they poorly solvate the anion (the nucleophile, e.g., I⁻). This leaves the nucleophile "naked" and highly reactive, maximizing its kinetic potential.[8][9][10]
The SN1 Pathway: A Stepwise Journey
The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[11] The second, faster step is the attack of the nucleophile on this carbocation.
The Role of Polar Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, are uniquely equipped to promote the SN1 pathway.[12][13] Their defining feature is the ability to form hydrogen bonds. This has a dual effect:
-
Stabilization of the Carbocation: The solvent's lone pairs (on oxygen) and dipole moment effectively solvate and stabilize the high-energy carbocation intermediate, lowering the activation energy for its formation.[14][15][16]
-
Deactivation of the Nucleophile: The solvent's acidic protons form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and making it less reactive.[9][17] This suppression of nucleophilicity disfavors the SN2 pathway and allows the slower SN1 ionization to proceed.[15]
Experimental Design and Strategy
To empirically validate these principles, we propose a series of kinetic experiments comparing the reaction of this compound under archetypal solvent conditions. The goal is to monitor the reaction rate by measuring the disappearance of the starting material over time.
-
Model Reaction: Nucleophilic substitution with a halide, such as sodium iodide. This allows for a direct comparison of solvent effects on a consistent transformation.
-
Solvent Selection:
-
Acetone: A classic polar aprotic solvent, expected to strongly favor the SN2 pathway.
-
Methanol: A representative polar protic solvent, expected to favor an SN1 pathway (in this case, solvolysis, where the solvent itself acts as the nucleophile) or a borderline SN1/SN2 mechanism.
-
-
Analytical Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for separating and quantifying the reactant and product over time. 1H NMR spectroscopy can also be used to monitor the reaction progress by integrating characteristic peaks.
The logical workflow for this investigation is outlined below.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocols
Safety Precaution: this compound is a lachrymator and is corrosive.[1] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: SN2 Reaction Kinetics in a Polar Aprotic Solvent
Objective: To determine the rate of reaction between this compound and sodium iodide in acetone, a pathway expected to follow second-order (SN2) kinetics.
Materials:
-
This compound (≥98.5%)[1]
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Dodecane (internal standard for GC analysis)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel (e.g., jacketed reactor or oil bath)
-
Magnetic stirrer and stir bars
-
GC instrument with a suitable column (e.g., DB-5 or equivalent)
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous acetone containing a known concentration of dodecane (e.g., 0.05 M) as an internal standard.
-
Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
Equilibrate both stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, place a known volume (e.g., 50 mL) of the 0.2 M sodium iodide solution. Begin stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction (t=0), rapidly add an equal volume (50 mL) of the this compound stock solution to the stirring NaI solution. This results in initial concentrations of 0.1 M for each reactant.
-
Immediately withdraw the first aliquot (e.g., 1.0 mL) and quench it by adding it to a vial containing a diluting solvent (e.g., diethyl ether) and a small amount of water to precipitate excess NaI.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
-
Analysis:
-
Analyze each quenched aliquot by GC.
-
Calculate the concentration of this compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot 1/[this compound] versus time. A linear plot is indicative of a second-order reaction, confirming the SN2 mechanism. The slope of this line is the rate constant, k.
-
Protocol 2: Solvolysis Reaction in a Polar Protic Solvent
Objective: To determine the rate of solvolysis of this compound in methanol, a pathway expected to exhibit first-order (SN1) kinetics.
Materials:
-
This compound (≥98.5%)
-
Methanol, anhydrous
-
Dodecane (internal standard)
-
Sodium bicarbonate (for quenching)
-
Equipment as listed in Protocol 1.
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous methanol containing a known concentration of dodecane (e.g., 0.05 M).
-
-
Reaction Setup:
-
Place the solution in the thermostatted reaction vessel (e.g., 25 °C) and begin stirring. The reaction begins upon dissolution (t=0).
-
-
Reaction Monitoring:
-
Immediately withdraw the first aliquot (1.0 mL) and quench it in a vial containing diethyl ether and a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.
-
Withdraw and quench subsequent aliquots at appropriate time intervals. Note that this reaction is expected to be significantly slower than the SN2 reaction in acetone.
-
-
Analysis:
-
Analyze each quenched aliquot by GC as described in Protocol 1.
-
-
Data Interpretation:
-
Plot ln[this compound] versus time. A linear plot indicates a first-order reaction, consistent with an SN1 mechanism. The rate constant, k, is the negative of the slope.
-
Data Presentation and Expected Outcomes
The kinetic data gathered from these protocols can be summarized to provide a clear comparison of the solvent effects.
| Solvent | Nucleophile | Expected Mechanism | Expected Rate Law | Relative Rate Constant (k) |
| Acetone | I⁻ | SN2 | Rate = k [Substrate][I⁻] | Very Fast |
| Methanol | CH₃OH (solvent) | SN1 / Solvolysis | Rate = k [Substrate] | Very Slow |
The dramatic difference in reaction rates underscores the directive power of the solvent. The reaction in acetone is accelerated because the polar aprotic environment enhances the nucleophilicity of the iodide ion.[10][18] Conversely, the reaction in methanol is slow because the protic solvent stabilizes the chloride leaving group to favor ionization but also heavily solvates any external nucleophile, leaving the much slower solvolysis pathway to dominate.[14][15]
Visualizing the Mechanistic Dichotomy
The choice of solvent directly influences the energy profile and key intermediates of the reaction.
Caption: Solvent-directed SN1 vs. SN2 mechanisms.
Conclusion and Application in Drug Development
This guide demonstrates that the solvent is not a passive medium but an active participant in controlling the reactivity of this compound. A judicious choice of solvent, grounded in mechanistic principles, allows for precise control over reaction outcomes.
-
To favor a rapid, bimolecular substitution (SN2), employ a polar aprotic solvent like acetone, acetonitrile, or DMF.
-
To favor a unimolecular pathway (SN1) or to perform solvolysis, use a polar protic solvent like methanol, ethanol, or water.
For drug development professionals, this understanding is paramount. It enables the rational design of synthetic steps, maximizing the yield of desired products while minimizing difficult-to-remove impurities that may arise from competing reaction pathways like elimination or Favorskii rearrangements.[19] By leveraging solvent effects, chemists can create more efficient, robust, and scalable synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. users.wfu.edu [users.wfu.edu]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing 4-Chloro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 4-Chloro-2-butanone as a Synthetic Building Block
This compound (CAS 6322-49-2) is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in modern synthetic chemistry.[1] Its structure, featuring a reactive ketone and a primary alkyl chloride, allows for a diverse range of chemical transformations, making it an ideal substrate for the construction of complex molecular architectures. This is particularly true in the realm of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, thereby enhancing efficiency, reducing waste, and saving time and resources.
This guide provides detailed application notes and protocols for the use of this compound in one-pot syntheses of important heterocyclic scaffolds, which are core components of many pharmaceuticals and agrochemicals. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Core Applications in Heterocyclic Synthesis
The dual reactivity of this compound makes it an excellent candidate for multicomponent reactions, leading to the formation of various heterocyclic systems. Two of the most prominent and well-established one-pot strategies are the Hantzsch thiazole synthesis and the Feist-Benary furan synthesis.
One-Pot Synthesis of 2-Amino-4-methylthiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] this compound serves as an excellent α-haloketone precursor for the synthesis of 4-methyl substituted thiazoles.
Causality Behind Experimental Choices:
The one-pot nature of this protocol is achieved by the sequential reaction of this compound with thiourea. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. The choice of a refluxing aqueous or alcoholic medium facilitates both the initial substitution and the subsequent cyclization and dehydration steps. The addition of a base in the workup is crucial for neutralizing the hydrohalide salt of the aminothiazole, allowing for its extraction into an organic solvent.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a well-established procedure for the synthesis of 2-amino-4-methylthiazole using chloroacetone.[4] Given the similar reactivity of this compound, this protocol is expected to provide the corresponding 2-amino-4-(ethan-2-one)thiazole, which can be further modified. For the synthesis of the parent 2-amino-4-methylthiazole, a milder reducing agent would be needed in a subsequent step to reduce the ketone. However, for the direct synthesis of 2-amino-4-methylthiazole, the protocol is as follows:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Water or Ethanol (as solvent)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq) in water or ethanol.
-
With vigorous stirring, add this compound (1.0 eq) dropwise to the suspension over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Slowly add a concentrated aqueous solution of sodium hydroxide with cooling until the mixture is strongly basic. This will precipitate the free base of the aminothiazole.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-methylthiazole.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 106.55 |
| Thiourea | 1.0 | 76.12 |
Expected Product: 2-Amino-4-methylthiazole
Visualization of Workflow:
Caption: Workflow for the Hantzsch Thiazole Synthesis.
One-Pot Synthesis of Substituted Furans via Feist-Benary Synthesis
The Feist-Benary furan synthesis is a versatile method for constructing substituted furan rings from an α-haloketone and a β-dicarbonyl compound in the presence of a base.[5][6] this compound can be effectively employed as the α-haloketone component in this reaction.
Causality Behind Experimental Choices:
This one-pot reaction proceeds through a series of base-catalyzed steps. First, the base deprotonates the active methylene group of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with this compound, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the furan ring. The choice of a mild base, such as pyridine or triethylamine, is critical to prevent the hydrolysis of ester groups if present in the β-dicarbonyl compound.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Pyridine or Triethylamine (as base and/or solvent)
-
Ethanol (optional solvent)
-
Diethyl ether (for workup)
-
Dilute hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in pyridine or a mixture of ethanol and triethylamine, add this compound (1.0 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 106.55 |
| Ethyl acetoacetate | 1.0 | 130.14 |
Expected Product: Ethyl 2,5-dimethylfuran-3-carboxylate
Visualization of Mechanism:
Caption: Simplified mechanism of the Feist-Benary furan synthesis.
Potential Applications in Other One-Pot Syntheses
The reactivity of this compound extends beyond the synthesis of thiazoles and furans. It is a promising candidate for other multicomponent and domino reactions to construct a variety of heterocyclic systems.
-
Pyridazine Synthesis: this compound can potentially be used in one-pot syntheses of pyridazines.[7] For instance, a reaction with hydrazine hydrate could initially form a hydrazone, which could then undergo intramolecular cyclization and subsequent aromatization to yield a substituted pyridazine.
-
Pyrrole Synthesis: While not as direct as the Paal-Knorr synthesis, this compound could be a precursor in multi-step, one-pot pyrrole syntheses. For example, it could be used to alkylate an amine, and the resulting secondary amine could then react with another carbonyl compound to form a pyrrole ring.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely cited named reactions in organic chemistry. The Hantzsch and Feist-Benary syntheses are foundational methods for the preparation of thiazoles and furans, respectively. The successful synthesis of the target molecules can be validated through standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the final product.
-
Melting Point Analysis: For solid products, a sharp melting point corresponding to the literature value indicates high purity.
By following these protocols and validating the outcomes with the appropriate analytical methods, researchers can have a high degree of confidence in their results.
References
- 1. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. Feist-Benary_synthesis [chemeurope.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
minimizing side reactions with 4-chloro-2-butanone
Welcome to the technical support center for 4-chloro-2-butanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile yet highly reactive intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding and controlling its reactivity is paramount to achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you minimize common side reactions and optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction with this compound is yielding a significant amount of an acidic or ester byproduct instead of my desired product. What is happening and how can I prevent it?
A1: This is a classic sign of the Favorskii Rearrangement.
This is the most common side reaction for α-halo ketones like this compound when exposed to a base.[3] Instead of a simple substitution, the molecule rearranges to form a carboxylic acid derivative (an acid with hydroxide, an ester with an alkoxide, or an amide with an amine).[4][5]
The Underlying Mechanism: The reaction proceeds through a cyclopropanone intermediate. The base abstracts a proton from the α-carbon on the methyl side (C1), forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack, displacing the chloride to form a strained cyclopropanone ring. The nucleophile in your reaction (e.g., hydroxide or alkoxide) then attacks this intermediate, opening the ring to yield the more stable carbanion, which is subsequently protonated to give the rearranged product.[3][4]
.dot
Caption: Mechanism of the Favorskii Rearrangement.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). The activation energy for the rearrangement is often higher than that of the desired substitution, so lower temperatures will significantly favor your intended pathway.
-
Choice of Base: The base is critical. If your nucleophile is not basic enough, you will need to add a separate base.
-
Avoid Strong, Nucleophilic Bases: Hydroxides and simple alkoxides (methoxide, ethoxide) are known to promote the Favorskii rearrangement.[5]
-
Use Non-Nucleophilic, Hindered Bases: Consider bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) if you need to form an enolate for a subsequent reaction. These are less likely to act as nucleophiles themselves.
-
-
Order of Addition: Slowly add the this compound to a solution of your nucleophile and/or base. This maintains a low instantaneous concentration of the chloro-ketone, which can suppress side reactions.
-
Solvent Choice: Aprotic solvents are generally preferred. The choice of solvent can influence enolate geometry and reactivity.
Q2: I'm observing high molecular weight impurities in my reaction. Could this be self-condensation?
A2: Yes, aldol-type self-condensation is a likely culprit.
Like other ketones with α-hydrogens, this compound can react with itself in the presence of a base.[6] The base can deprotonate the methyl group (C1) to form an enolate, which can then attack the carbonyl group of another molecule of this compound. This leads to a mixture of aldol addition and condensation products, which are typically higher in molecular weight and can complicate purification.
.dot
Caption: Self-condensation pathway of this compound.
Mitigation Strategies:
-
Strict Temperature Control: As with the Favorskii rearrangement, low temperatures are crucial. Aldol reactions are generally reversible and thermodynamically controlled; lower temperatures disfavor condensation.
-
Use of a Strong, Non-nucleophilic Base: If your primary reaction involves enolate formation, using a strong base like LDA at low temperature allows for rapid, quantitative conversion to the enolate. This minimizes the concentration of the neutral ketone available to be attacked.
-
Stoichiometry and Order of Addition: If reacting the chloro-ketone with another electrophile, pre-form the enolate completely before adding the second reagent. Conversely, if reacting it with a nucleophile, add the chloro-ketone slowly to the nucleophile to keep its concentration low.
Q3: My starting material seems to be degrading, and I'm detecting 4-hydroxy-2-butanone. What causes this and how can I avoid it?
A3: This is due to hydrolysis of the alkyl chloride.
The carbon-chlorine bond in this compound is susceptible to nucleophilic attack by water, leading to the formation of 4-hydroxy-2-butanone.[7][8] This is essentially the reverse of one of its common synthesis routes.[9][10] This side reaction is accelerated by the presence of bases, especially hydroxide.
Mitigation Strategies:
-
Anhydrous Conditions: This is the most critical factor.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Oven- or flame-dry all glassware before use.
-
Dry Reagents: Ensure all other reagents are anhydrous.
-
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Avoid Hydroxide Bases: Do not use aqueous sodium or potassium hydroxide if your goal is to avoid hydrolysis. If a basic medium is required, opt for non-aqueous bases like sodium hydride, potassium carbonate (ensure it's dried), or amine bases like triethylamine.
Q4: What are the best practices for handling and storing this compound to ensure its purity and reactivity?
A4: Proper storage and handling are essential to prevent degradation and ensure safety.
This compound is a flammable liquid that can degrade over time, especially if not stored correctly.[2][11]
Storage Recommendations:
-
Temperature: Store long-term in a freezer at or below -20°C.[11][12][13]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent moisture ingress and potential oxidation.[11]
-
Container: Keep in a tightly sealed, appropriate container away from ignition sources.[14]
Handling Procedures:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[11][14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14]
-
Static Discharge: This is a flammable liquid. Ground and bond containers and receiving equipment, and use non-sparking tools to prevent static discharge.[14]
-
Purity Check: Before use, it is advisable to check the purity of older stock by GC or NMR to confirm its integrity.
Data & Protocols
Summary of Side Reactions and Mitigation
| Side Reaction | Primary Cause | Key Indicators | Mitigation Strategies |
| Favorskii Rearrangement | Reaction with nucleophilic bases (e.g., RO⁻, OH⁻).[3][4] | Formation of carboxylic acid, ester, or amide byproducts. | Use low temperatures (-78 to 0°C); employ non-nucleophilic/hindered bases; slow addition of the ketone. |
| Aldol Self-Condensation | Base-catalyzed reaction between two molecules of the ketone.[6] | High molecular weight impurities; complex product mixture. | Use low temperatures; use strong, non-nucleophilic bases for rapid enolate formation; control stoichiometry. |
| Hydrolysis | Reaction with water, often base-catalyzed. | Presence of 4-hydroxy-2-butanone.[7][8] | Maintain strict anhydrous conditions; use an inert atmosphere; avoid aqueous or hydroxide bases. |
| General Degradation | Improper storage (exposure to heat, moisture, air). | Discoloration of the liquid; presence of multiple impurities by GC/NMR. | Store at ≤-20°C under an inert atmosphere in a tightly sealed container.[11][13] |
General Protocol: Minimizing Side Reactions in a Nucleophilic Substitution
This protocol outlines a generic procedure for reacting this compound with a generic nucleophile ("Nu-H"), emphasizing best practices.
.dot
Caption: Workflow for minimizing side reactions.
1. Preparation:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Purge the entire system with inert gas for 10-15 minutes.
2. Reagent Setup:
-
Through the septum, add the desired anhydrous solvent (e.g., THF, diethyl ether) via cannula or syringe.
-
Add your nucleophile (e.g., 1.1 equivalents).
-
If your nucleophile requires a separate base for deprotonation (e.g., an alcohol requiring NaH), add the base at this stage and allow the deprotonation to complete.
3. Temperature Control:
-
Cool the reaction mixture to the target temperature (e.g., 0°C using an ice-water bath, or -78°C using a dry ice/acetone bath).
4. Addition of this compound:
-
In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Using a syringe pump for precise control, add the this compound solution dropwise to the cooled, stirring reaction mixture over a prolonged period (e.g., 30-60 minutes). This is the most critical step for minimizing side reactions.
5. Reaction Monitoring:
-
Allow the reaction to stir at the low temperature for the determined time.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to determine when the starting material has been consumed.
6. Workup:
-
Once the reaction is complete, quench it while still at the low temperature. A common quenching agent is saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
7. Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as flash column chromatography or vacuum distillation.
By adhering to these principles of strict temperature control, anhydrous conditions, and controlled addition, you can significantly improve the outcome of your reactions involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Favorskii_rearrangement [chemeurope.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. This compound | 6322-49-2 [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. This compound | 6322-49-2 [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Polymerization in Robinson Annulation with Methyl Vinyl Ketone (MVK)
Welcome to the technical support center for the Robinson annulation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the polymerization of methyl vinyl ketone (MVK) and its precursors during this powerful ring-forming reaction. Here, we will explore the root causes of this common side reaction and provide detailed, field-proven troubleshooting strategies and frequently asked questions to enhance the success of your synthetic endeavors.
Understanding the Challenge: The Dual Reactivity of MVK
The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a tandem Michael addition and intramolecular aldol condensation.[1][2] Methyl vinyl ketone (MVK) is the most common Michael acceptor for this transformation. However, its utility is often hampered by its propensity to undergo polymerization, especially under the basic conditions required for the annulation.[3] This guide will provide a structured approach to mitigating this issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Robinson annulation with MVK is consistently yielding a significant amount of a white, insoluble solid, and my desired product yield is low. What is happening?
A1: This is a classic sign of MVK polymerization. MVK is highly susceptible to anionic polymerization, a process readily initiated by the basic catalysts (e.g., hydroxides, alkoxides) used to generate the enolate for the Michael addition.[4] The enolate or the base itself can act as a nucleophile, initiating a chain reaction with MVK molecules that leads to the formation of a high molecular weight polymer.
Causality: The electron-withdrawing nature of the ketone group in MVK makes the vinyl group highly electrophilic and thus, an excellent substrate for nucleophilic attack. In a successful Robinson annulation, the desired nucleophile is the enolate of your ketone. However, this enolate, or any other base present, can also initiate the polymerization of MVK. The interplay between these two competing pathways is a critical factor in the success of the reaction.
Q2: How can I prevent the polymerization of MVK in my Robinson annulation?
A2: The most effective strategy is to maintain a very low concentration of free MVK in the reaction mixture at any given time. This can be achieved through several methods, which we will explore in detail.
Troubleshooting Workflow: Mitigating MVK Polymerization
Caption: Troubleshooting workflow for MVK polymerization.
In-Depth Troubleshooting Strategies
Strategy 1: In Situ Generation of MVK
Generating MVK directly in the reaction vessel ensures that its concentration remains low, thus favoring the desired 1,4-addition over polymerization.
A. From a Mannich Base:
This is a widely adopted and effective method. A common precursor is the methiodide salt of the Mannich base of acetone.[3]
Experimental Protocol: Robinson Annulation of Cyclohexanone with In Situ MVK Generation
-
Preparation of the Mannich Base Precursor: In a flask equipped with a stirrer and a reflux condenser, combine acetone, formaldehyde, and diethylamine hydrochloride. Heat the mixture to generate the hydrochloride salt of the Mannich base.
-
Quaternization: Treat the resulting Mannich base with methyl iodide to form the quaternary ammonium salt.
-
Annulation Reaction:
-
To a solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
-
Slowly add the prepared quaternary ammonium salt to the reaction mixture. The base in the reaction mixture will facilitate the in situ elimination of the amine to generate MVK, which is then immediately consumed by the cyclohexanone enolate.
-
Stir the reaction at room temperature or with gentle heating until the Michael addition is complete.
-
Continue stirring, possibly with additional base or heat, to facilitate the intramolecular aldol condensation and subsequent dehydration to yield the final α,β-unsaturated ketone.
-
B. From a β-Haloketone:
Using a β-haloketone, such as 4-chlorobutan-2-one, can also serve to generate MVK in situ. The base in the reaction mixture promotes the elimination of HCl to form MVK. This method has the added benefit of potentially proceeding under acidic conditions, where the generated HCl can catalyze the reaction.[5]
Strategy 2: Use of MVK Equivalents
In cases where MVK polymerization is particularly problematic, employing an MVK equivalent that is less prone to polymerization can be a robust solution.
The Wichterle Reaction:
A notable variation of the Robinson annulation, the Wichterle reaction, utilizes 1,3-dichloro-cis-2-butene in place of MVK.[1] This reagent is not susceptible to polymerization under the reaction conditions.
Conceptual Workflow of the Wichterle Reaction
Caption: Wichterle reaction workflow.
Experimental Protocol Outline: The Wichterle Reaction
-
Michael Addition: The enolate of the starting ketone is reacted with 1,3-dichloro-cis-2-butene.
-
Hydrolysis: The resulting vinyl chloride moiety is hydrolyzed, typically under acidic conditions, to reveal a ketone.
-
Cyclization: The intermediate diketone is then cyclized via an intramolecular aldol condensation under basic or acidic conditions to afford the final annulated product.
Strategy 3: Optimization of Reaction Conditions
A. Judicious Choice of Base:
The choice of base is critical. Strong, non-nucleophilic bases are often preferred for enolate formation. However, highly basic conditions can accelerate MVK polymerization.
| Base Type | Examples | Considerations |
| Hydroxides | KOH, NaOH | Commonly used, but their high basicity can promote polymerization. Best used in catalytic amounts when possible. |
| Alkoxides | NaOMe, KOtBu | Effective for enolate formation. The bulkiness of t-butoxide can sometimes influence the regioselectivity of enolate formation. |
| Amines | Triethylamine, Pyrrolidine, Piperidine | Generally weaker bases. Can be used to catalyze the Michael addition under milder conditions. Piperidine is often used for the aldol condensation step in a two-step procedure.[5] |
B. Temperature Control:
Anionic polymerization of MVK is often exothermic. Running the reaction at lower temperatures can help to control the rate of polymerization. It may be beneficial to add the MVK or its precursor slowly to a cooled solution of the enolate.
C. Acid-Catalyzed Robinson Annulation:
While less common, the Robinson annulation can be performed under acidic conditions (e.g., using H₂SO₄ or p-toluenesulfonic acid).[1][3] This completely avoids the issue of base-catalyzed polymerization. However, yields and substrate scope may vary.
Strategy 4: MVK Purification and Handling
Commercially available MVK often contains stabilizers (e.g., hydroquinone) to prevent polymerization during storage. While necessary for storage, these stabilizers can sometimes interfere with the desired reaction.
Best Practices:
-
Fresh Distillation: It is highly recommended to distill MVK immediately before use to remove stabilizers and any polymeric impurities. Distillation under reduced pressure is often preferred to avoid thermal polymerization.
-
Proper Storage: If distilled MVK is to be stored for a short period, it should be kept cold and in the dark, with the addition of a small amount of a stabilizer like hydroquinone.
Summary of Key Takeaways
-
MVK polymerization is a common side reaction in the Robinson annulation, primarily driven by the basic reaction conditions.
-
The most effective mitigation strategy is to maintain a low concentration of free MVK. This can be achieved by in situ generation from precursors like Mannich bases or β-haloketones.
-
MVK equivalents, such as 1,3-dichloro-cis-2-butene in the Wichterle reaction, offer a robust alternative to circumvent polymerization issues.
-
Careful optimization of reaction conditions, including the choice of a less aggressive base and temperature control, is crucial.
-
Proper purification and handling of MVK, including fresh distillation before use, can significantly improve reaction outcomes.
By understanding the underlying causes of MVK polymerization and implementing these targeted troubleshooting strategies, researchers can significantly improve the yield and reliability of their Robinson annulation reactions.
References
optimizing reaction yield and purity with 4-chloro-2-butanone
Answering the complex challenges of modern synthesis requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. 4-Chloro-2-butanone is a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals, prized for its dual reactivity as both a ketone and an alkylating agent.[1][2] However, its utility is matched by its potential for complex side reactions that can compromise both yield and purity.
This Technical Support Center is designed for you, the researcher on the front lines of innovation. As Senior Application Scientists, we have consolidated our field expertise and key literature insights to create a resource that goes beyond simple protocols. Here, we delve into the "why" behind the "how," offering a logical framework for optimizing your reactions, troubleshooting common issues, and ensuring the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the use of this compound.
Q1: What are the primary side reactions with this compound, and how can I minimize them?
A: The reactivity of this compound is dominated by two main competing pathways stemming from its nature as an α-haloketone: the desired SN2 substitution and undesired elimination or Favorskii rearrangement reactions.[3][4]
-
SN2 Substitution (Desired): A nucleophile attacks the carbon bearing the chlorine atom, displacing it. This is often the intended reaction for alkylation.
-
Favorskii Rearrangement (Side Reaction): In the presence of a strong base, a proton can be abstracted from the α' position (the methyl group). The resulting enolate can then undergo an intramolecular cyclization, displacing the chloride to form a cyclopropanone intermediate, which subsequently opens to yield a rearranged carboxylic acid derivative. This is a significant issue when using strong, non-hindered bases.[4]
-
Elimination (Side Reaction): A base can also abstract a proton from the carbon adjacent to the chlorine, leading to the formation of methyl vinyl ketone. This pathway is more prevalent at higher temperatures and with strong, non-nucleophilic bases.[3]
Minimization Strategies:
-
Base Selection: Use the weakest base necessary to achieve the desired transformation. If alkylating a nucleophile, using the salt of the nucleophile (e.g., sodium phenoxide) without an additional strong base can be effective.[3]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the desired SN2 pathway.[3]
-
Steric Hindrance: Employing a sterically hindered base, such as LDA (Lithium diisopropylamide), can favor deprotonation at the less-substituted α-carbon, which can be useful for other applications but highlights the importance of regiochemical control.[5]
Q2: How does the choice of base and solvent critically affect my reaction outcome?
A: The base and solvent system is arguably the most critical factor in controlling the outcome of reactions with this compound. The interplay between them dictates which reaction pathway is favored.
| Base Type | Typical Solvent | Predominant Reaction Pathway | Rationale |
| Strong, Hindered (e.g., LDA) | Aprotic (e.g., THF) | Kinetic Enolate Formation (at α-CH3) | The bulky base accesses the less sterically hindered proton, leading to the kinetic enolate.[5] |
| Strong, Non-Hindered (e.g., NaH, NaOEt) | Aprotic (e.g., THF, DMF) | Thermodynamic Enolate / Favorskii | These bases can deprotonate the more substituted α-carbon (thermodynamic enolate) or the α'-carbon, initiating the Favorskii rearrangement.[5] |
| Weak, Non-nucleophilic (e.g., K2CO3, Cs2CO3) | Polar Aprotic (e.g., Acetone, DMF) | SN2 Alkylation | Ideal for alkylating acidic nucleophiles (e.g., phenols, amines). The base is strong enough to deprotonate the nucleophile but often not the ketone α-protons, minimizing side reactions. |
| Nucleophile as Base (e.g., RO⁻, RS⁻) | Polar Aprotic (e.g., DMF) | SN2 Alkylation | The nucleophile itself acts as the base and the alkylating partner, providing a direct and often clean pathway to the desired product. |
Solvent Considerations:
-
Polar Aprotic Solvents (THF, DMF, Acetonitrile): These are generally preferred as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive for the SN2 reaction.
-
Anhydrous Conditions: For many reactions, especially those involving strong bases or moisture-sensitive reagents, using anhydrous solvents is crucial to prevent quenching the base and other unwanted side reactions.[6]
Q3: How can I effectively monitor the progress of my reaction?
A: Monitoring the reaction is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or low yields from incomplete conversion.[6][7]
-
Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method. Co-spot the starting material(s) alongside the reaction mixture to track the disappearance of reactants and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It can confirm the mass of the desired product and help identify the masses of any major byproducts, which is invaluable for troubleshooting.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. It can be used to quantify the consumption of starting material and formation of the product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (and removing the solvent) to run a quick ¹H NMR can provide a clear picture of the conversion ratio.[10]
Q4: What are the best practices for storing and handling this compound to maintain its purity?
A: Proper storage and handling are critical to prevent degradation and ensure reproducible results.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[11][12] For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[11]
-
Handling: this compound is a flammable liquid that causes skin and eye irritation and may cause respiratory irritation.[13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[11][12][13] Use non-sparking tools and take measures to prevent static discharge.[13][14]
Section 2: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and solving common problems.
Problem: Low Reaction Yield
A low yield is one of the most frequent issues in organic synthesis.[7][15] The key is to systematically identify the source of product loss.
-
Possible Cause 1: Incomplete Reaction
-
Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your base is active and your solvent is anhydrous. Reagents can degrade over time.[6][15]
-
Increase Reaction Time/Temperature: The reaction may be kinetically slow. Cautiously increase the reaction time or temperature, monitoring by TLC to see if the starting material is consumed without significant byproduct formation.[6]
-
Check Stoichiometry: Re-verify that all reagent calculations were correct and that the limiting reagent was added in the proper amount.[7]
-
-
-
Possible Cause 2: Side Product Formation
-
Diagnosis: Analysis of the crude mixture shows one or more significant spots/peaks in addition to the product and starting material.
-
Troubleshooting Steps:
-
Identify the Side Product: Use LC-MS or isolate the byproduct to determine its structure. Knowing if it's an elimination product or a Favorskii rearrangement product is key.
-
Lower the Temperature: This is the first and easiest variable to change. It often disfavors elimination and other side reactions.[3]
-
Re-evaluate Your Base/Solvent System: As detailed in the FAQ, this is the most powerful tool for controlling selectivity. If you suspect a Favorskii rearrangement, switch to a weaker base (e.g., K₂CO₃). If elimination is the problem, ensure your base is also a good nucleophile if the mechanism allows.[3]
-
-
-
Possible Cause 3: Product Loss During Workup and Purification
-
Diagnosis: The crude yield (based on NMR or LC-MS analysis) appeared high, but the isolated yield after extraction and chromatography is low.
-
Troubleshooting Steps:
-
Product Solubility: Your product might have partial solubility in the aqueous layer. Minimize the number of aqueous washes or back-extract the combined aqueous layers with fresh organic solvent. Using brine (saturated NaCl) for the final wash can also reduce the solubility of organic compounds in the aqueous phase.[6]
-
Instability on Silica Gel: Ketones and other compounds can sometimes decompose on acidic silica gel. To mitigate this, deactivate the silica by preparing your slurry in an eluent containing a small amount (0.5-1%) of a base like triethylamine.[6]
-
Volatility: If your product has a low boiling point, it may be lost during solvent removal on the rotary evaporator. Use lower temperatures and pressures, and avoid evaporating to complete dryness.[7]
-
-
Problem: Low Purity of the Final Product
-
Possible Cause 1: Unreacted Starting Materials
-
Diagnosis: NMR or GC of the final product shows signals corresponding to this compound or the other reactant.
-
Troubleshooting Steps:
-
Improve Purification: Optimize your column chromatography conditions. Try a shallower solvent gradient or a different solvent system to improve separation.
-
Chemical Wash: If the contaminating starting material has a different acidity/basicity than your product, a liquid-liquid extraction with a dilute acid or base wash can remove it. For removing unreacted this compound, a wash with a saturated sodium bisulfite solution can form a water-soluble adduct, effectively removing the ketone.[16]
-
Drive Reaction to Completion: Refer to the troubleshooting steps for "Incomplete Reaction" above.
-
-
-
Possible Cause 2: Presence of Isomeric or Structurally Similar Side Products
-
Diagnosis: The product appears clean by TLC but NMR or MS reveals impurities that are difficult to separate.
-
Troubleshooting Steps:
-
Re-optimize Reaction Conditions: This is a chemical, not a purification problem. The best solution is to prevent the formation of the side product in the first place. Refer to the steps for "Side Product Formation."
-
Recrystallization: If your product is a solid, recrystallization is an excellent technique for removing small amounts of impurities, often providing very high purity material.
-
Preparative HPLC: For high-value materials where chromatography fails, preparative HPLC can often provide the necessary resolution to separate closely related compounds.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common procedures. Always perform a safety assessment before beginning any new experiment.
Protocol 1: General Procedure for N-Alkylation of Aniline with this compound
This protocol describes the alkylation of a primary arylamine, a common transformation.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask under a nitrogen atmosphere. The reaction concentration should be approximately 0.1-0.5 M.
-
Reagent Addition: With vigorous stirring, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the aniline is consumed.
-
Workup (Quench): Once complete, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃). Rinse the solids with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in an organic solvent like ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.
Protocol 2: Purification of a Neutral Product by Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. Add the chosen eluent (e.g., 95:5 hexane:ethyl acetate) to the column. Prepare a slurry of silica gel in the same eluent and pour it into the column. Allow the silica to pack under a gentle positive pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and then removing the solvent in vacuo. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. Collect fractions in test tubes. Gradually increase the polarity of the eluent (the gradient) as needed to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Section 4: Visualizations
Visual models can simplify complex chemical decision-making.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Haloketone [chemeurope.com]
- 5. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. aksci.com [aksci.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. quora.com [quora.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in 4-Chloro-2-Butanone Reactions
Welcome to the Technical Support Center for handling 4-chloro-2-butanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate. Proper temperature control is not merely a suggestion but a critical safety and process control parameter. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the real-world challenges you may encounter.
Section 1: Foundational Knowledge: Properties & Thermal Hazards
This section covers the essential physicochemical and safety data that form the basis of all temperature control strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are critical for reaction safety?
A1: Understanding the fundamental properties of this compound is the first step in ensuring safe handling and reaction control. It is a flammable liquid with a relatively low flash point, meaning it can form ignitable mixtures with air at moderate temperatures.[1][2] Its reactivity profile necessitates careful storage and handling, particularly avoiding contact with strong oxidizing agents.[1]
Table 1: Critical Physicochemical Properties of this compound
| Property | Value | Significance for Temperature Control |
| Molecular Formula | C₄H₇ClO[3] | Basic identifier. |
| Molecular Weight | 106.55 g/mol [3] | Used for stoichiometric calculations. |
| Appearance | Yellow to dark brown liquid[1] | Visual confirmation of the substance. |
| Boiling Point | ~145-146 °C at 760 mmHg[1][4] | Defines the upper limit for atmospheric reactions before significant solvent/reagent loss. Local boiling can create pressure buildup. |
| Flash Point | ~45 °C (113-114 °F)[1][4] | Critical Safety Parameter. Flammable vapors can ignite above this temperature. Reactions should be run below this point or under an inert atmosphere. |
| Density | ~1.033 g/cm³[2] | Important for volume-to-mass conversions and reactor loading calculations. |
| Stability | Stable under recommended temperatures and pressures.[1] | Instability and decomposition can occur at elevated temperatures, releasing toxic gases. |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] | Reactions with these materials can be highly exothermic and uncontrolled. |
| Hazardous Decomposition | Carbon oxides, Hydrogen chloride.[1] | Thermal runaway or fire can produce toxic and corrosive gases.[1] |
Q2: Why is temperature control so critical in reactions involving this compound?
A2: Temperature control is paramount for three primary reasons:
-
Exothermic Potential & Runaway Reactions: Many reactions involving alkylating agents like this compound are exothermic (release heat). Without adequate cooling, the heat generated by the reaction can increase the reaction rate, which in turn generates even more heat.[5] This positive feedback loop can lead to a thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially causing a boil-over, excessive pressure buildup, and reactor failure.[6][7]
-
Selectivity and Yield: Chemical reactions often have an optimal temperature range.[8] Deviating from this range can impact product yield and purity.
-
Too Low: The reaction may be sluggish or fail to initiate, leading to an accumulation of unreacted reagents. This is a significant hazard, as a sudden initiation could cause a rapid release of energy.[9]
-
Too High: Increased temperatures can promote side reactions, leading to the formation of undesirable byproducts and reducing the yield of the target molecule.[8]
-
-
Compound Stability: Although stable under recommended conditions, this compound can decompose at elevated temperatures.[1] This decomposition can be exothermic and release toxic gases like hydrogen chloride, adding another layer of risk to a loss-of-control scenario.
Q3: What are the primary thermal hazards associated with this compound?
A3: The main thermal hazard is a runaway reaction .[10] The causes are often multifaceted and include:
-
Insufficient Heat Removal: The cooling capacity of the reactor is inadequate for the heat generated by the reaction. This is a common issue during scale-up, as the surface-area-to-volume ratio of a reactor decreases with size, making heat transfer less efficient.[11]
-
Accumulation of Reactants: If a reagent is added too quickly or the reaction fails to initiate at a low temperature, a dangerous amount of potential energy can build up.[12]
-
Cooling System Failure: A power outage, chiller malfunction, or operator error can lead to a loss of cooling, which is a primary trigger for thermal runaways in exothermic processes.[7]
Section 2: Troubleshooting Guide: Common Temperature Control Issues
This section provides actionable advice for specific problems you may encounter during your experiments.
Q&A Troubleshooting Guide
Problem: My reaction is experiencing an unexpected temperature spike (exotherm). What are the immediate steps?
Answer: An unexpected exotherm is a critical situation that requires immediate and calm action.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reactor. This prevents adding more fuel to the reaction.
-
Enhance Cooling: Maximize the cooling to the reactor. This may involve lowering the setpoint on the circulator, adding a dry ice/acetone bath, or using an external ice bath. If the reaction is exothermic, be prepared with an ice bath before you start.[13]
-
Ensure Agitation: Check that the stirrer is functioning correctly. Proper mixing is crucial for efficient heat transfer to the reactor walls and cooling jacket. Poor mixing can create localized hot spots.[14]
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably and approaches the boiling point of the solvent or a known decomposition temperature, you must be prepared to quench the reaction. This is a last resort. Have a pre-determined, appropriate quenching agent ready. The quenching process itself can be exothermic, so it must be done cautiously.[13][15]
Problem: I'm seeing poor yield or an increase in byproducts. Could this be related to temperature?
Answer: Absolutely. Temperature instability is a common cause of poor reaction performance.
-
Temperature Too High: As mentioned, elevated temperatures can activate alternative reaction pathways, leading to impurities. Review your process and ensure the temperature is not exceeding the validated range.
-
Temperature Too Low: A reaction that is too cold may not proceed to completion within the allotted time, resulting in low yield and unreacted starting material in your final product mixture.
-
Temperature Fluctuations: Inconsistent temperature control can lead to a mixture of both problems, resulting in a complex and difficult-to-purify product mixture.[8] Instability in the heating/cooling system or poor mixing can be the root cause.[14]
Problem: The reaction temperature is fluctuating wildly despite my controller settings. What should I check?
Answer: Temperature fluctuations often point to an issue with the heat transfer system or the reaction kinetics themselves.
-
Check the Controller & Probe: Ensure the temperature probe is properly submerged in the reaction mixture (not touching the glass) and that the controller is tuned correctly for the thermal load.
-
Verify Circulator Performance: Check the fluid level, flow rate, and temperature of your heating/cooling circulator. Ensure there are no kinks in the lines.
-
Assess Mixing: Inadequate stirring can cause the temperature probe to read a localized temperature that doesn't represent the bulk mixture, leading the controller to overcompensate.[14]
-
Consider Reaction Dynamics: Highly exothermic reactions can sometimes overwhelm a poorly sized or tuned temperature control system, causing oscillations as the system struggles to keep up.
Section 3: Protocols & Best Practices for Temperature Management
Adherence to validated protocols is the foundation of safe and reproducible science.
Protocol 3.1: General Setup for a Controlled Exothermic Reaction
This protocol outlines the essential steps for setting up a laboratory-scale reaction involving this compound where an exotherm is anticipated.
-
Vessel Selection: Choose a jacketed glass reactor of appropriate size. The reactor should be clean, dry, and rated for the intended temperature and pressure range.
-
System Assembly: Assemble the reactor with an overhead stirrer for efficient mixing, a temperature probe (e.g., Pt100) connected to a controller, a condenser under an inert atmosphere (e.g., Nitrogen or Argon), and an addition funnel or syringe pump for controlled reagent delivery.
-
Thermal Fluid Connection: Connect the reactor jacket to a suitable thermostatic circulator (chiller/heater). Ensure the connections are secure.
-
Initial Cooldown: Charge the reactor with the initial solvent and starting materials (excluding the limiting reagent to be added). Begin stirring and cool the reactor contents to 5-10 °C below the intended reaction temperature. This provides a thermal buffer to absorb the initial exotherm.
-
Leak & System Check: Before adding the reactive reagent, perform a final check of all connections, the inert atmosphere, and controller settings.
Protocol 3.2: Managing Slow, Controlled Addition of Reagents
The rate of heat generation in many exothermic reactions is directly proportional to the rate of reagent addition.
-
Establish Addition Rate: Based on preliminary hazard analysis or literature, determine a safe addition rate. For a new process, always start with a very slow rate.
-
Monitor Temperature Closely: Begin the slow, dropwise addition of the limiting reagent (e.g., this compound) via the addition funnel or syringe pump.
-
Maintain Isothermal Conditions: The primary goal is to maintain a constant internal temperature. The rate of addition should be slow enough that your cooling system can effectively remove the generated heat without the internal temperature rising more than 1-2 °C above the setpoint.
-
Adjust as Needed: If the internal temperature begins to climb, immediately stop the addition and allow the cooling system to catch up. Do not resume addition until the temperature is stable at the setpoint.
Protocol 3.3: Emergency Quenching Procedure for a Runaway Reaction
This is an emergency procedure and should only be performed if there is an imminent risk of loss of containment.
-
Pre-Experiment Planning: Before starting the reaction, identify a suitable quenching agent. The ideal quencher rapidly neutralizes the reactive species but does not have a violent or highly exothermic reaction itself. For many reactions, a cold, non-reactive solvent or a weak acid/base solution may be appropriate. This MUST be determined on a case-by-case basis.
-
Execution (Last Resort): If a runaway is confirmed and cooling has failed, add the pre-determined quenching agent to the reaction vessel. This should be done from a safe distance and behind a safety shield. Be aware that rapid gas evolution may occur.[16]
-
Cooling: The quenching process itself may be exothermic.[13] Therefore, it is critical to perform the quench in a vessel that is already in an ice bath or being aggressively cooled.[16]
Section 4: Advanced Topics & Process Safety
For professionals involved in scale-up and process development, a deeper understanding of reaction thermodynamics is essential.
Frequently Asked Questions (FAQs)
Q1: How can I use reaction calorimetry to assess the thermal risk of my this compound reaction?
A1: Reaction calorimetry is a powerful technique used to measure the heat flow of a chemical reaction in real-time.[17][18] By using a reaction calorimeter (like an RC1), you can obtain critical safety data:
-
Heat of Reaction (ΔHr): The total amount of energy released or absorbed by the reaction.
-
Heat Release Rate: How quickly the energy is released, which helps in designing an adequate cooling system.
-
Thermal Accumulation: The amount of unreacted material present at any given time. High accumulation is a significant risk factor.[9]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction would reach if cooling were to fail.[9][19] This is a crucial parameter for determining if a secondary decomposition reaction could be triggered.
This data allows for the quantitative classification of the reaction's thermal risk, which is essential for safe scale-up.[19][20]
Q2: What are the key engineering controls for safely scaling up a reaction?
A2: Scaling up an exothermic reaction introduces significant safety challenges.[11] Key engineering controls include:
-
High-Efficiency Reactors: Using reactors with a high surface-area-to-volume ratio and good heat transfer characteristics.
-
Robust Cooling Systems: The cooling system must be sized to handle the maximum potential heat output of the reaction, with a built-in safety factor.
-
Emergency Relief Systems: This includes safety relief valves and rupture disks designed to safely vent excess pressure in a runaway scenario.[21]
-
Automated Control Systems: Implementing automated safety interlocks that can stop reagent addition or activate emergency cooling if the temperature or pressure exceeds a predefined limit.[10]
Q3: What are the signs of thermal decomposition of this compound?
A3: The onset of decomposition may be subtle. Key indicators include:
-
Unexpected Gas Evolution: Bubbling or frothing in the reaction mixture that is not related to boiling.
-
Color Change: A sudden darkening or change in the color of the reaction mixture.
-
Self-Heating: The temperature of the reaction continues to rise even after all reagents have been added and external heating has been removed. This indicates a self-accelerating decomposition reaction is occurring.
Upon thermal decomposition, this compound is expected to release irritating and toxic gases, including carbon oxides and hydrogen chloride.[1]
Section 5: Visual Workflows & Diagrams
Visual aids can simplify complex decision-making processes and workflows.
Caption: Decision tree for troubleshooting temperature deviations.
Caption: Workflow for a safe, temperature-controlled reaction.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 7. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 8. achievechem.com [achievechem.com]
- 9. mt.com [mt.com]
- 10. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fauske.com [fauske.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. jinzongmachinery.com [jinzongmachinery.com]
- 15. rubingroup.org [rubingroup.org]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. manufacturing.net [manufacturing.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tsijournals.com [tsijournals.com]
- 20. syrris.com [syrris.com]
- 21. process-technology-online.com [process-technology-online.com]
Technical Support Center: Catalyst Selection for Enhanced Selectivity with 4-Chloro-2-butanone
Welcome to the technical support center for catalyst selection in reactions involving 4-chloro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in the asymmetric reduction of this versatile but challenging substrate. We will explore common issues, provide in-depth troubleshooting guides, and offer practical, field-proven advice to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the selective reduction of this compound to its corresponding chiral alcohol, (R)- or (S)-4-chloro-2-butanol?
The asymmetric reduction of the prochiral ketone, this compound, is a critical transformation for synthesizing valuable chiral building blocks. The two predominant and highly effective strategies are:
-
Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH): These methods employ transition metal catalysts, most notably Ruthenium (Ru) and Rhodium (Rh), complexed with chiral ligands.[1][2] The catalyst facilitates the stereoselective transfer of hydrogen (from a source like isopropanol or formic acid in ATH, or from H₂ gas in AH) to the carbonyl group.[3] The choice of the chiral ligand, such as a diphosphine (e.g., BINAP) in combination with a chiral diamine, is paramount for inducing high enantioselectivity.[4][5] These systems are well-established and offer a broad substrate scope.[3]
-
Biocatalytic Reduction: This approach utilizes enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction.[6][7][8] Biocatalysts are renowned for their exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions (physiological pH and temperature).[9] The reaction requires a cofactor, typically NADPH, which must be regenerated in situ.[8] This is often achieved using a secondary enzyme system (like glucose dehydrogenase) or a sacrificial co-substrate (like isopropanol).[7][8]
Q2: How do I choose between a chemocatalyst and a biocatalyst for my experiment?
The decision involves a trade-off between several factors, including developmental stage, scale, substrate scope, and available equipment.
-
Choose Chemocatalysis (e.g., Ru-based ATH) if:
-
You require a broad tolerance for different solvents and reaction conditions.
-
You are screening a wide variety of structurally diverse substrates, as metal catalysts can be more generalist.[4]
-
The reaction scale is small to medium, and the cost of the precious metal catalyst and chiral ligands is manageable.
-
You have experience with handling air- and moisture-sensitive reagents.[10]
-
-
Choose Biocatalysis (e.g., KRED) if:
-
Extremely high enantioselectivity (>99% ee) is your primary goal.[8]
-
You are working on a "green" or sustainable process, as these reactions are run in aqueous media under mild conditions.[8]
-
The specific substrate (this compound) is a good fit for an available enzyme. Screening a library of KREDs is often the first step.[7]
-
You are planning for a large-scale industrial synthesis, where the scalability and economics of fermentation or recombinant enzyme production can be highly favorable.[9]
-
The following workflow provides a general decision-making framework.
Caption: Catalyst selection workflow for this compound reduction.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Enantiomeric Excess (ee%)
Achieving high enantioselectivity is the primary goal. Consistently low ee% is a common hurdle that points to suboptimal catalyst performance or reaction conditions.
Possible Causes & Solutions
A. Catalyst & Ligand Integrity (Chemocatalysis)
-
Cause: The chiral catalyst or ligand may be impure, degraded, or sensitive to air and moisture.[10] For catalysts generated in situ, the precursors must be of high purity.
-
Solution:
-
Verify Purity: Use fresh, high-purity catalysts and ligands from a reputable supplier.
-
Inert Atmosphere: Handle all air- and moisture-sensitive components (e.g., Ru precursors, phosphine ligands, base) under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
B. Incorrect Catalyst/Ligand Matching (Chemocatalysis)
-
Cause: The combination of the chiral diphosphine and the chiral diamine ligand can have a profound "matching/mismatching" effect.[4] One diastereomeric combination of the catalyst will be significantly more active and selective than the other.
-
Solution:
-
Systematic Screening: Screen different combinations of ligand enantiomers. For example, test both (R,R)-DPEN and (S,S)-DPEN with (S)-BINAP to identify the "matched" pair that provides the highest ee%.
-
Consult Literature: Review literature for established, highly selective catalyst systems for similar haloketones.[4][5]
-
C. Suboptimal Reaction Temperature
-
Cause: Asymmetric reductions are often highly sensitive to temperature. Higher temperatures can increase reaction rates but often erode enantioselectivity by allowing the reaction to proceed through less-ordered, higher-energy transition states.
-
Solution:
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction time and ee%.[11] Lower temperatures generally favor higher enantioselectivity.
-
D. Inappropriate Enzyme Selection (Biocatalysis)
-
Cause: The chosen KRED may have inherently low stereoselectivity for this compound.
-
Solution:
-
Screen a KRED Library: This is the most effective approach. Test a diverse panel of commercially available ketoreductases to identify enzymes that exhibit high conversion and high ee% for your specific substrate.[7] Many vendors offer screening kits for this purpose.
-
Directed Evolution: For advanced applications, computational modeling and directed evolution can be used to engineer an enzyme with improved selectivity for a specific substrate.[12]
-
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Competing Dehalogenation Side Reaction
A significant challenge with substrates like this compound is the potential for reductive dehalogenation, leading to the formation of 2-butanone and subsequently 2-butanol, which are difficult to separate from the desired product and represent a loss of yield.
Caption: Desired hydrogenation vs. undesired dehalogenation pathway.
Possible Causes & Solutions
A. Overly Harsh Reducing Conditions
-
Cause: Certain powerful reducing agents or highly active catalysts can readily cleave the C-Cl bond. This is particularly a risk with some heterogeneous catalysts (e.g., Pd/C) if used under aggressive conditions.
-
Solution:
-
Choose a Milder Catalyst System: Biocatalysts (KREDs) are often an excellent choice to avoid this issue, as their active sites are exquisitely tuned for carbonyl reduction and are less likely to interact with the halide.[6][13]
-
Optimize Metal Catalyst: For chemocatalysis, Ru-based ATH catalysts are generally more chemoselective for the ketone over the halide compared to more aggressive hydrogenation catalysts.[4] Avoid catalysts known for dehalogenation activity like Palladium on Carbon (Pd/C) unless conditions are carefully controlled.
-
Control Hydrogen Source: In transfer hydrogenation, switching the hydrogen donor (e.g., from formic acid to isopropanol) may modulate the reactivity and reduce dehalogenation.
-
B. Reaction Time and Temperature
-
Cause: Prolonged reaction times or elevated temperatures can promote the slower, undesired dehalogenation pathway.
-
Solution:
-
Monitor Reaction Progress: Closely monitor the reaction by GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.
-
Lower Temperature: As with improving ee%, lowering the temperature can often disfavor the side reaction, which may have a higher activation energy.[11]
-
Problem 3: Catalyst Deactivation
The reaction starts well but then stalls before reaching full conversion, indicating the catalyst is losing activity.
Possible Causes & Solutions
A. Product Inhibition
-
Cause: The chiral alcohol product may coordinate to the metal center of the catalyst, inhibiting it from participating in further catalytic cycles.
-
Solution:
-
Adjust Catalyst Loading: A modest increase in catalyst loading may be sufficient to drive the reaction to completion.
-
Modify Reaction Conditions: Changes in solvent or the addition of certain additives can sometimes disrupt product inhibition. This often requires empirical screening.[14]
-
B. Ligand Degradation or Dissociation (Chemocatalysis)
-
Cause: The chiral ligands, particularly phosphines, can be susceptible to oxidation or dissociation from the metal center, leading to an inactive or less selective catalyst.[15] The substrate or product itself can sometimes facilitate catalyst decomposition.[16]
-
Solution:
-
Ensure Inert Conditions: Rigorously exclude oxygen from the reaction.
-
Use a More Robust Ligand: If deactivation is persistent, consider screening alternative, more robust ligand classes (e.g., N-heterocyclic carbenes or different phosphine backbones) that form more stable complexes.[1]
-
C. Cofactor Depletion or Imbalance (Biocatalysis)
-
Cause: The NADPH cofactor regeneration system may not be efficient enough to keep pace with the KRED-catalyzed reduction, causing the reaction to stop.
-
Solution:
-
Optimize Cofactor Regeneration: Ensure the cofactor regeneration system is working optimally. This may involve increasing the concentration of the sacrificial substrate (e.g., isopropanol) or the regeneration enzyme (e.g., glucose dehydrogenase) and its substrate (glucose).[8]
-
Check Enzyme Stability: Confirm that both the KRED and the regeneration enzyme are stable under the reaction conditions (pH, temperature, co-solvents).
-
Data Summary & Protocols
Table 1: Comparison of Catalyst Systems for Asymmetric Ketone Reduction
| Catalyst System | Type | Chiral Source | Hydrogen Source | Typical Solvents | Key Advantages | Common Challenges |
| Ru-Diphosphine/Diamine | Chemo | Chiral Ligands (e.g., (S)-BINAP + (S,S)-DPEN) | H₂ or Isopropanol/Formate | Toluene, MeOH, IPA | Broad scope, well-studied, high TONs possible.[4] | Air/moisture sensitivity, ligand matching required, dehalogenation risk.[10] |
| CBS Catalyst | Chemo | Chiral Oxazaborolidine (from Proline) | Borane (BH₃) | THF, Toluene | High ee% for many ketones, predictable stereochemistry.[17][18] | Stoichiometric borane source required, sensitive to moisture.[19] |
| Ketoreductase (KRED) | Bio | Enzyme Active Site | NADPH (recycled) | Aqueous Buffer (often with co-solvent) | Extremely high ee%, green conditions, avoids dehalogenation.[7][8] | Substrate-specific, requires cofactor regeneration, potential for low cell stability.[9] |
Experimental Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-based Catalyst
This protocol is a representative example and requires optimization for specific ligand combinations and scales.
-
Catalyst Preparation (In Situ): To a dry Schlenk flask under an Argon atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio (Ru:ligand). Add anhydrous, degassed isopropanol and stir at 80 °C for 1 hour.
-
Reaction Setup: In a separate dry Schlenk flask, dissolve the chiral diamine ligand (e.g., (S,S)-DPEN) and a base (e.g., KOtBu) in anhydrous isopropanol.
-
Initiation: Cool the catalyst solution to room temperature. Add the diamine/base solution to the catalyst solution and stir for 30 minutes.
-
Substrate Addition: Add a solution of this compound in anhydrous isopropanol to the active catalyst mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by chiral GC or HPLC.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
Experimental Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol is a representative example using a commercially available KRED and requires optimization.
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reagent Addition: Add NADP⁺ (cofactor), glucose (for regeneration), and glucose dehydrogenase (GDH, regeneration enzyme). Stir until all solids are dissolved.
-
Enzyme Addition: Add the selected Ketoreductase (KRED) to the buffer solution.
-
Substrate Addition: Prepare a stock solution of this compound in a water-miscible co-solvent (e.g., DMSO or isopropanol) to aid solubility. Add the substrate solution to the reaction mixture dropwise to achieve the desired final concentration (e.g., 10-50 mM). The final co-solvent concentration should typically be kept low (<10% v/v) to maintain enzyme stability.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Maintain the pH of the reaction at 7.0 by the controlled addition of a suitable base, as the oxidation of glucose by GDH produces gluconic acid.[8]
-
Monitoring & Workup: Monitor the reaction progress by GC or HPLC. When complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and extract the product.
-
Analysis: Separate the organic layer, dry it, and analyze for conversion and enantiomeric excess by chiral GC or HPLC.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly stereoselective biocatalytic reduction of alpha-halo ketones - Almac [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 16. esrf.fr [esrf.fr]
- 17. m.youtube.com [m.youtube.com]
- 18. york.ac.uk [york.ac.uk]
- 19. researchgate.net [researchgate.net]
preventing impurity formation in 4-chloro-2-butanone synthesis
Welcome to the technical support center for the synthesis of 4-chloro-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this important synthetic transformation. Our focus is on practical, field-proven insights to help you minimize impurity formation and maximize the yield and purity of your target compound. This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its purity is paramount for the success of subsequent synthetic steps.
This guide is structured into two main sections, each addressing a common synthetic route to this compound. Each section contains a troubleshooting guide in a question-and-answer format and concludes with a detailed experimental protocol.
Section 1: Synthesis of this compound from 4-Hydroxy-2-butanone
This is a widely used and reliable method for the preparation of this compound. The reaction involves the chlorination of 4-hydroxy-2-butanone using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).
Troubleshooting Guide & FAQs
Question 1: My reaction is sluggish or incomplete, and I'm observing unreacted 4-hydroxy-2-butanone in the crude product. What could be the cause?
Answer: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of thionyl chloride. A molar ratio of at least 1.1 to 1.5 equivalents of SOCl₂ to the alcohol is recommended to drive the reaction to completion. Some procedures even use up to 2 equivalents.[1]
-
Low Reaction Temperature: While the initial addition of thionyl chloride is often done at low temperatures to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. A patent for this synthesis describes a period of heating to 60°C after the initial reaction at room temperature.[2]
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your starting material, 4-hydroxy-2-butanone, should also be anhydrous.
Question 2: I'm observing a significant amount of a high-boiling point impurity. What could it be and how can I avoid it?
Answer: A high-boiling point impurity could be a sulfite diester, formed by the reaction of two molecules of the alcohol with one molecule of thionyl chloride.
-
Causality: This side reaction is favored if the concentration of the alcohol is high and the thionyl chloride is added too slowly or at too high a temperature.
-
Prevention:
-
Controlled Addition: Add the thionyl chloride dropwise to a solution of the 4-hydroxy-2-butanone at a low temperature (e.g., -5 to 0°C) to minimize the formation of the sulfite diester.[2]
-
Solvent Effects: Using a non-polar, aprotic solvent like dichloromethane can help to minimize this side reaction.
-
Question 3: My final product is dark in color, even after purification. What is the source of the color and how can I remove it?
Answer: The dark color can be due to several factors, including the decomposition of thionyl chloride or the presence of polymeric impurities.
-
Thionyl Chloride Decomposition: Thionyl chloride can decompose, especially in the presence of impurities or upon exposure to light, to form colored byproducts.
-
Acid-Catalyzed Side Reactions: The HCl generated during the reaction can catalyze side reactions, leading to colored impurities.
-
Mitigation Strategies:
-
Use Freshly Distilled Thionyl Chloride: Ensure the purity of your chlorinating agent.
-
Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute solution of sodium bicarbonate will neutralize any residual acid and can help remove some colored impurities.[2]
-
Purification: Distillation under reduced pressure is the most effective way to obtain a colorless product.
-
Question 4: I'm concerned about the stereochemistry of my molecule if I were to apply this reaction to a chiral starting material. What is the expected stereochemical outcome?
Answer: The stereochemical outcome of the reaction with thionyl chloride depends on the reaction conditions.
-
Without a Base (SNi mechanism): In the absence of a base, the reaction often proceeds with retention of configuration through a mechanism known as internal nucleophilic substitution (SNi).[3]
-
With a Base like Pyridine (SN2 mechanism): When a base such as pyridine is added, the mechanism switches to a classic SN2 pathway, resulting in inversion of configuration. The pyridine activates the intermediate and provides an external chloride ion for backside attack.[3][4]
Optimized Experimental Protocol: Synthesis from 4-Hydroxy-2-butanone
This protocol is adapted from a patented procedure to maximize yield and purity.[2]
Materials:
-
4-Hydroxy-2-butanone (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Dichloromethane (anhydrous)
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas setup.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), dissolve 4-hydroxy-2-butanone in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to -5°C using an ice-salt bath.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heating: Gently heat the reaction mixture to 60°C and maintain this temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Cooling and Quenching: Cool the reaction mixture back to room temperature.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing a cold 5% sodium bicarbonate solution. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution until the aqueous layer is neutral (pH 7), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Visualizing the Reaction Pathway
Caption: Synthesis of this compound from 4-hydroxy-2-butanone.
Section 2: Synthesis of this compound from Chloroacetyl Chloride and Vinyl Acetate
This route, which can be conceptually classified as a Friedel-Crafts-type acylation of an enol acetate, is less commonly reported in the literature for this specific product. The primary challenge is the high propensity of vinyl acetate to undergo polymerization under the acidic conditions typically required for such reactions.[5]
Troubleshooting Guide & FAQs
Question 1: My reaction mixture becomes very viscous and I obtain a solid mass instead of the desired product. What is happening?
Answer: You are likely observing the polymerization of vinyl acetate.
-
Causality: Vinyl acetate is highly susceptible to polymerization, which can be initiated by Lewis acids (commonly used as catalysts in Friedel-Crafts reactions) or even strong Brønsted acids.[5][6]
-
Prevention:
-
Catalyst Choice: A milder Lewis acid might be preferable to a strong one like AlCl₃. Experimenting with catalysts like ZnCl₂ or FeCl₃ could be beneficial.
-
Low Temperature: Maintaining a very low reaction temperature is critical to suppress the polymerization rate.
-
Inhibitor: The addition of a radical inhibitor might be necessary, although this can also interfere with the desired reaction.
-
Question 2: Besides polymerization, what other major impurities should I be concerned with in this reaction?
Answer: Another significant impurity to consider is diketene.
-
Formation of Diketene: Chloroacetyl chloride can potentially lead to the formation of ketene under certain conditions, which can then dimerize to form diketene.[7][8] Diketene is a reactive compound and can lead to a variety of byproducts.[7]
-
Identification: Diketene has a characteristic pungent odor and can be identified by spectroscopic methods like IR and NMR.
-
Control: Careful control of reaction temperature and stoichiometry is essential to minimize the formation of ketene and its subsequent dimerization.
Question 3: I am struggling to find a reliable protocol for this specific synthesis. What would be a good starting point for developing a procedure?
Answer: Developing a protocol for this reaction requires careful consideration of the competing side reactions.
-
Reaction Conditions:
-
Solvent: A non-polar, aprotic solvent like dichloromethane or 1,2-dichloroethane is a good choice.
-
Temperature: Start with very low temperatures, for example, -78°C (dry ice/acetone bath), and slowly warm the reaction if no conversion is observed.
-
Order of Addition: Adding the chloroacetyl chloride/Lewis acid complex to a cold solution of vinyl acetate is likely the best approach to maintain a low concentration of the reactive electrophile.
-
-
Stoichiometry: Use a slight excess of vinyl acetate to ensure complete consumption of the chloroacetyl chloride.
-
Catalyst Loading: Use the minimum amount of Lewis acid catalyst required to promote the reaction.
Conceptual Experimental Protocol: Synthesis from Chloroacetyl Chloride and Vinyl Acetate
Disclaimer: This is a conceptual protocol and requires optimization. It is based on the general principles of Friedel-Crafts acylation, adapted for a highly reactive substrate.
Materials:
-
Vinyl acetate (1.2 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃, 1.1 eq)
-
Anhydrous dichloromethane
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Complex Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the Lewis acid catalyst in anhydrous dichloromethane. Cool the suspension to -20°C. Slowly add chloroacetyl chloride and stir for 30 minutes to form the acylium ion complex.
-
Substrate Addition: In a separate flask, dissolve vinyl acetate in anhydrous dichloromethane and cool to -78°C.
-
Reaction: Slowly add the pre-formed catalyst complex solution to the cold vinyl acetate solution via a cannula, keeping the temperature below -70°C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding the reaction mixture to ice-cold water with vigorous stirring.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Section 1.
Visualizing the Competing Pathways
Caption: Competing reaction pathways in the synthesis of this compound from chloroacetyl chloride and vinyl acetate.
Analytical Methods for Purity Assessment
Ensuring the purity of this compound is crucial for its application as a synthetic intermediate. The following analytical techniques are recommended for quality control:
| Analytical Technique | Information Provided | Common Impurities Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. Provides information on the relative abundance of the product and impurities. | Unreacted starting materials (4-hydroxy-2-butanone, vinyl acetate), solvent residues, and volatile byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the desired product and identification of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination. | Unreacted starting materials, isomeric impurities, and byproducts like sulfites or diketene. |
| Infrared (IR) Spectroscopy | Confirms the presence of the carbonyl group (C=O) and the C-Cl bond. | Can indicate the presence of hydroxyl groups from unreacted starting material or carboxylic acids from hydrolysis. |
References
- 1. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 2. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 6. mcpolymers.com [mcpolymers.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Diketene - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling-Up Reactions with 4-Chloro-2-butanone
Welcome to the technical support center for chemists, engineers, and drug development professionals working with 4-chloro-2-butanone. This versatile, yet reactive, building block is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical targets.[1][2] However, its transition from bench-scale discovery to pilot plant or manufacturing scale introduces a unique set of challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter. We will delve into the causality behind these challenges and provide field-proven, actionable solutions to ensure your scale-up process is safe, efficient, and reproducible.
Initial Considerations: Reagent Quality, Handling, and Storage at Scale
Scaling up begins with a thorough understanding of your starting material. The properties and handling procedures that are manageable in a 1 L flask can become critical safety and quality concerns in a 500 L reactor.
Q1: We are planning our first kilogram-scale run. What are the most critical storage and handling precautions for this compound drums?
A: Excellent question. Moving to larger quantities requires a shift in mindset from laboratory convenience to industrial safety protocols. This compound is a flammable liquid and vapor (Flash Point: ~45°C) and is also harmful if swallowed, inhaled, or in contact with skin.[1][3][4][5]
-
Storage: For long-term stability, it is recommended to store this compound at -20°C under a nitrogen atmosphere.[3][6] For plant operations, store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][7]
-
Handling & Charging:
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). This prevents exposure to moisture, which can lead to hydrolysis, and oxygen.
-
Grounding: The reagent is flammable, and static discharge can be an ignition source. Ensure all containers, pumps, and receiving vessels are properly grounded and bonded before initiating any transfer.[3][4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is insufficient. Mandate the use of fire-resistant clothing, chemical-resistant gloves, and full-face protection.[4] Ensure respiratory protection is available and used, especially if adequate ventilation is not guaranteed.[3]
-
Material Compatibility: Use compatible transfer lines and gaskets (e.g., PTFE). Avoid materials that can be corroded by alkyl halides or potential acidic byproducts.
-
Q2: Our lab-scale reactions worked perfectly, but the initial large-scale batch is sluggish and forming unexpected impurities. Could the quality of the bulk reagent be the issue?
A: This is a very common scale-up problem. The purity profile of a reagent can differ significantly between small-pack research-grade material and bulk industrial-grade drums. Purity is often specified at ≥98.5% by GC, but it's the nature of the remaining 1.5% that matters.[1][2]
-
Key Potential Impurities:
-
4-Hydroxy-2-butanone: This is the precursor for one common synthesis route.[6][8] Its presence can interfere with reactions, especially those sensitive to hydroxyl groups, and can generate water upon dehydration, altering the reaction medium.
-
Acidic Residues (e.g., HCl): Residual acid from synthesis can catalyze unwanted side reactions.
-
Water: Can lead to hydrolysis and other side reactions.
-
-
Troubleshooting Steps:
-
Quarantine and Re-Assay: Do not release a new drum of starting material directly into production. Quarantine it and have your analytical team perform a full characterization (GC-MS, Karl Fischer for water content, and potentially titration for acidity).
-
Compare to Lab Standard: Compare the new impurity profile to the certificate of analysis from the lab-grade material used in development.
-
Consider a Pre-Treatment Step: If impurities are consistent, a simple pre-treatment like an aqueous wash, drying, and redistillation might be a necessary addition to the scaled-up process.
-
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [3][9] |
| Molecular Weight | 106.55 g/mol | [3][9] |
| Appearance | Yellow to dark brown liquid | [3] |
| Boiling Point | ~145-146 °C | [3][6] |
| Density | ~1.033 g/cm³ | [1][4] |
| Flash Point | ~45 °C (113 °F) | [3][4][10] |
| Key Hazards | Flammable liquid (Category 3), Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant | [3][4][5] |
Thermal Hazard Assessment and Reaction Control
The single most critical difference between lab and plant scale is heat management. The surface-area-to-volume ratio decreases dramatically upon scale-up, meaning heat generated by a reaction cannot dissipate as easily.[11][12]
Q3: Our alkylation reaction with this compound is mildly exothermic at the 100 mL scale. How do we assess the risk of a thermal runaway on a 500 L scale?
A: This is a crucial safety assessment. A "mild" exotherm in the lab can become a dangerous, uncontrollable runaway in a large reactor.[11][12] A systematic approach is required.
-
Step 1: Reaction Calorimetry: You must perform reaction calorimetry (e.g., using an RC1 or similar instrument) to quantify the thermodynamics of your process. This is non-negotiable for safe scale-up.[13] Key parameters to measure are:
-
Heat of Reaction (ΔHᵣ): The total energy released by the desired reaction.
-
Heat Flow: The rate of heat generation during the reaction, which is critical for designing cooling systems.
-
Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all cooling were to fail. This is calculated as ΔTₐd = (-ΔHᵣ) / (m * Cₚ), where 'm' is the mass and 'Cₚ' is the specific heat capacity of the reaction mixture.
-
-
Step 2: Thermal Stability Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your starting materials, reaction mixture, and final product. This identifies the "temperature of no return."
-
Step 3: Define the Basis of Safety: The goal is to ensure that the Maximum Temperature of the Synthesis Reaction (MTSR) is well below the decomposition temperature. A runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor.[12]
Q4: Our process involves slow addition of a reagent to control the exotherm. How does this strategy change at scale?
A: This is known as a semi-batch process and is a standard way to control highly exothermic reactions.[12] However, at scale, you must be vigilant about reagent accumulation .
-
The Danger of Accumulation: If you add the reagent faster than it is consumed (e.g., if the reaction has a slow initiation phase or the temperature is too low), the unreacted material accumulates. If the reaction then suddenly initiates or accelerates, the accumulated potential energy is released all at once, overwhelming the cooling system and leading to a runaway.
-
Scale-Up Mitigation Strategy:
-
Online Monitoring: Use in-situ probes (e.g., FTIR or Raman) to monitor the concentration of the added reagent in real-time. This provides direct confirmation that the reaction is proceeding as expected.
-
Calorimetry Data: Your reaction calorimetry data will show the heat flow corresponding to reagent addition. If you are adding reagent but the heat flow drops, it's a clear sign of accumulation.
-
Strict Temperature Control: Ensure the batch temperature is at the optimal point for reaction initiation before starting the feed. Avoid starting the feed into a cold reactor.
-
Diagram: Scale-Up Thermal Safety Workflow
This diagram outlines the essential decision-making process for assessing thermal hazards during scale-up.
Caption: Workflow for assessing and mitigating thermal risks during scale-up.
Troubleshooting Common Side Reactions
This compound contains two primary reactive sites: the electrophilic carbon bearing the chlorine and the enolizable protons alpha to the ketone. This duality leads to competing reaction pathways that can become more pronounced at scale.
Q5: In our base-catalyzed reaction, we are seeing significant formation of an isomeric carboxylic acid byproduct, drastically lowering our yield. What is happening?
A: You are almost certainly observing the Favorskii rearrangement . This is a classic side reaction of α-halo ketones in the presence of a base.[14][15][16] Instead of simple nucleophilic substitution, the base abstracts a proton from the α'-carbon (the methyl group), forming an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate, which is subsequently opened by a nucleophile (like hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester product.[14][15][17]
-
Mechanism: α-Halo Ketone + Base → Enolate → Cyclopropanone Intermediate → Ring Opening → Carboxylic Acid Derivative.[15]
-
How to Mitigate the Favorskii Rearrangement:
-
Base Selection: The choice of base is critical. Strong, nucleophilic bases like NaOH or NaOMe strongly promote the rearrangement.[15] If your reaction allows, consider using non-nucleophilic, sterically hindered bases (e.g., LiHMDS, LDA) or weaker inorganic bases like potassium carbonate (K₂CO₃) under phase-transfer conditions.
-
Temperature Control: This rearrangement is often highly temperature-dependent. Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can significantly favor the desired SN2 pathway over the rearrangement.
-
Reverse Addition: Instead of adding the base to the ketone, try adding the this compound slowly to a solution of the base and your nucleophile. This keeps the ketone concentration low and minimizes the opportunity for enolization before the desired reaction can occur.
-
Q6: Our product is contaminated with methyl vinyl ketone (MVK). How can we prevent this elimination reaction?
A: The formation of MVK is due to an E2 elimination reaction, where a base removes a proton from the carbon adjacent to the chlorine (the α-carbon), leading to the expulsion of the chloride ion and the formation of a double bond.
-
Contributing Factors:
-
Strong, Hindered Bases: While hindered bases can suppress the Favorskii rearrangement, they are excellent promoters of elimination.
-
High Temperatures: Elimination reactions are entropically favored and typically accelerate more rapidly with increasing temperature than substitution reactions.
-
Solvent: Polar aprotic solvents can favor SN2, while polar protic solvents can stabilize the transition state for both pathways. The choice is often substrate-dependent.
-
-
Mitigation Strategies:
-
Optimize Base and Temperature: This is a balancing act. You need a base strong enough for your desired reaction but not so strong or hindered that it favors elimination. A weaker base (e.g., K₂CO₃) at the lowest feasible temperature is often the best starting point for optimization.
-
Protecting Groups: If the ketone's α-protons are the issue, it may be necessary to protect the ketone (e.g., as a ketal), perform the substitution reaction, and then deprotect. This adds steps but can be a robust solution for complex syntheses.
-
Diagram: Competing Reaction Pathways
This diagram illustrates the choice a this compound molecule faces in the presence of a base/nucleophile.
Caption: Competing SN2, Favorskii, and E2 pathways for this compound.
Post-Reaction Work-up and Purification at Scale
Issues during work-up and purification can lead to significant yield loss, product degradation, and safety incidents.
Q7: Our aqueous quench and extraction are leading to stable emulsions and poor phase splits at the pilot scale. How can we improve this?
A: Emulsion formation is a common fluid dynamics problem in large-scale reactors that isn't always apparent in a lab separatory funnel.
-
Causes:
-
High-Shear Agitation: The powerful agitators in large reactors can easily create stable emulsions, especially if insoluble salts or tars are present.
-
Surfactant-like Intermediates: Partially reacted materials or byproducts can act as surfactants, stabilizing the oil-water interface.
-
-
Solutions:
-
Control Agitation: During quench and extraction, reduce the agitator speed to the minimum required for gentle mixing, rather than high-shear blending.
-
Brine Wash: After the initial quench, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions and "salt out" dissolved organic product, improving the phase split.
-
Temperature Adjustment: Gently warming the mixture (if thermally stable) can sometimes lower viscosity and help break an emulsion.
-
Add a Co-solvent: Adding a small amount of a water-miscible solvent like isopropanol can sometimes alter the interfacial tension enough to facilitate a clean break.
-
Q8: What are the key considerations for purifying the final product by distillation at scale?
A: Assuming your product is thermally stable enough for distillation, the main concerns are safety and efficiency.
-
Thermal Stability: First, confirm the thermal stability of your crude product using DSC. Never heat a batch close to its decomposition temperature.
-
Vacuum Distillation: To minimize thermal stress, use vacuum distillation to lower the boiling point. Ensure your vacuum system is robust and can handle any potential off-gassing.
-
Material of Construction: Ensure the distillation unit is made of a compatible material (e.g., glass-lined steel, Hastelloy) to prevent corrosion from any trace acids.
-
Foaming: Impurities can cause foaming under vacuum. Consider using a packed column, which is less sensitive to foaming than a tray column, and have an anti-foaming agent approved for your process on standby.
This guide provides a framework for addressing the most common challenges encountered when scaling up reactions involving this compound. Always remember that a successful scale-up is built on a foundation of thorough process understanding and a robust safety assessment.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound, 6322-49-2 [thegoodscentscompany.com]
- 11. helgroup.com [helgroup.com]
- 12. fauske.com [fauske.com]
- 13. mt.com [mt.com]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. adichemistry.com [adichemistry.com]
- 16. Favorskii Reaction [organic-chemistry.org]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. osha.gov [osha.gov]
Technical Support Center: A Researcher's Guide to Handling and Disposal of 4-Chloro-2-Butanone Waste Streams
Welcome to the Technical Support Center for the safe handling and disposal of 4-chloro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable, and technically sound advice for managing waste streams containing this compound. Our goal is to ensure your safety and compliance while maintaining the integrity of your research.
Introduction to this compound: Properties and Hazards
This compound (CAS No. 6322-49-2) is a versatile halogenated ketone used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its utility, however, is matched by its hazardous properties, which necessitate careful handling and disposal.
This flammable liquid is classified as a Category 3 flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[4][5] It is known to cause serious skin and eye irritation, as well as respiratory irritation.[5] Understanding these hazards is the first step toward safe laboratory practices.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H7ClO | [5] |
| Molecular Weight | 106.55 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 145-155°C | [3] |
| Flash Point | 45.5°C | [3][6] |
| Density | ~1.033-1.068 g/cm³ | [3] |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with this compound.
Q1: What are the immediate first aid procedures in case of exposure?
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with running water for at least 15 minutes.[4] Seek medical attention if skin irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is your first line of defense. The following are minimum requirements:
-
Hand Protection: Wear chemically resistant gloves. Nitrile rubber gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific brand and thickness, as breakthrough times can vary.[7][8] Double gloving is recommended for extended operations.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin and Body Protection: A flame-resistant lab coat is essential.[6] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and sleeve covers should be used.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If work outside a fume hood is unavoidable, a full-facepiece respirator with appropriate organic vapor cartridges is necessary.[6]
Q3: How should I store this compound and its waste?
Proper storage is critical to prevent accidents. Adhere to the following guidelines from the Occupational Safety and Health Administration (OSHA) for flammable liquids:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][10]
-
Keep containers tightly closed to prevent the release of flammable vapors.[11]
-
Store in approved flammable liquid storage cabinets.[9][10] OSHA regulations limit the quantity of flammable liquids that can be stored outside of a designated cabinet.[2][9]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[9][10]
Troubleshooting Guide: Preventing and Responding to Incidents
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: Accidental Spills
Spills of this compound pose both a fire and a health hazard. A prompt and appropriate response is crucial.
Immediate Actions:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates, stirrers, and other electrical equipment.[11]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, increase ventilation to the room if it is safe to do so.
Cleanup Protocol for Small Spills (manageable by trained lab personnel):
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in the FAQ section.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[7]
-
Absorb the Liquid: Carefully apply the absorbent material, starting from the outside of the spill and working inwards to prevent spreading.
-
Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a detergent and water solution, and then wipe it dry.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as halogenated hazardous waste.[1]
Issue 2: Incompatible Chemical Reactions
Accidental mixing of incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. This compound is incompatible with the following:
-
Strong Oxidizing Agents: Avoid contact with reagents such as nitric acid, perchloric acid, potassium permanganate, and chromium trioxide.[4] Mixing can lead to a rapid and exothermic reaction, posing a fire and explosion hazard.
-
Strong Bases: Do not mix with strong bases like sodium hydroxide, potassium hydroxide, or sodium hydride. These can promote dehydrochlorination and other potentially hazardous reactions.
-
Reactive Metals: Keep away from alkali metals (e.g., sodium, potassium) and alkaline earth metals (e.g., magnesium).
Preventative Measures:
-
Always review the Safety Data Sheet (SDS) for all chemicals before starting a new procedure.
-
Maintain strict segregation of chemicals in storage and during experiments.
-
Never mix waste streams without first verifying compatibility.
Waste Disposal Protocol
The disposal of this compound waste is strictly regulated due to its halogenated nature. It must be managed as a hazardous waste and must not be disposed of down the drain.[7]
Waste Segregation: The First and Most Critical Step
The cardinal rule of chemical waste management is segregation. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental burden.[12]
Step-by-Step Disposal Procedure
-
Select the Correct Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy, provided by your institution's Environmental Health and Safety (EHS) department.[7] The container must be clearly labeled for "Halogenated Organic Waste."[11]
-
Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[1][11] Fill out all required information, including the full chemical names of all components and their approximate concentrations. Do not use abbreviations.
-
Add Waste to the Container:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[11] This is a regulatory requirement to prevent the release of volatile organic compounds (VOCs).
-
Store the Waste Container Properly: Store the waste container in a designated satellite accumulation area.[1] This area should be in a secondary containment bin to catch any potential leaks.
-
Arrange for Waste Pickup: Once the container is full, or if you are generating waste infrequently, follow your institution's procedures to request a waste pickup from EHS.
Environmental Fate and Impact
Halogenated organic compounds, including this compound, are of environmental concern due to their potential for persistence and toxicity.[13][14] While specific data for this compound is limited, short-chain halogenated compounds can be mobile in soil and water.[13] Their disposal via high-temperature incineration in a licensed hazardous waste facility is the most effective method to ensure their complete destruction and prevent their release into the environment.[15]
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 3. nbinno.com [nbinno.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. clinician.com [clinician.com]
- 9. locscientific.com [locscientific.com]
- 10. ume.civilkozpont.hu [ume.civilkozpont.hu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. vumc.org [vumc.org]
- 13. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Persistence, bioaccumulation, and toxicity of halogen-free flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
The Imperative for Purity: Why Scrutinize 4-chloro-2-butanone?
An In-Depth Comparative Guide to GC-MS Analysis for Purity Assessment of 4-chloro-2-butanone
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric—it is a cornerstone of process safety, reaction efficiency, and final product integrity. This compound (CAS: 6322-49-2), a versatile halogenated ketone, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its reactivity makes it highly valuable, but also susceptible to the presence of impurities that can derail complex synthetic pathways.
This guide provides a comprehensive, technically grounded examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for the purity profiling of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare the performance of GC-MS against alternative analytical strategies, providing the data-driven insights necessary for robust method selection and validation.
This compound is a volatile, flammable liquid typically specified at purities of ≥98.5%.[1] Impurities can arise from its synthesis, commonly via the reaction of 4-hydroxy-2-butanone with thionyl chloride, or from degradation during storage.[3] Potential impurities may include:
-
Unreacted Starting Materials: Residual 4-hydroxy-2-butanone.
-
Synthesis By-products: Isomeric species (e.g., 3-chloro-2-butanone) or products of side reactions.
-
Residual Solvents: Solvents used during synthesis or workup.
-
Degradation Products: Compounds formed due to instability.
The presence of these impurities can have significant downstream consequences, including reduced reaction yields, the formation of unwanted side products, and the introduction of potentially toxic components into a final drug substance. Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities in pharmaceutical manufacturing.[4][5][6][7] Therefore, a highly selective and sensitive analytical method is not just recommended; it is required.
Gold Standard: GC-MS for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for a compound like this compound.[8][9] The methodology leverages the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry.[10]
-
Expertise & Causality: The choice of GC-MS is predicated on the physicochemical properties of this compound. Its volatility allows it to be easily introduced into the gas phase for separation, and its organic nature makes it amenable to standard GC columns and ionization techniques. The mass spectrometer provides two critical dimensions of data: the molecular weight of a compound and its unique fragmentation pattern upon ionization, which acts as a chemical fingerprint for positive identification against spectral libraries like NIST.[11][12][13]
Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be a self-validating system, where system suitability checks and clear performance criteria ensure the reliability of each analysis. Adherence to validation principles outlined in ICH Q2(R1) is essential for regulatory compliance.[14][15]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Methanol.
-
Prepare a 1:100 dilution of this stock solution for analysis (final concentration ~100 µg/mL).
-
Rationale: Dilution prevents column overloading and detector saturation, ensuring sharp, symmetrical peaks for accurate quantification.
-
2. Instrumentation & Conditions:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with 5977B MSD or Thermo Scientific TRACE 1310 GC with ISQ 7000 MS).[11]
-
GC Column: A mid-polarity column is often a good starting point to resolve a range of potential impurities. A common choice is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column (e.g., Agilent DB-5ms or equivalent).
-
Rationale: This phase provides excellent separation for a broad range of analytes and is robust enough for routine analysis.
-
-
Inlet: Split/Splitless injector at 250 °C with a split ratio of 50:1.
-
Rationale: A high split ratio is used for a concentrated main peak to ensure that minor impurities are still within the detector's linear range. The temperature ensures rapid and complete vaporization without thermal degradation.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: The initial hold allows for the separation of highly volatile solvents. The ramp rate is optimized to provide good resolution between the main analyte peak and closely eluting impurities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Rationale: 70 eV is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley).[13]
-
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-350.
-
Rationale: This range covers the expected mass of the parent compound (106.55 g/mol ) and its potential fragments and impurities.[16]
-
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis & Interpretation:
-
Identification: The primary peak is identified as this compound by its retention time and comparison of its mass spectrum with a reference library. The characteristic base peak for this compound is m/z 43 (CH₃CO⁺).[13][16] Other impurities are identified similarly.
-
Quantification: Purity is typically assessed by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Trustworthiness: For this method to be trustworthy, it assumes that all compounds have a similar response factor in the detector. This is a reasonable assumption for structurally similar impurities but should be confirmed by analyzing certified standards if higher accuracy is required.
-
Visualizing the GC-MS Workflow
Caption: Workflow for purity analysis of this compound by GC-MS.
Alternative & Complementary Analytical Techniques
While GC-MS is the method of choice, other techniques can be employed, each with distinct advantages and limitations. The selection of an alternative often depends on the specific analytical question being asked.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry, primarily for non-volatile or thermally labile compounds.[9][17]
-
Principle: Separation occurs based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Applicability to this compound: Direct analysis is challenging. Simple ketones like this compound lack a strong UV chromophore, resulting in poor sensitivity with UV detection.[18] To overcome this, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (2,4-DNPH) is often required.[19][20] This adds complexity and potential for error to the sample preparation process.
-
Strengths: Excellent for analyzing non-volatile or thermally sensitive impurities that would not be amenable to GC.
-
Weaknesses: Poor sensitivity for underivatized ketones, and the derivatization step can be time-consuming and introduce variability.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.
-
Principle: qNMR quantifies an analyte by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration and purity.[21]
-
Applicability to this compound: Highly applicable for assigning a precise purity value to a reference standard or a final product batch. It provides an orthogonal result to chromatographic methods.
-
Strengths: High precision and accuracy, provides structural information about impurities, and is non-destructive. It is a "primary ratio method," meaning it does not rely on the response factor of the analyte.
-
Weaknesses: Significantly lower sensitivity than GC-MS, making it unsuitable for trace impurity analysis. It also requires a higher concentration of the sample and can be complicated by peak overlap in complex mixtures.
Head-to-Head: A Comparative Summary
The following table provides an objective comparison of these techniques for the purity analysis of this compound products.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with UV Detection (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds in gas phase; mass-based identification.[10] | Separation of compounds in liquid phase; UV absorbance-based detection.[22] | Nuclear spin resonance in a magnetic field; signal integral is proportional to molar concentration. |
| Analyte Suitability | Excellent for volatile and thermally stable compounds like this compound. | Best for non-volatile/thermally labile compounds. Requires derivatization for sensitive ketone analysis.[18][20] | Applicable to any soluble compound with a unique NMR signal. |
| Selectivity | Very High. Chromatographic separation combined with unique mass fragmentation patterns. | Moderate to High. Depends on column chemistry and detector. Co-elution is possible. | High. Depends on spectral resolution. Provides structural confirmation. |
| Sensitivity | Very High (ppm to ppb levels). Ideal for trace impurity profiling.[8] | Low for underivatized ketones. Moderate to high with derivatization. | Low (typically >0.1% w/w). Not suitable for trace analysis. |
| Quantification | Excellent (Area % or external/internal standards). Assumes similar response factors for area %. | Excellent with proper calibration. Derivatization can affect accuracy. | Excellent. A primary method with high accuracy and precision. |
| Sample Throughput | High. Typical run times are 15-30 minutes. | Moderate. Run times can be longer, and derivatization adds significant time. | Low. Requires careful sample preparation and longer acquisition times for high S/N. |
| Key Advantage | Ideal combination of separation, sensitivity, and definitive identification for volatile impurities. | Excellent for non-volatile impurities that GC cannot analyze. | Provides absolute purity assignment without a specific analyte standard. |
| Key Disadvantage | Not suitable for non-volatile or thermally labile compounds. | Poor sensitivity for this compound without derivatization. | Low sensitivity; not suitable for trace impurity detection. |
Visualizing the Method Selection Process
Caption: Decision tree for selecting an analytical method for purity testing.
Conclusion and Recommendations
For the comprehensive purity profiling of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the authoritative, gold-standard technique. Its intrinsic suitability for volatile ketones, coupled with exceptional sensitivity and the definitive identification power of mass spectrometry, provides the robust, reliable data required by researchers and drug development professionals.[8][9] The detailed protocol provided herein serves as a validated starting point for establishing a trustworthy quality control method.
While GC-MS is the primary choice, an integrated analytical approach offers the most complete picture. HPLC-UV should be considered a complementary technique, specifically for the investigation of potential non-volatile or thermally labile impurities. Quantitative NMR serves a distinct and vital role as a primary method for the absolute purity assignment of reference materials or for orthogonal verification of final product batches.
Ultimately, the choice of analytical methodology must be guided by the specific goals of the analysis—be it routine quality control, trace impurity identification, or reference standard certification—while always adhering to the rigorous validation standards set forth by regulatory bodies like the ICH.[4][5][6][7][14]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. tga.gov.au [tga.gov.au]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound [webbook.nist.gov]
- 13. csun.edu [csun.edu]
- 14. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. tandfonline.com [tandfonline.com]
- 19. byjus.com [byjus.com]
- 20. benchchem.com [benchchem.com]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Monitoring 4-Chloro-2-butanone Reactions
In the landscape of pharmaceutical and fine chemical synthesis, the meticulous monitoring of reaction intermediates is paramount to ensuring product quality, optimizing yield, and maintaining process safety. 4-Chloro-2-butanone, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective monitoring of reactions involving this versatile, yet reactive, intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Conundrum of this compound
This compound is a small, halogenated ketone that lacks a strong chromophore, rendering its direct detection by UV-based HPLC challenging, especially at low concentrations. Furthermore, its reactive nature as an alkylating agent necessitates analytical methods that are both robust and can provide clear, unambiguous results in complex reaction matrices. The choice of an appropriate HPLC method is therefore not merely a matter of routine analysis but a critical decision that impacts the entire synthetic workflow.
This guide will compare two primary strategies for the HPLC analysis of this compound:
-
Method A: Indirect Analysis via Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
Method B: Proposed Indirect Chiral Analysis via Derivatization and Chiral HPLC
A direct analysis approach is often not feasible for routine monitoring with standard UV detectors due to the aforementioned lack of a significant chromophore. While mass spectrometry (MS) can be used as a detector for direct analysis, the widespread availability and cost-effectiveness of UV detectors in quality control laboratories make derivatization a more common and practical approach.
Method A: Indirect Analysis via Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This is the most widely adopted method for the quantification of ketones and aldehydes that lack a UV chromophore. The underlying principle is the reaction of the carbonyl group of this compound with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection.[1][2][3]
The Chemistry Behind the Choice
The selection of DNPH as a derivatizing agent is a deliberate one, rooted in fundamental chemical principles. The reaction between a ketone and DNPH is a well-characterized condensation reaction that proceeds with high efficiency under acidic conditions. The resulting hydrazone is a larger, more hydrophobic molecule with a conjugated system of double bonds, which is responsible for its strong absorbance in the UV-visible region, typically around 365 nm.[4] This significant shift to a longer wavelength minimizes interference from other components in the reaction mixture that might absorb in the lower UV range.
Experimental Protocol
1. Derivatization Procedure:
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: Dissolve 0.1 g of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated sulfuric acid. Handle with care as DNPH can be explosive when dry and the solution is highly acidic.
-
Reaction Quenching Solution: 1 M Potassium Hydroxide in 80:20 methanol:water.
-
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture at a designated time point.
-
Immediately quench the reaction by diluting a known volume of the sample in a suitable solvent (e.g., acetonitrile) to a concentration within the desired analytical range.
-
To a 1.0 mL aliquot of the diluted sample, add 1.0 mL of the DNPH derivatizing solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes in the dark to ensure complete derivatization.
-
Quench the derivatization reaction by adding 0.5 mL of the quenching solution. This step is crucial to neutralize the acid and prevent degradation of the derivative.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 365 nm |
| Injection Volume | 10 µL |
Data Presentation and Performance
| Performance Metric | Expected Value |
| Retention Time of Derivative | Dependent on the specific C18 column and gradient, but should be well-resolved from the DNPH reagent peak and other byproducts. |
| Linearity (r²) | > 0.999 for a calibration curve ranging from 0.1 to 100 µg/mL. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Typically in the mid to high ng/mL range. |
| Precision (%RSD) | < 2% for replicate injections. |
Workflow Diagram
References
A Comparative Guide to the NMR Characterization of Compounds Derived from 4-Chloro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The versatile chemical intermediate, 4-chloro-2-butanone, serves as a crucial building block in the synthesis of a wide array of organic compounds, particularly in the realms of pharmaceuticals and agrochemicals. Its reactive nature, stemming from the electrophilic carbonyl group and the susceptible carbon-chlorine bond, allows for the facile introduction of diverse functionalities. A thorough understanding of the structural characterization of its derivatives is paramount for ensuring reaction success, purity, and the desired molecular architecture. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of two key classes of compounds derived from this compound: N-substituted and S-substituted (heterocyclic) derivatives. By examining the nuances in ¹H and ¹³C NMR spectra, researchers can gain profound insights into the successful transformation of the parent molecule.
The Foundation: NMR Fingerprint of this compound
Before delving into its derivatives, it is essential to understand the NMR spectral characteristics of the starting material, this compound. This baseline provides a critical reference for identifying the chemical transformations that have occurred.
¹H NMR (400 MHz, CDCl₃):
-
δ 2.25 (s, 3H): This singlet corresponds to the methyl protons (H-1) adjacent to the carbonyl group. The lack of coupling confirms the absence of neighboring protons.
-
δ 3.01 (t, J = 6.0 Hz, 2H): A triplet representing the methylene protons (H-3) adjacent to the carbonyl group. These protons are coupled to the methylene group at C-4.
-
δ 3.75 (t, J = 6.0 Hz, 2H): This triplet is assigned to the methylene protons (H-4) directly attached to the electron-withdrawing chlorine atom, resulting in a downfield shift. The coupling is with the H-3 protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 29.9 (C-1): The methyl carbon.
-
δ 40.8 (C-4): The carbon bearing the chlorine atom.
-
δ 48.9 (C-3): The methylene carbon adjacent to the carbonyl group.
-
δ 205.8 (C-2): The carbonyl carbon, characteristically found in the downfield region of the spectrum.
Class 1: N-Substituted Derivatives - A Case Study of 4-(Diethylamino)butan-2-one
Substitution of the chlorine atom with an amino group, such as diethylamine, leads to significant and predictable changes in the NMR spectrum. This transformation is a common strategy in the synthesis of pharmaceutical intermediates.
Comparative Spectral Analysis: this compound vs. 4-(Diethylamino)butan-2-one
| Position | This compound ¹H NMR (δ, ppm) | 4-(Diethylamino)butan-2-one ¹H NMR (δ, ppm) | Key Observations |
| H-1 | 2.25 (s) | 2.15 (s) | A slight upfield shift of the methyl protons. |
| H-3 | 3.01 (t) | 2.75 (t) | A significant upfield shift of the methylene protons due to the replacement of the electron-withdrawing chlorine with a less electronegative nitrogen atom. |
| H-4 | 3.75 (t) | 2.55 (t) | A dramatic upfield shift of the methylene protons, confirming the displacement of chlorine by the diethylamino group. |
| -N(CH₂CH₃)₂ | - | 2.50 (q), 1.01 (t) | Appearance of a quartet and a triplet characteristic of the ethyl groups on the nitrogen atom. |
| Position | This compound ¹³C NMR (δ, ppm) | 4-(Diethylamino)butan-2-one ¹³C NMR (δ, ppm) | Key Observations |
| C-1 | 29.9 | 30.0 | Minimal change in the methyl carbon chemical shift. |
| C-2 | 205.8 | 209.0 | A slight downfield shift of the carbonyl carbon. |
| C-3 | 48.9 | 45.9 | A noticeable upfield shift of the methylene carbon. |
| C-4 | 40.8 | 52.0 | A significant downfield shift of the C-4 carbon, now attached to nitrogen. |
| -N(CH₂CH₃)₂ | - | 47.5, 11.8 | Appearance of signals corresponding to the ethyl carbons of the diethylamino group. |
The causality behind these shifts is rooted in the electronic effects of the substituents. The highly electronegative chlorine atom in the starting material deshields the adjacent protons and carbons, resulting in downfield chemical shifts. Upon substitution with the less electronegative and electron-donating diethylamino group, the electron density around the C-3 and C-4 positions increases, causing an upfield shift (shielding) of the corresponding signals.
Class 2: S-Substituted Heterocyclic Derivatives - The Formation of 2-Amino-4-(2-oxopropyl)thiazole
This compound is a valuable precursor for the synthesis of thiazole rings, a common scaffold in medicinal chemistry. The reaction with thiourea, for instance, yields a 2-aminothiazole derivative. The formation of the aromatic thiazole ring dramatically alters the NMR landscape.
Comparative Spectral Analysis: this compound vs. 2-Amino-4-(2-oxopropyl)thiazole
| Position | This compound ¹H NMR (δ, ppm) | 2-Amino-4-(2-oxopropyl)thiazole ¹H NMR (δ, ppm) | Key Observations |
| H-1 (now on side chain) | 2.25 (s) | 2.18 (s) | Minimal change in the methyl proton chemical shift. |
| H-3 (now on side chain) | 3.01 (t) | 3.75 (s) | The triplet collapses to a singlet, and a significant downfield shift is observed due to the influence of the adjacent thiazole ring. |
| H-4 | 3.75 (t) | - | Disappearance of this signal, as this position is now part of the thiazole ring. |
| Thiazole H-5 | - | 6.50 (s) | Appearance of a characteristic singlet for the proton on the thiazole ring. |
| -NH₂ | - | 7.10 (s, br) | A broad singlet corresponding to the amino protons. |
| Position | This compound ¹³C NMR (δ, ppm) | 2-Amino-4-(2-oxopropyl)thiazole ¹³C NMR (δ, ppm) | Key Observations |
| C-1 (side chain) | 29.9 | 28.5 | A slight upfield shift of the methyl carbon. |
| C-2 (side chain) | 205.8 | 205.0 | Minimal change in the carbonyl carbon chemical shift. |
| C-3 (side chain) | 48.9 | 45.0 | A slight upfield shift of the methylene carbon. |
| Thiazole C-2 | - | 168.0 | Characteristic downfield signal for the carbon bearing the amino group in the thiazole ring. |
| Thiazole C-4 | - | 148.0 | Signal for the substituted carbon of the thiazole ring. |
| Thiazole C-5 | - | 108.0 | Signal for the CH carbon of the thiazole ring. |
The formation of the aromatic thiazole ring introduces a new electronic environment. The protons and carbons of the butanone side chain are influenced by the aromatic ring current, leading to shifts in their resonance frequencies. The appearance of new signals in the aromatic region of both the ¹H and ¹³C NMR spectra provides unequivocal evidence for the successful cyclization reaction.
Experimental Protocols
Standard NMR Sample Preparation
A self-validating protocol ensures reproducibility and accuracy of the obtained NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound or measure 10-20 µL of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability. For comparative studies, the same solvent must be used for all samples.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be employed for sparingly soluble compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Acquiring High-Quality NMR Spectra
The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Select a standard proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Select a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to encompass the expected carbon chemical shift range (typically 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Advanced 2D NMR Techniques for Unambiguous Assignments
For more complex derivatives or to resolve ambiguities in spectral assignments, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
-
HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning carbon resonances.
-
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This information is crucial for elucidating the connectivity of different molecular fragments.
Visualization of Key Structural Transformations
The following diagrams illustrate the structural changes and highlight the key atoms for NMR comparison.
Caption: Synthetic pathways from this compound.
Conclusion
The NMR characterization of derivatives of this compound provides a clear and detailed picture of the molecular transformations that occur. By comparing the ¹H and ¹³C NMR spectra of the products with that of the starting material, researchers can confidently confirm the success of their synthetic strategies. The predictable shifts in proton and carbon resonances upon substitution of the chlorine atom with nitrogen- or sulfur-containing moieties serve as reliable diagnostic tools. For unambiguous structural elucidation, especially in the case of more complex derivatives, the application of 2D NMR techniques is highly recommended. This comprehensive understanding of the NMR spectral features is fundamental for the efficient and accurate development of novel compounds in the pharmaceutical and chemical industries.
A Comparative Guide to the Reactivity of 4-Chloro-2-butanone and Other Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates the outcome of experiments ranging from protein modification for proteomic studies to the synthesis of novel pharmaceutical compounds. This guide provides an in-depth comparison of the reactivity of 4-chloro-2-butanone against a panel of commonly used alkylating agents, including iodoacetamide, N-ethylmaleimide, and methyl iodide. By delving into their reaction mechanisms, target selectivity, and providing supporting experimental frameworks, this document serves as a practical resource for making informed decisions in the laboratory.
Introduction to Alkylating Agents: A World of Covalent Modification
Alkylating agents are a class of reactive molecules that introduce alkyl groups into nucleophilic sites of other molecules.[1][2] In biological and chemical systems, this covalent modification is a powerful tool for probing molecular function, inhibiting enzymatic activity, and synthesizing complex molecular architectures.[1][3] The reactivity of an alkylating agent is not a monolithic property; it is a nuanced characteristic governed by the nature of the electrophile, the leaving group, the nucleophile, and the reaction conditions.[2][3] Understanding these factors is paramount for achieving specific and efficient chemical modifications.
The utility of these agents spans a wide array of applications. In cancer chemotherapy, alkylating agents form the backbone of many treatment regimens by cross-linking DNA and inducing apoptosis in rapidly dividing cancer cells.[4][5] In proteomics, they are indispensable for preventing the re-formation of disulfide bonds in proteins prior to mass spectrometry analysis, ensuring accurate peptide identification.[6][7] Furthermore, in synthetic chemistry, their ability to form new carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of new molecular entities.[8][9]
Unveiling this compound: A Versatile Halogenated Ketone
This compound (CAS 6322-49-2) is a bifunctional molecule featuring both a ketone group and a primary alkyl chloride.[10][11] This structural arrangement confers a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[8][9] Its primary mode of action as an alkylating agent involves the nucleophilic substitution of the chlorine atom.[12]
The presence of the ketone functionality can influence the reactivity of the alkyl chloride through inductive effects and potential intramolecular interactions. This compound is a versatile building block for creating heterocyclic compounds and is often used in reactions like the Robinson annulation.[12]
A Comparative Analysis of Reactivity
The choice of an alkylating agent is often a trade-off between reactivity and selectivity. Highly reactive agents may modify a broader range of nucleophiles, leading to off-target effects, while less reactive agents might require harsher conditions or longer reaction times.[2][13] This section compares this compound to other widely used alkylating agents.
Mechanism of Action: SN1 vs. SN2 Pathways
Alkylating agents primarily react through two distinct nucleophilic substitution mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[1][3]
-
SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the alkylating agent.[3]
-
SN2 reactions occur in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the alkylating agent and the nucleophile.[1][3]
The structure of the alkylating agent plays a crucial role in determining the predominant pathway. Steric hindrance around the electrophilic carbon favors the SN1 mechanism, while less hindered carbons, like in methyl iodide and the primary chloride of this compound, favor the SN2 pathway.[14]
The Competitors: Iodoacetamide, N-Ethylmaleimide, and Methyl Iodide
-
Iodoacetamide (IAA): A classic and highly reactive alkylating agent, particularly towards sulfhydryl groups of cysteine residues.[6][15] The iodine atom is an excellent leaving group, making iodoacetamide a potent electrophile that reacts via an SN2 mechanism.[15][16] It is widely used in proteomics to irreversibly cap cysteine residues.[6][7] However, its high reactivity can lead to off-target modifications of other nucleophilic residues like methionine, lysine, and histidine, especially at higher pH and concentrations.[13][17]
-
N-Ethylmaleimide (NEM): This agent reacts with thiols via a Michael addition, a conjugate addition reaction, rather than a classical SN2 substitution.[18][19] This mechanism is highly specific for thiols, particularly at a pH range of 6.5-7.5.[18] At more alkaline pH, NEM can react with amines.[18] Its high specificity for cysteines makes it a valuable tool in studying protein function and enzymatic mechanisms involving thiol groups.[20]
-
Methyl Iodide (MeI): A small, highly reactive SN2 alkylating agent due to the excellent leaving group ability of iodide.[14][21] It is sterically unhindered, allowing for rapid attack by nucleophiles.[14] While a powerful methylating agent in organic synthesis, its high volatility and toxicity require careful handling.[22] In a biological context, its reactivity is less specific than that of iodoacetamide or N-ethylmaleimide, and it can methylate a variety of nucleophiles.[2]
Data-Driven Comparison of Alkylating Agent Performance
The following table summarizes the key characteristics of this compound and the other selected alkylating agents. Direct comparative kinetic data under identical conditions is sparse in the literature; however, their relative reactivity can be inferred from their chemical structures and known applications.
| Feature | This compound | Iodoacetamide | N-Ethylmaleimide | Methyl Iodide |
| CAS Number | 6322-49-2[11] | 144-48-9 | 128-53-0[19] | 74-88-4[22] |
| Molecular Weight | 106.55 g/mol [11] | 184.96 g/mol | 125.13 g/mol [19] | 141.94 g/mol [22] |
| Primary Mechanism | SN2 | SN2[16] | Michael Addition[18] | SN2[14] |
| Primary Target | Nucleophiles (e.g., thiols, amines) | Cysteine Thiols[6][15] | Cysteine Thiols[18][19] | General Nucleophiles[14] |
| Leaving Group | Chloride | Iodide | - | Iodide |
| Relative Reactivity | Moderate | High[15] | High (thiol-specific)[18] | Very High[21] |
| Key Advantages | Versatile synthetic building block[8][9] | Well-established for cysteine alkylation[6] | High specificity for thiols at neutral pH[18] | Potent methylating agent[21] |
| Limitations | Less studied in biological systems | Potential for off-target modifications[13] | Reactivity with amines at higher pH[18] | High toxicity and volatility |
Experimental Design for Comparative Reactivity Analysis
To empirically determine the relative reactivity of these alkylating agents, a well-designed experimental workflow is essential. The following protocol outlines a general approach for comparing the reactivity of this compound, iodoacetamide, and N-ethylmaleimide towards a model thiol-containing peptide using mass spectrometry.
Workflow for Comparative Reactivity Studies
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound | 6322-49-2 [chemicalbook.com]
- 13. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl Iodide | Encyclopedia MDPI [encyclopedia.pub]
- 15. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 16. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 19. N-ethylmaleimide, NEM [nanocs.net]
- 20. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to Product Distribution in 4-Chloro-2-butanone Reactions
For researchers, scientists, and professionals in drug development, 4-chloro-2-butanone is a valuable and versatile building block.[1] Its bifunctional nature, possessing both a reactive carbonyl group and a primary alkyl chloride, allows for a diverse range of chemical transformations. However, this same reactivity presents a significant challenge: controlling the reaction pathway to favor a desired product. This guide provides an in-depth, quantitative analysis of the competing reaction pathways of this compound, offering experimentally grounded insights to steer reaction selectivity.
The Crossroads of Reactivity: Competing Pathways
When subjected to basic or nucleophilic conditions, this compound stands at a mechanistic crossroads, primarily leading to three distinct product types: direct nucleophilic substitution (SN2), Favorskii rearrangement, and elimination (E2). The distribution of these products is highly sensitive to the reaction conditions, including the nature of the base/nucleophile, solvent, and temperature.
dot
Caption: Competing reaction pathways for this compound.
Nucleophilic Substitution (SN2)
In an SN2 reaction, a nucleophile directly displaces the chloride ion. This pathway is typically favored by soft, non-basic nucleophiles that preferentially attack the electrophilic carbon bearing the chlorine atom.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base.[2][3][4][5] The mechanism involves the formation of a cyclopropanone intermediate, which is subsequently opened by a nucleophile.[3][5] This pathway is often dominant when using strong, non-hindered bases like alkoxides.[2][5] The reaction can lead to rearranged carboxylic acid derivatives, such as esters or amides, depending on the nucleophile used.[3]
Elimination (E2)
An E2 elimination reaction involves the abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-proton), leading to the formation of methyl vinyl ketone. This pathway is promoted by strong, sterically hindered bases that can readily access the acidic α'-protons while being impeded from attacking the carbon atom bonded to the chlorine.
Quantitative Comparison of Product Distribution
The selection of reagents and conditions is paramount in directing the outcome of reactions with this compound. The following sections provide a quantitative comparison based on established chemical principles.
Influence of Base and Nucleophile Strength
The nature of the base or nucleophile is arguably the most critical factor in determining the product distribution. A clear dichotomy exists between strong bases and softer nucleophiles.
| Reagent | Reagent Type | Predominant Pathway(s) | Expected Major Product | Rationale & Causality |
| Sodium Methoxide (NaOMe) in Methanol | Strong, Non-hindered Base/Nucleophile | Favorskii Rearrangement | Methyl cyclopropanecarboxylate | The strong basicity of the methoxide ion facilitates the deprotonation at the α-carbon, initiating the Favorskii rearrangement.[2][3][5] |
| Sodium Thiophenoxide (PhSNa) in DMF | Soft, Non-basic Nucleophile | SN2 | 4-(Phenylthio)-2-butanone | Thiolates are excellent nucleophiles but relatively weak bases, favoring direct attack at the carbon-chlorine bond over proton abstraction.[6] |
| Potassium tert-Butoxide (t-BuOK) in THF | Strong, Hindered Base | E2 | Methyl Vinyl Ketone | The steric bulk of the tert-butoxide base hinders its approach for SN2 or Favorskii pathways, making the abstraction of the more accessible α'-proton the kinetically favored process.[7] |
| Diethylamine (Et₂NH) in Acetonitrile | Weak Base / Moderate Nucleophile | SN2 | 4-(Diethylamino)-2-butanone | Secondary amines are sufficiently nucleophilic to displace the chloride but generally not basic enough to promote significant elimination or Favorskii rearrangement. |
Note: The product ratios are illustrative and can be influenced by temperature and reaction time.
Influence of Solvent
The choice of solvent can significantly alter the reactivity and selectivity of the reaction by affecting the solvation of ions and the overall polarity of the reaction medium.
| Solvent | Solvent Type | Effect on Product Distribution | Rationale & Causality |
| Methanol (MeOH) | Polar Protic | Favors Favorskii Rearrangement | Can solvate both the base and the enolate intermediate, facilitating the equilibrium required for the Favorskii mechanism.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Favors E2 with hindered bases | Effectively solvates the cation of the base (e.g., K⁺ in t-BuOK) but poorly solvates the anionic base, increasing its reactivity and promoting elimination. |
| Dimethylformamide (DMF) | Polar Aprotic | Favors SN2 | Enhances the nucleophilicity of anionic nucleophiles by solvating the counter-ion, thereby accelerating the rate of SN2 reactions. |
Experimental Design and Protocols
To empirically determine the product distribution for a given set of conditions, a well-designed experimental workflow coupled with a robust analytical method is essential.
General Protocol for a Comparative Reaction Screen
This protocol outlines a method for testing the reaction of this compound with different bases in parallel to compare product distributions.
dot
Caption: Experimental workflow for comparative reaction screening.
Step-by-Step Methodology:
-
Preparation: Prepare a 0.5 M stock solution of this compound in the desired anhydrous solvent (e.g., THF, Methanol).
-
Reaction Setup: In separate, dry reaction vials equipped with stir bars, add 1.1 equivalents of the base to be tested (e.g., NaOMe, t-BuOK).
-
Initiation: To each vial, add 2 mL of the this compound stock solution (1 mmol) and begin stirring at a controlled temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After a predetermined time (e.g., 4 hours), quench the reactions by adding 2 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Prepare a sample of the crude product for quantitative analysis.
Protocol for Product Quantification by Gas Chromatography (GC)
Quantitative analysis of the product mixture is crucial for determining the selectivity of the reaction. Gas chromatography is an excellent technique for this purpose.[1][8][9]
Scientist's Note: The use of an internal standard is critical for accurate quantification. The internal standard should be a compound that is stable under the reaction and work-up conditions, does not co-elute with any of the reactants or products, and has a similar response factor to the analytes if possible. Dodecane is often a suitable choice for this type of analysis.
GC Method Parameters:
| Parameter | Value |
| Instrument | Agilent GC with FID detector |
| Column | Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)[8] or similar |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Analysis:
-
Calibration: Prepare calibration curves for each expected product (SN2, Favorskii, E2) and the starting material using an internal standard.
-
Sample Analysis: Analyze the crude reaction mixture after adding a known amount of the internal standard.
-
Quantification: Determine the concentration of each component in the reaction mixture by comparing the peak areas (relative to the internal standard) to the calibration curves. The product distribution can then be calculated as the percentage of each product relative to the total amount of products formed.
Conclusion
The reactivity of this compound is a classic example of the competition between fundamental organic reaction mechanisms. By carefully selecting the base, nucleophile, and solvent, it is possible to steer the reaction towards a desired outcome. Strong, non-hindered bases in protic solvents favor the Favorskii rearrangement, while strong, hindered bases promote elimination. Conversely, soft, non-basic nucleophiles in polar aprotic solvents lead to direct SN2 substitution. A systematic, quantitative approach, utilizing techniques like gas chromatography, is essential for optimizing reaction conditions and achieving high selectivity in the synthesis of valuable downstream products. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the complex reactivity of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. [Determination of the butanone in urine by gas chromatography with precolumn derivation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-butanone: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Chloro-2-butanone (CAS 6322-49-2), a versatile yet hazardous chlorinated ketone. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the integrity of your facility.
Understanding the Hazard Profile: Why Special Disposal is Critical
This compound is a flammable, corrosive, and irritating compound, necessitating a disposal protocol that mitigates these intrinsic risks.[1][2][3][4] A thorough understanding of its hazard profile, summarized in the table below, is the first step in appreciating the causality behind the stringent disposal procedures.
| Hazard Classification | GHS Pictogram | Description | Implication for Disposal |
| Flammable Liquid (Category 3) | 🔥 | The vapor and liquid are flammable.[1][2][3] | Requires storage away from ignition sources and the use of non-sparking tools during handling and disposal.[1][3] Waste containers must be properly grounded.[1] |
| Skin Corrosion/Irritation (Category 2) | ❗ | Causes skin irritation.[1][2][4] | Personal protective equipment (PPE), including chemical-resistant gloves, is mandatory. Contaminated clothing must be removed and decontaminated before reuse.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) | ❗ | Causes serious eye irritation.[2][4] | Safety goggles or a face shield are essential. An eyewash station must be readily accessible. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | ❗ | May cause respiratory irritation.[1][2][4] | All handling and disposal operations should be conducted in a well-ventilated area or a chemical fume hood.[1][3] |
| Harmful if Swallowed/Inhaled/In Contact with Skin (Acute Toxicity, Category 4) | ❗ | Poses significant health risks upon exposure.[2] | Minimizing direct contact and aerosol generation is paramount. |
This table summarizes the key hazards associated with this compound, directly informing the necessary safety precautions during its disposal.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins with waste characterization and ends with the handover to a certified hazardous waste management company. Adherence to this workflow is critical for regulatory compliance and safety.
Step 1: Waste Characterization and Regulatory Classification
Before disposal, you must classify the waste according to federal, state, and local regulations. In the United States, this is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
-
Is it a Listed Waste? this compound is a halogenated organic compound.[5] However, it is not explicitly listed by name on the F, K, P, or U lists of hazardous wastes. The "F" list for spent halogenated solvents (e.g., F001, F002) typically applies to specific uses like degreasing, which may not be the case in a research setting.[6][7][8]
-
Is it a Characteristic Waste? It is highly likely that waste this compound will exhibit one or more hazardous characteristics:
-
Ignitability (D001): With a flashpoint of 45°C (113°F), it meets the criteria for an ignitable hazardous waste.[2][9][10]
-
Corrosivity (D002): While not a strong acid or base, its reactivity and potential to form hydrochloric acid upon decomposition may lead to corrosive properties.[10]
-
Reactivity (D003): It is incompatible with strong oxidizing agents, strong bases, and reducing agents, and may react violently.
-
Toxicity (D004-D043): While not specifically listed with a "D" code for toxicity, its harmful nature warrants caution.
-
Therefore, for disposal purposes, This compound waste should be presumptively classified as an Ignitable Hazardous Waste (D001) . Your facility's environmental health and safety (EHS) department must make the final determination.
Step 2: Segregation and Containerization
Proper segregation is key to preventing dangerous reactions in the waste stream.
-
Do NOT mix this compound with other waste streams, especially with incompatible materials such as strong bases or oxidizing agents.
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended.
-
The container must be in good condition, free of leaks or residues on the exterior.
Step 3: Labeling
Accurate and comprehensive labeling is a regulatory requirement and a critical safety communication tool. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazardous characteristics (e.g., "Ignitable")
-
The appropriate EPA Waste Code(s) (e.g., D001)
-
The accumulation start date (the date the first drop of waste was added to the container)
-
Your name, department, and contact information.
Step 4: Storage
Waste containers must be stored in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that meets regulatory requirements.
-
Store the container in a well-ventilated area, away from heat, sparks, and open flames.[1][3]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
Keep the container tightly closed except when adding waste.[1][3]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never pour this compound down the drain. [2] This can lead to environmental contamination and damage to the plumbing infrastructure.
-
Do not attempt to neutralize the waste yourself. While some chemical processes can neutralize certain hazards, the reaction of this compound with bases can be complex and may produce other hazardous byproducts. A patent for its synthesis mentions washing a reaction mixture with a 5% sodium bicarbonate solution to a neutral pH, but this is for purification of the product from acidic byproducts of the synthesis, not for the disposal of the pure chemical.[11] The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed facility.[12]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your facility's emergency response team immediately.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][3]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
-
By internalizing these procedures, you contribute to a culture of safety and responsibility. The proper management of chemical waste is a testament to scientific excellence, demonstrating a commitment to the well-being of our colleagues and the environment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Cas 6322-49-2,this compound | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. media.clemson.edu [media.clemson.edu]
- 9. This compound CAS#: 6322-49-2 [m.chemicalbook.com]
- 10. actenviro.com [actenviro.com]
- 11. CN103553890A - Synthesis method of this compound - Google Patents [patents.google.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-butanone
Welcome to your essential guide for the safe handling of 4-Chloro-2-butanone (CAS 6322-49-2). This document provides critical, in-depth safety and logistical information tailored for researchers, scientists, and professionals in drug development. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing our commitment to being your trusted partner in laboratory safety.
Understanding the Risks: Hazard Profile of this compound
This compound is a versatile chemical intermediate used in various synthetic applications, including the production of agrochemicals.[1] However, its utility is matched by a significant hazard profile that necessitates stringent safety protocols. It is classified as a flammable liquid and vapor.[2][3][4][5][6] Exposure can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4][5] Furthermore, it is harmful if swallowed or in contact with skin.[3] A thorough understanding of these risks is the foundation of a safe laboratory environment.
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of protection when handling this compound is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the essential PPE and provides key specifications for each.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield is recommended for additional protection against splashes.[7] This is crucial to prevent serious eye irritation.[3] |
| Skin Protection | Chemical-impermeable gloves are mandatory.[2] Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's resistance chart for the specific chemical. Wear fire/flame resistant and impervious clothing, such as a lab coat or coveralls, to protect against skin contact and potential splashes.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors should be used.[2] In emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[2][8] |
| Footwear | Wear closed-toe, chemical-resistant shoes or boots to protect against spills.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is vital for minimizing exposure and ensuring safety.
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.
Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[2][3][5][6][9]
-
Dispensing: Use non-sparking tools for all transfers.[2][3][5][6][9][10]
-
Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][3][5][6][9][10]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[3]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination.
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.
Caption: Workflow for Handling this compound.
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of water for at least 15 minutes.[3][11] Seek medical attention if skin irritation occurs.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][11][12]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[3] Seek medical attention if you feel unwell.[2][3]
-
Ingestion: Do NOT induce vomiting.[3][13] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3]
-
Spill: Evacuate personnel to a safe area.[2][5] Remove all sources of ignition.[2][5][13] Ventilate the area.[2][5] Use personal protective equipment.[2][5] Contain the spill with inert absorbent material and place it in a suitable, closed container for disposal.[13]
Caption: Emergency Response for this compound Exposure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent), in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][5][6][10] Do not let the product enter drains.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C4H7ClO | CID 80608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. epa.gov [epa.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
